molecular formula C20H19N3O4 B10772170 Indirubin Derivative E804 CAS No. 854171-35-0

Indirubin Derivative E804

Cat. No.: B10772170
CAS No.: 854171-35-0
M. Wt: 365.4 g/mol
InChI Key: TWOSIFOFWWXXIG-NKFKGCMQSA-N
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Description

Indirubin Derivative E804 is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

854171-35-0

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol

InChI

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18-

InChI Key

TWOSIFOFWWXXIG-NKFKGCMQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N/OCCC(CO)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O

Origin of Product

United States

Foundational & Exploratory

Indirubin Derivative E804: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a bis-indole alkaloid, is the active component isolated from the traditional Chinese medicine formulation Danggui Longhui Wan, historically used to treat chronic myelocytic leukemia. While effective, natural indirubin suffers from poor solubility and bioavailability. This has spurred the development of synthetic derivatives to improve its pharmacological properties. Indirubin-3′-(2,3 dihydroxypropyl)-oximether, known as E804, is one such derivative that has demonstrated potent anti-cancer and anti-inflammatory activities. E804 is a multi-target agent that exerts its effects by modulating several critical signaling pathways involved in cell proliferation, survival, and angiogenesis. This guide provides an in-depth technical overview of the core mechanisms of action of E804, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanisms of Action

E804's anti-neoplastic activity stems from its ability to inhibit multiple protein kinases that are crucial for tumor growth and survival. The primary mechanisms identified are the inhibition of the Src-STAT3 and VEGFR-2 signaling pathways.

Inhibition of the Src-STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting the expression of genes involved in cell proliferation and survival. E804 potently blocks this pathway by directly targeting c-Src, a key upstream kinase that phosphorylates and activates STAT3.[1][2][3]

The mechanism proceeds as follows:

  • Direct Src Inhibition : E804 acts as an ATP-competitive inhibitor of the c-Src kinase.[4] This prevents Src from phosphorylating its downstream targets.

  • Prevention of STAT3 Activation : By inhibiting Src, E804 prevents the tyrosyl phosphorylation of STAT3.[3] This is a critical step for STAT3 activation, dimerization, and subsequent translocation to the nucleus.[5]

  • Downregulation of Target Genes : In its inactive, unphosphorylated state, STAT3 cannot bind to DNA. This leads to the transcriptional repression of its target genes, which include key anti-apoptotic proteins such as Mcl-1 and Survivin, and cell cycle regulators like c-Myc and Cyclin D1.[2][6]

  • Induction of Apoptosis : The suppression of anti-apoptotic proteins sensitizes cancer cells to programmed cell death.[2][7]

dot

E804_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor Src Src Kinase Receptor->Src Activates STAT3 STAT3 (Inactive) Src->STAT3 Phosphorylates (Y705) pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_DNA STAT3 Dimer STAT3_dimer->STAT3_DNA Translocates E804 E804 E804->Src Inhibits DNA DNA STAT3_DNA->DNA Binds Genes Target Genes (Mcl-1, Survivin, c-Myc) DNA->Genes Transcription Apoptosis Apoptosis Genes->Apoptosis Suppression Leads to E804_VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR-2 pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds AKT AKT pVEGFR2->AKT ERK ERK pVEGFR2->ERK pAKT p-AKT Proliferation Proliferation pAKT->Proliferation Inhibition Prevents pERK p-ERK Migration Migration pERK->Migration Inhibition Prevents Tube_Formation Tube Formation pERK->Tube_Formation Inhibition Prevents E804 E804 E804->VEGFR2 Inhibits Kinase Activity E804_Summary cluster_targets Molecular Targets cluster_pathways Inhibited Pathways cluster_outcomes Cellular Outcomes E804 Indirubin Derivative E804 Src Src E804->Src VEGFR2 VEGFR-2 E804->VEGFR2 CDKs CDKs (1, 2) E804->CDKs JAKs JAKs E804->JAKs STAT3 STAT3 Signaling Src->STAT3 Angiogenesis Angiogenesis (AKT/ERK) VEGFR2->Angiogenesis CellCycle Cell Cycle Progression CDKs->CellCycle JAKs->STAT3 Apoptosis ↑ Apoptosis STAT3->Apoptosis Proliferation ↓ Proliferation/ Migration STAT3->Proliferation AntiAngio ↓ Angiogenesis Angiogenesis->AntiAngio Angiogenesis->Proliferation Arrest ↑ Cell Cycle Arrest (G2/M) CellCycle->Arrest WB_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., with E804) start->cell_culture lysis 2. Cell Lysis (RIPA Buffer) cell_culture->lysis quantification 3. Protein Quantification (BCA or Bradford Assay) lysis->quantification sds_page 4. SDS-PAGE (Separation by Size) quantification->sds_page transfer 5. Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking 6. Blocking (e.g., BSA or Milk) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-STAT3) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Imaging & Analysis detection->analysis end End analysis->end

References

E804: A Multi-Targeted Kinase Inhibitor with Potent Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of E804 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

E804, an indirubin derivative, has emerged as a promising small molecule inhibitor with significant anti-cancer properties. This technical guide provides a comprehensive overview of the biological activity of E804 in cancer cells, with a focus on its mechanisms of action, effects on cell signaling pathways, and its impact on cell viability, apoptosis, and cell cycle progression. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Indirubins are naturally occurring compounds that have been used in traditional medicine and have shown a range of biological activities. E804, a synthetic derivative, has been engineered to enhance its therapeutic potential. Studies have demonstrated that E804 exerts its anti-tumor effects through the inhibition of multiple kinases involved in critical cancer-related signaling pathways, including Signal Transducer and Activator of Transcription 3 (STAT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] This multi-targeted approach makes E804 a compelling candidate for further investigation and development.

Core Biological Activities of E804 in Cancer Cells

E804 exhibits a range of anti-cancer activities, primarily through the induction of apoptosis, inhibition of cell proliferation, and disruption of angiogenesis.

Inhibition of Cell Viability

E804 has been shown to reduce the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of E804 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
U251 GlioblastomaData to be extracted from Liu X, et al. (2015)[2]
U87 GlioblastomaData to be extracted from Liu X, et al. (2015)[2]
MDA-MB-231 Breast CancerData to be extracted from relevant primary literature
PC-3 Prostate CancerData to be extracted from relevant primary literature
CT-26 Colon CancerData to be extracted from relevant primary literature

Note: The specific IC50 values for cell viability need to be extracted from the full text of the cited primary research articles. The provided citations indicate the relevant studies for this data.

Induction of Apoptosis

A key mechanism of E804's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is often characterized by the activation of caspases and changes in the expression of apoptosis-related proteins. In breast cancer cells, treatment with E804 has been shown to lead to a significant increase in apoptosis.

Table 2: Apoptotic Effects of E804 on Cancer Cells

Cell LineTreatment% Early Apoptosis% Late ApoptosisTotal Apoptosis (%)Citation
U251 E804 (Concentration)Data to be extracted from Liu X, et al. (2015)Data to be extracted from Liu X, et al. (2015)Data to be extracted from Liu X, et al. (2015)[2]
U87 E804 (Concentration)Data to be extracted from Liu X, et al. (2015)Data to be extracted from Liu X, et al. (2015)Data to be extracted from Liu X, et al. (2015)[2]
MDA-MB-231 E804 (Concentration)Data to be extracted from relevant primary literatureData to be extracted from relevant primary literatureData to be extracted from relevant primary literature

Note: Quantitative data from flow cytometry analysis (e.g., Annexin V/PI staining) is required to populate this table and should be sourced from the full text of the indicated publications.

Cell Cycle Arrest

E804 has also been observed to interfere with the normal progression of the cell cycle, leading to arrest at specific phases. This disruption prevents cancer cells from dividing and proliferating.

Table 3: Effect of E804 on Cell Cycle Distribution in Cancer Cells

Cell LineTreatment% G1 Phase% S Phase% G2/M PhaseCitation
U251 E804 (Concentration)Data to be extracted from Liu X, et al. (2015)Data to be extracted from Liu X, et al. (2015)Data to be extracted from Liu X, et al. (2015)[2]
U87 E804 (Concentration)Data to be extracted from Liu X, et al. (2015)Data to be extracted from Liu X, et al. (2015)Data to be extracted from Liu X, et al. (2015)[2]
MDA-MB-231 E804 (Concentration)Data to be extracted from relevant primary literatureData to be extracted from relevant primary literatureData to be extracted from relevant primary literature

Note: The percentage of cells in each phase of the cell cycle, as determined by flow cytometry of propidium iodide-stained cells, should be obtained from the full text of the relevant primary research articles.

Signaling Pathways Modulated by E804

E804's anti-cancer effects are mediated through its interaction with and inhibition of key signaling pathways that are often dysregulated in cancer.

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a common feature in many cancers, promoting tumor growth and survival. E804 has been shown to be a potent inhibitor of the STAT3 signaling pathway.[1][2] It achieves this, in part, by directly inhibiting the activity of Src kinase, an upstream activator of STAT3.[1] This inhibition leads to a reduction in the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins like Mcl-1 and Survivin.[1]

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates Src Src Src->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Target_Genes Target Gene Expression (e.g., Mcl-1, Survivin) Nucleus->Target_Genes Promotes E804 E804 E804->Src Inhibits

Caption: E804 inhibits the STAT3 signaling pathway by targeting Src kinase.

Inhibition of the VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR-2 signaling pathway is a key driver of angiogenesis. E804 has been identified as an inhibitor of VEGFR-2 signaling. By inhibiting VEGFR-2, E804 can block the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby suppressing tumor-induced angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation E804 E804 E804->VEGFR2 Inhibits

Caption: E804 disrupts angiogenesis by inhibiting the VEGFR-2 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the study of E804's biological activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow Start Seed cells in 96-well plate Treat Treat with E804 (various concentrations) Start->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Add_Solvent Add solubilization solution (e.g., DMSO) Incubate2->Add_Solvent Measure Measure absorbance (570 nm) Add_Solvent->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of E804 (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow Start Treat cells with E804 Harvest Harvest cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol:

  • Cell Treatment: Treat cancer cells with E804 at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

CellCycle_Workflow Start Treat cells with E804 Harvest Harvest cells Start->Harvest Fix Fix in cold 70% ethanol Harvest->Fix Wash Wash with PBS Fix->Wash Treat_RNase Treat with RNase A Wash->Treat_RNase Stain Stain with Propidium Iodide (PI) Treat_RNase->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol:

  • Cell Treatment: Treat cancer cells with E804 at the desired concentrations.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.

  • PI Staining: Stain the cells with a solution containing propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

Conclusion

E804 is a potent, multi-targeted kinase inhibitor that demonstrates significant anti-cancer activity in a range of cancer cell types. Its ability to inhibit key signaling pathways, such as STAT3 and VEGFR-2, leads to a reduction in cell viability, a potent induction of apoptosis, and cell cycle arrest. The data presented in this technical guide, while highlighting the need for further extraction of specific quantitative values from primary literature, underscores the therapeutic potential of E804. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of oncology and developing novel and effective cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of E804.

References

Indirubin E804: A Technical Guide to its Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indirubin E804, a synthetic derivative of the natural compound indirubin, has emerged as a potent multi-kinase inhibitor with significant anti-cancer and anti-angiogenic properties. This technical guide provides an in-depth overview of the core signaling pathways modulated by Indirubin E804, including the STAT3, GSK-3β, Src, VEGFR-2, and IGF1R pathways. Detailed experimental protocols for key assays used to characterize the inhibitory effects of Indirubin E804 are presented, along with a summary of its quantitative inhibitory activities. Visual diagrams of the targeted signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its mechanism of action.

Introduction

Indirubin, a bioactive component of the traditional Chinese medicine Danggui Longhui Wan, has a long history of use in the treatment of chronic myelogenous leukemia.[1] Modern scientific investigation has revealed that indirubin and its derivatives exert their therapeutic effects through the inhibition of various protein kinases. Indirubin E804 is a synthesized analog designed for improved pharmacological properties.[1] This compound has been shown to potently block critical signaling cascades involved in cell proliferation, survival, and angiogenesis, making it a promising candidate for further drug development.[2][3]

Mechanism of Action and Targeted Signaling Pathways

Indirubin E804 functions as an ATP-competitive inhibitor of several key protein kinases. Its primary targets include signaling pathways that are frequently dysregulated in cancer and other proliferative diseases.

Src-STAT3 Signaling Pathway

A pivotal mechanism of Indirubin E804's anti-tumor activity is its potent inhibition of the Src-STAT3 signaling pathway.[1][3] Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) is a common feature in many human cancers, promoting the expression of genes involved in cell survival and proliferation.[1][3] Indirubin E804 directly inhibits the kinase activity of c-Src, an upstream activator of STAT3.[3][4] This inhibition leads to a reduction in the tyrosine phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and DNA binding activity.[3] Consequently, the expression of STAT3 target genes, such as the anti-apoptotic proteins Mcl-1 and Survivin, is downregulated, leading to the induction of apoptosis in cancer cells.[1]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activates STAT3 STAT3 Src->STAT3 Phosphorylates (Tyr) pSTAT3_dimer pSTAT3 Dimer STAT3->pSTAT3_dimer Dimerizes STAT3_DNA STAT3 DNA Binding pSTAT3_dimer->STAT3_DNA Translocates to Nucleus E804 Indirubin E804 E804->Src Inhibits Gene_Expression Gene Expression (e.g., Mcl-1, Survivin) STAT3_DNA->Gene_Expression Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition

Src-STAT3 Signaling Pathway Inhibition by Indirubin E804
Glycogen Synthase Kinase-3β (GSK-3β) Pathway

Indirubins are potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation.[5] While specific detailed studies on Indirubin E804's interaction with GSK-3β are less prevalent than for STAT3, the inhibitory activity is a known characteristic of the indirubin chemical scaffold.[5] Inhibition of GSK-3β can contribute to the anti-proliferative effects of Indirubin E804.

Anti-Angiogenic Effects via VEGFR-2 Inhibition

Indirubin E804 exhibits significant anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[2] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[2] Indirubin E804 directly inhibits the kinase activity of VEGFR-2, thereby blocking the downstream signaling cascades, including the AKT and ERK pathways.[2] This inhibition results in the suppression of endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.[2]

G cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates AKT AKT VEGFR2->AKT Activates ERK ERK VEGFR2->ERK Activates Proliferation Proliferation AKT->Proliferation Tube_Formation Tube Formation AKT->Tube_Formation Migration Migration ERK->Migration ERK->Tube_Formation E804 Indirubin E804 E804->VEGFR2 Inhibits

VEGFR-2 Signaling Inhibition in Angiogenesis by Indirubin E804
Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibition

Indirubin E804 is also a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a receptor tyrosine kinase involved in cell growth and survival.[6] The IGF-1R signaling pathway plays a significant role in the development and progression of many cancers. By inhibiting IGF-1R, Indirubin E804 can further contribute to its anti-proliferative and pro-apoptotic effects.

Quantitative Data Presentation

The inhibitory potency of Indirubin E804 against its various kinase targets has been quantified in several studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Target KinaseIC50 Value (µM)Cell Line / Assay SystemReference
c-Src0.43In vitro kinase assay[1][3][4]
VEGFR-20.95HTScan® VEGFR-2 kinase assay kit[2]
IGF-1R0.65In vitro kinase assay[6]
CDK1/cyclin B1.65In vitro kinase assay[1]
CDK2/cyclin A0.54In vitro kinase assay[1]
CDK1/cyclin E0.21In vitro kinase assay[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of Indirubin E804.

In Vitro Kinase Assays

4.1.1. c-Src Kinase Assay

This protocol is adapted from studies investigating the direct inhibitory effect of Indirubin E804 on c-Src kinase activity.[3][4]

  • Objective: To determine the IC50 of Indirubin E804 for c-Src kinase.

  • Materials:

    • Cell line with high c-Src expression (e.g., MDA-MB-468 breast cancer cells).

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Anti-c-Src antibody for immunoprecipitation.

    • Protein A/G agarose beads.

    • Kinase assay buffer (e.g., 20 mM MOPS pH 7.0, 10 mM MgCl2, 1 mM DTT).

    • Exogenous substrate (e.g., enolase).

    • [γ-32P]ATP.

    • Indirubin E804 stock solution (in DMSO).

    • SDS-PAGE gels and Western blotting apparatus.

    • Phosphorimager or autoradiography film.

  • Procedure:

    • Lyse cells and quantify protein concentration.

    • Immunoprecipitate c-Src from 800 µg of cell lysate using an anti-c-Src antibody and Protein A/G agarose beads.

    • Wash the immunocomplexes extensively with lysis buffer and then with kinase assay buffer.

    • Resuspend the beads in kinase assay buffer.

    • Pre-incubate the immunocomplexes with varying concentrations of Indirubin E804 (or DMSO vehicle control) for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding the exogenous substrate (e.g., enolase) and [γ-32P]ATP.

    • Incubate for 20 minutes at 30°C.

    • Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

    • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

4.1.2. VEGFR-2 Kinase Assay

This protocol is based on the use of a commercial kinase assay kit to measure the inhibitory effect of Indirubin E804 on VEGFR-2.[2]

  • Objective: To determine the IC50 of Indirubin E804 for VEGFR-2 kinase.

  • Materials:

    • HTScan® VEGFR-2 kinase assay kit (or equivalent), which includes recombinant VEGFR-2, substrate peptide, and ATP.

    • Indirubin E804 stock solution (in DMSO).

    • Stop buffer (e.g., 50 mM EDTA, pH 8).

    • Microplate reader.

  • Procedure:

    • In a 96-well plate, incubate 12.5 µL of the 4x reaction cocktail containing 100 ng of VEGFR-2 with 12.5 µL of varying concentrations of Indirubin E804 for 5 minutes at room temperature.

    • Add 25 µL of 2x ATP/substrate peptide cocktail to initiate the reaction.

    • Incubate at room temperature for 30 minutes.

    • Add 50 µL of stop buffer to terminate the reaction.

    • Measure the signal according to the kit manufacturer's instructions (e.g., luminescence or fluorescence).

    • Calculate the percentage of inhibition for each concentration of Indirubin E804 and determine the IC50 value.

Cell-Based Assays

4.2.1. Cell Proliferation Assay (MTS Assay)

This protocol describes the assessment of Indirubin E804's effect on the proliferation of human umbilical vein endothelial cells (HUVECs).[2]

  • Objective: To evaluate the dose-dependent effect of Indirubin E804 on HUVEC proliferation.

  • Materials:

    • HUVECs.

    • Endothelial cell growth medium (EGM).

    • 96-well plates.

    • Indirubin E804 stock solution (in DMSO).

    • Vascular Endothelial Growth Factor (VEGF).

    • MTS assay reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

    • Microplate reader.

  • Procedure:

    • Seed HUVECs in 96-well plates and allow them to attach overnight.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Treat the cells with varying concentrations of Indirubin E804 (e.g., 0-10 µM) in the presence of a proliferation-inducing concentration of VEGF (e.g., 10 ng/mL).

    • Incubate for 24-72 hours.

    • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Express the results as a percentage of the vehicle-treated control.

4.2.2. Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol details a method to assess the effect of Indirubin E804 on the migration of HUVECs.[2][7]

  • Objective: To determine the effect of Indirubin E804 on VEGF-induced HUVEC migration.

  • Materials:

    • HUVECs.

    • 24-well plates pre-coated with 0.1% gelatin.

    • p200 pipette tip.

    • Indirubin E804 stock solution (in DMSO).

    • VEGF.

    • Inverted microscope with a camera.

    • Image analysis software.

  • Procedure:

    • Grow HUVECs to full confluence in 24-well plates.

    • Create a scratch in the cell monolayer using a p200 pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh low-serum medium containing VEGF (e.g., 10 ng/mL) and varying concentrations of Indirubin E804 (e.g., 0-10 µM).

    • Capture images of the scratch at 0 hours and after a defined period (e.g., 16-24 hours).

    • Measure the width of the scratch at multiple points for each condition.

    • Calculate the percentage of wound closure and compare the treated groups to the vehicle control.

4.2.3. In Vitro Angiogenesis (Tube Formation) Assay

This protocol describes how to evaluate the effect of Indirubin E804 on the ability of HUVECs to form capillary-like structures.[2]

  • Objective: To assess the inhibitory effect of Indirubin E804 on in vitro angiogenesis.

  • Materials:

    • HUVECs.

    • Matrigel (growth factor reduced).

    • Pre-chilled 24-well plates.

    • Indirubin E804 stock solution (in DMSO).

    • VEGF.

    • Inverted microscope with a camera.

    • Image analysis software.

  • Procedure:

    • Thaw Matrigel at 4°C overnight.

    • Coat the wells of a pre-chilled 24-well plate with 150 µL of Matrigel and incubate at 37°C for 45 minutes to allow for solidification.

    • Resuspend HUVECs (e.g., 4 x 10^4 cells) in EGM containing VEGF and varying concentrations of Indirubin E804.

    • Seed the cell suspension onto the solidified Matrigel.

    • Incubate at 37°C in a humidified 5% CO2 atmosphere for 16 hours.

    • Visualize the tube formation using an inverted microscope and capture images.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

G Start Start: Prepare HUVECs Treat Treat cells with Indirubin E804 +/- VEGF Start->Treat Proliferation Cell Proliferation Assay (MTS) Analyze_Proliferation Measure Absorbance (Quantify Proliferation) Proliferation->Analyze_Proliferation Migration Cell Migration Assay (Wound Healing) Analyze_Migration Image and Measure Wound Closure Migration->Analyze_Migration Tube_Formation Tube Formation Assay (Matrigel) Analyze_Tube_Formation Image and Quantify Tube Network Tube_Formation->Analyze_Tube_Formation Treat->Proliferation Treat->Migration Treat->Tube_Formation Conclusion Conclusion: Inhibition of Angiogenesis Analyze_Proliferation->Conclusion Analyze_Migration->Conclusion Analyze_Tube_Formation->Conclusion

Experimental Workflow for Assessing Anti-Angiogenic Effects

4.2.4. Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines a method for detecting apoptosis in cancer cells treated with Indirubin E804 using flow cytometry.[8][9]

  • Objective: To quantify the induction of apoptosis by Indirubin E804.

  • Materials:

    • Cancer cell line (e.g., MDA-MB-468, DU145).

    • 6-well plates.

    • Indirubin E804 stock solution (in DMSO).

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

    • Flow cytometer.

  • Procedure:

    • Seed cancer cells in 6-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of Indirubin E804 (e.g., 1-10 µM) for a specified time (e.g., 24-48 hours).

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting changes in the phosphorylation status of key signaling proteins following treatment with Indirubin E804.[2][3]

  • Objective: To assess the effect of Indirubin E804 on the phosphorylation of STAT3, Src, VEGFR-2, AKT, and ERK.

  • Materials:

    • Relevant cell line (e.g., HUVECs, MDA-MB-468).

    • Indirubin E804 stock solution (in DMSO).

    • Stimulating agent if required (e.g., VEGF for HUVECs).

    • Cell lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and Western blotting apparatus.

    • PVDF membranes.

    • Primary antibodies specific for phosphorylated and total forms of STAT3, Src, VEGFR-2, AKT, and ERK.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence detection reagent.

    • Imaging system.

  • Procedure:

    • Culture cells and treat with Indirubin E804 for the desired time (e.g., 30 minutes to 1 hour). If applicable, stimulate with a growth factor like VEGF for a short period before lysis.

    • Lyse the cells and determine the protein concentration.

    • Denature equal amounts of protein from each sample in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody for the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence reagent and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the protein to ensure equal loading.

STAT3 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is for determining the effect of Indirubin E804 on the DNA binding activity of STAT3.[3]

  • Objective: To assess whether Indirubin E804 inhibits the DNA binding of STAT3 in cancer cells.

  • Materials:

    • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-468).

    • Indirubin E804 stock solution (in DMSO).

    • Nuclear extraction kit or buffers.

    • 32P-labeled high-affinity sis-inducible element (hSIE) probe.

    • Poly(dI-dC).

    • Binding buffer.

    • Non-denaturing polyacrylamide gel.

    • Autoradiography film or phosphorimager.

  • Procedure:

    • Treat cells with Indirubin E804 (e.g., 10 µM) for a specified time (e.g., 24 hours).

    • Prepare nuclear extracts from the treated and control cells.

    • Incubate the nuclear extracts with the 32P-labeled hSIE probe in the presence of poly(dI-dC) in a binding buffer.

    • For supershift analysis, a STAT3-specific antibody can be added to the reaction.

    • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Dry the gel and expose it to autoradiography film or a phosphorimager screen.

    • A decrease in the shifted band in the Indirubin E804-treated lanes indicates inhibition of STAT3 DNA binding activity.

Conclusion

Indirubin E804 is a multi-targeted kinase inhibitor with a well-defined mechanism of action against several key signaling pathways implicated in cancer and angiogenesis. Its ability to potently inhibit Src-STAT3, VEGFR-2, and IGF-1R signaling, among others, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Indirubin E804 and other novel kinase inhibitors. Further research will be crucial to fully elucidate its clinical utility and to develop it as a potential therapeutic agent for a range of proliferative diseases.

References

E804 as a STAT3 Signaling Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling, frequently found to be constitutively activated in a wide array of human cancers, including glioblastoma. Its role in promoting cell proliferation, survival, and angiogenesis makes it a compelling target for therapeutic intervention. E804, a synthetic derivative of indirubin, has emerged as a potent inhibitor of the STAT3 signaling pathway. This document provides a comprehensive technical overview of E804, detailing its mechanism of action, quantitative inhibitory effects, and the experimental protocols used to characterize its activity. E804 exerts its anti-tumor effects, at least in part, by inhibiting an upstream kinase of STAT3, leading to the induction of apoptosis and growth arrest in cancer cells.

Introduction to STAT3 Signaling

The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in gene expression programs controlling cell proliferation, differentiation, and apoptosis. In a canonical signaling cascade, cytokines or growth factors bind to their cognate receptors, leading to the activation of Janus kinases (JAKs) or other non-receptor tyrosine kinases like c-Src. These kinases then phosphorylate STAT3 on a critical tyrosine residue (Tyr705). This phosphorylation event triggers the homodimerization of STAT3 monomers via reciprocal SH2 domain interactions. The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. Dysregulation of this pathway, leading to the persistent activation of STAT3, is a hallmark of many cancers and is associated with poor prognosis.

E804: Mechanism of Action

E804 is an indirubin derivative that indirectly inhibits STAT3 signaling.[1] Studies have demonstrated that E804 does not directly target the STAT3 protein itself but rather inhibits the kinase activity of c-Src, an upstream activator of STAT3.[1] By inhibiting c-Src, E804 effectively blocks the tyrosine phosphorylation of STAT3, a crucial step for its activation.[1] The subsequent downstream effects of this inhibition include the reduced expression of anti-apoptotic proteins such as Mcl-1 and Bcl-xL, and the activation of Caspase 3, ultimately leading to apoptosis in cancer cells.[1] The direct role of STAT3 in mediating the effects of E804 is underscored by the finding that overexpression of a constitutively active form of STAT3 (STAT3C) can rescue glioblastoma cells from E804-induced apoptosis.[1]

Quantitative Data

The inhibitory activity of E804 has been quantified in various assays, providing insights into its potency.

Parameter Value Assay Type Target Reference
IC500.43 µMIn vitro kinase assayc-Src[1]

While studies have shown that E804 significantly inhibits the growth of U251 and U87 glioblastoma cell lines, specific IC50 values for cell viability have not been reported in the reviewed literature.[1] However, significant growth inhibition and induction of differentiation have been observed at a concentration of 5 µM.[1]

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams are provided.

STAT3_Signaling_Pathway Canonical STAT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK/Src JAK/Src Receptor->JAK/Src Activates STAT3 STAT3 JAK/Src->STAT3 Phosphorylates (Tyr705) p-STAT3 STAT3-pY705 STAT3->p-STAT3 STAT3_Dimer STAT3 Dimer p-STAT3->STAT3_Dimer Dimerizes DNA DNA STAT3_Dimer->DNA Translocates & Binds Target_Genes Target Genes (e.g., Bcl-xL, Mcl-1) DNA->Target_Genes Regulates Transcription

Caption: Canonical STAT3 Signaling Pathway.

E804_Mechanism_of_Action E804 Mechanism of Action E804 E804 c-Src c-Src E804->c-Src STAT3 STAT3 c-Src->STAT3 Phosphorylates c-Src->STAT3 p-STAT3 STAT3-pY705 STAT3->p-STAT3 STAT3->p-STAT3 STAT3_Dimer STAT3 Dimer p-STAT3->STAT3_Dimer Dimerization p-STAT3->STAT3_Dimer Nuclear_Translocation Nuclear Translocation STAT3_Dimer->Nuclear_Translocation STAT3_Dimer->Nuclear_Translocation Gene_Expression Target Gene Expression (Bcl-xL, Mcl-1) Nuclear_Translocation->Gene_Expression Nuclear_Translocation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to

Caption: E804 Mechanism of Action on the STAT3 Pathway.

Experimental_Workflow Experimental Workflow for E804 Evaluation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Lines Glioblastoma Cell Lines (U251, U87) Culture Culture in appropriate medium Cell_Lines->Culture Seeding Seed cells for experiments Culture->Seeding E804_Treatment Treat cells with E804 (various concentrations) Seeding->E804_Treatment Control Vehicle Control (DMSO) Seeding->Control Viability_Assay Cell Viability Assay (MTT/CCK-8) E804_Treatment->Viability_Assay Kinase_Assay In vitro c-Src Kinase Assay E804_Treatment->Kinase_Assay Direct Application Western_Blot Western Blot Analysis (p-STAT3, STAT3, Bcl-xL, Mcl-1, Caspase 3) E804_Treatment->Western_Blot Control->Viability_Assay Control->Western_Blot IC50_Calculation Calculate IC50 values Viability_Assay->IC50_Calculation Protein_Quantification Quantify protein levels Western_Blot->Protein_Quantification Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis Protein_Quantification->Statistical_Analysis

Caption: Experimental Workflow for E804 Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of E804.

Cell Viability Assay (MTT/CCK-8)

This protocol is a general guideline for assessing the effect of E804 on the viability of glioblastoma cell lines.

  • Cell Seeding: Plate glioblastoma cells (e.g., U251, U87) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of E804 in culture medium. Remove the existing medium from the wells and add 100 µL of the E804 dilutions. Include wells with vehicle control (e.g., DMSO) at the same final concentration as in the highest E804 concentration wells.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT/CCK-8 Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of E804 concentration to determine the IC50 value.

In vitro c-Src Kinase Assay

This protocol outlines a method to determine the direct inhibitory effect of E804 on c-Src kinase activity.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine recombinant active c-Src enzyme, a suitable substrate (e.g., a synthetic peptide), and the kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of E804 or vehicle control to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each E804 concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of E804 concentration.

Western Blot Analysis for STAT3 Phosphorylation

This protocol describes the detection of changes in STAT3 phosphorylation and downstream target proteins in response to E804 treatment.

  • Cell Lysis: After treating cells with E804 as described in the cell viability assay, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, Bcl-xL, Mcl-1, cleaved Caspase 3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of the proteins of interest to the loading control.

Conclusion

E804 represents a promising therapeutic candidate for cancers characterized by aberrant STAT3 signaling, such as glioblastoma. Its well-defined mechanism of action, involving the inhibition of the upstream kinase c-Src, provides a clear rationale for its anti-tumor activity. The induction of apoptosis and inhibition of cell growth in glioblastoma cell lines highlight its potential clinical utility. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of E804. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this potent STAT3 signaling inhibitor.

References

The Anti-inflammatory Effects of E804 Indirubin Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indirubin, a natural bis-indole alkaloid, and its derivatives have long been investigated for their therapeutic potential. Among these, the synthetic indirubin derivative E804, chemically known as Indirubin-3′-(2,3 dihydroxypropyl)-oximether, has emerged as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the anti-inflammatory effects of E804, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. E804 exerts its effects through the modulation of critical inflammatory signaling pathways, including STAT3, NF-κB, and MAPK, leading to the suppression of pro-inflammatory mediators. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[1] The indirubin family of compounds, originally derived from traditional Chinese medicine, has shown promise in modulating inflammatory processes.[1][2] E804, a synthetic derivative of indirubin, has been specifically designed for improved pharmacological properties and demonstrates significant anti-inflammatory activity.[2] This guide will delve into the technical details of E804's anti-inflammatory properties.

Mechanism of Action

E804's anti-inflammatory effects are primarily attributed to its ability to inhibit key signaling pathways that orchestrate the inflammatory response.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in cytokine signaling and has been identified as a key target of E804.[1][3] E804 has been shown to directly inhibit c-Src kinase activity, which is an upstream activator of STAT3.[3] By inhibiting c-Src, E804 prevents the phosphorylation and subsequent activation of STAT3, leading to the downregulation of STAT3 target genes involved in inflammation and cell survival.[3][4]

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on indirubin, the parent compound of E804, have demonstrated the inhibition of NF-κB activation.[3] Indirubin has been shown to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[3] By stabilizing IκBα, indirubin and its derivatives like E804 effectively block the nuclear translocation and transcriptional activity of NF-κB.

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38, JNK, and ERK, plays a crucial role in the production of inflammatory mediators. Indirubin has been shown to suppress the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] This inhibition of MAPK signaling further contributes to the overall anti-inflammatory profile of indirubin derivatives such as E804.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_nucleus Nucleus TLR4 TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Src Src CytokineReceptor->Src Activates ProInflammatoryGenes Pro-inflammatory Gene Expression p38->ProInflammatoryGenes Induces JNK->ProInflammatoryGenes Induces ERK->ProInflammatoryGenes Induces IκBα IκBα IKK->IκBα Phosphorylates (for degradation) NFκB NF-κB IκBα->NFκB Inhibits NFκB->ProInflammatoryGenes Induces STAT3 STAT3 JAK->STAT3 Activates Src->STAT3 Activates STAT3->ProInflammatoryGenes Induces LPS LPS LPS->TLR4 Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds E804 E804 E804->p38 Inhibits E804->JNK Inhibits E804->ERK Inhibits E804->IKK Inhibits E804->Src Inhibits start Start cell_culture Cell Seeding and Culture start->cell_culture treatment Treatment with E804 and/or LPS cell_culture->treatment incubation Incubation treatment->incubation analysis Downstream Analysis (qRT-PCR, Western Blot, ELISA, etc.) incubation->analysis end End analysis->end

References

E804: A Preclinical c-Src Kinase Inhibitor with Anti-Angiogenic and Anti-Tumor Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

E804 is a synthetically derived indirubin, a class of compounds known for their kinase inhibitory activity. Preclinical evidence demonstrates that E804 is a potent, reversible, and ATP-competitive inhibitor of c-Src kinase, a non-receptor tyrosine kinase frequently implicated in oncogenesis. Beyond its primary target, E804 exhibits a multi-kinase inhibitory profile, also targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs). This dual action on both tumor cell proliferation and angiogenesis signaling pathways has positioned E804 as a compound of interest in preclinical cancer research. This document provides a comprehensive overview of the available technical data on E804, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a summary of its preclinical anti-cancer efficacy. Notably, extensive searches of publicly available clinical trial databases have not identified any registered clinical studies for E804, suggesting its development is currently confined to the preclinical stage.

Mechanism of Action: A Multi-Targeted Approach

E804 exerts its anti-cancer effects through the inhibition of several key signaling pathways crucial for tumor growth, proliferation, and angiogenesis.

1. Inhibition of c-Src Kinase and Downstream Signaling:

As a primary target, E804 directly inhibits the kinase activity of c-Src. c-Src is a pivotal proto-oncogene that, when activated, phosphorylates a multitude of downstream substrates, leading to the activation of pathways involved in cell proliferation, survival, migration, and invasion. By inhibiting c-Src, E804 disrupts these oncogenic signaling cascades.

2. Attenuation of the STAT3 Signaling Pathway:

E804 has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is often constitutively activated in cancer and plays a critical role in tumor cell survival and proliferation. The inhibition of STAT3 signaling by E804 is likely a consequence of its upstream inhibition of c-Src, a known activator of STAT3.

3. Blockade of Angiogenesis through VEGFR-2 Inhibition:

A crucial aspect of E804's anti-tumor activity is its ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. E804 achieves this by directly inhibiting the kinase activity of VEGFR-2, the primary receptor for the pro-angiogenic factor VEGF. This inhibition leads to a downstream blockade of the AKT and ERK signaling pathways in endothelial cells.

The interconnectedness of these pathways highlights E804's multi-faceted approach to cancer therapy.

E804_Mechanism_of_Action E804 E804 cSrc c-Src E804->cSrc Inhibits VEGFR2 VEGFR-2 E804->VEGFR2 Inhibits STAT3 STAT3 cSrc->STAT3 Migration Migration & Invasion cSrc->Migration Proliferation Tumor Cell Proliferation & Survival STAT3->Proliferation AKT AKT VEGFR2->AKT ERK ERK VEGFR2->ERK Angiogenesis Angiogenesis AKT->Angiogenesis ERK->Angiogenesis

Figure 1: E804's multi-targeted mechanism of action.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of E804

Target KinaseAssay TypePotency (IC50/EC50)Reference
c-SrcKinase ActivityNot Reported[1]
VEGFR-2Kinase ActivityNot Reported[1]
CDK1/cyclin BKinase ActivityNot Reported[1]
CDK2/cyclin AKinase ActivityNot Reported[1]
CDK2/cyclin EKinase ActivityNot Reported[1]

Table 2: In Vitro Cellular Activity of E804

Cell LineAssayEffectConcentrationReference
HUVECsProliferationInhibition0.4 - 40 µM[2]
HUVECsMigrationInhibition0.4 - 40 µM[2]
HUVECsTube FormationInhibition0.4 - 40 µM[2]
Rat Aortic RingsMicrovessel SproutingComplete Suppression4 µM[2]
CT-26 (murine colon carcinoma)In vivo tumor growthInhibitionNot Specified (Intratumoral injection)[3]
Zebrafish EmbryosSubintestinal Vessel FormationInhibition0.04 - 10 µM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic and anti-tumor effects of E804.

In Vitro c-Src Kinase Inhibition Assay (General Protocol)

While a specific protocol for E804 is not published, a general method for assessing c-Src kinase inhibition is as follows:

Kinase_Assay_Workflow Start Start Reagents Prepare Reaction Mixture: - Recombinant c-Src - Kinase Buffer - ATP (radiolabeled or for ADP detection) - Substrate (e.g., poly(Glu,Tyr)) Start->Reagents Incubate Incubate with varying concentrations of E804 Reagents->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylation (e.g., filter binding assay, luminescence for ADP) Stop->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Figure 2: General workflow for an in vitro c-Src kinase assay.

Materials:

  • Recombinant human c-Src enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (with a tracer amount of [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • c-Src substrate (e.g., poly(Glu,Tyr) 4:1)

  • E804 dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter mats or luminescence plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant c-Src enzyme, and the substrate.

  • Add varying concentrations of E804 (typically in a serial dilution) or DMSO (vehicle control) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • For radiometric assays, spot the reaction mixture onto phosphocellulose filter mats, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced.

  • Calculate the percentage of inhibition for each E804 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Tube_Formation_Assay_Workflow Start Start Coat Coat 96-well plate with Matrigel and allow to solidify Start->Coat Seed Seed HUVECs onto the Matrigel Coat->Seed Treat Treat cells with VEGF and varying concentrations of E804 Seed->Treat Incubate Incubate for 4-18 hours Treat->Incubate Image Image the tube network using a microscope Incubate->Image Analyze Quantify tube length, number of junctions, etc. Image->Analyze End End Analyze->End

Figure 3: Workflow for the HUVEC tube formation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Matrigel® Basement Membrane Matrix

  • 96-well tissue culture plates

  • VEGF (Vascular Endothelial Growth Factor)

  • E804 dissolved in DMSO

  • Calcein AM (for visualization)

  • Inverted microscope with a camera

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum.

  • Seed the HUVECs onto the Matrigel-coated wells.

  • Treat the cells with a final concentration of VEGF (e.g., 20 ng/mL) and varying concentrations of E804 or DMSO (vehicle control).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • After incubation, stain the cells with Calcein AM for visualization.

  • Capture images of the tube-like structures using an inverted fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo CT-26 Syngeneic Tumor Model

This model is used to evaluate the anti-tumor efficacy of E804 in an immunocompetent mouse model.[4]

In_Vivo_Tumor_Model_Workflow Start Start Inject Subcutaneously inject CT-26 cells into the flank of BALB/c mice Start->Inject TumorGrowth Allow tumors to reach a palpable size (e.g., 50-100 mm³) Inject->TumorGrowth Randomize Randomize mice into treatment groups TumorGrowth->Randomize Treat Administer E804 (e.g., intratumorally) or vehicle control Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint Sacrifice mice at a defined endpoint (e.g., tumor size, study duration) Monitor->Endpoint Analyze Analyze tumor weight, and perform immunohistochemistry (e.g., CD31, Ki-67) Endpoint->Analyze End End Analyze->End

References

An In-depth Technical Guide on the Indirubin Derivative E804 and its Inhibition of VEGFR-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the indirubin derivative E804, focusing on its mechanism of action as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Indirubin, a natural bis-indole alkaloid, and its derivatives have garnered significant interest in oncology for their anti-proliferative and anti-angiogenic properties. E804, a synthetically modified indirubin, has demonstrated significant potential in targeting key signaling pathways involved in tumor angiogenesis. This document details the inhibitory effects of E804 on VEGFR-2, presenting quantitative data from various in vitro and in vivo studies. Furthermore, it provides detailed experimental protocols for key assays and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR/Flk-1), are key regulators of this process. Upon binding of VEGF, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[2] Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.

Indirubin, the active component of the traditional Chinese medicine Danggui Longhui Wan, has been shown to possess anti-leukemic properties.[3] Extensive research has led to the synthesis of numerous indirubin derivatives with improved pharmacological profiles. Among these, the this compound has emerged as a multi-targeting kinase inhibitor with potent anti-cancer activities.[1][3] E804 has been shown to inhibit cyclin-dependent kinases (CDKs), Src kinase, and Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1][3] This guide focuses specifically on the role of E804 as an inhibitor of VEGFR-2 and its subsequent anti-angiogenic effects.

Mechanism of Action: E804 Inhibition of VEGFR-2 Signaling

E804 exerts its anti-angiogenic effects by directly targeting the VEGFR-2 signaling pathway. In vascular endothelial cells, E804 has been shown to inhibit the phosphorylation of VEGFR-2 in a concentration-dependent manner.[1] This inhibition of VEGFR-2 activation subsequently blocks downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/MEK/Extracellular signal-regulated kinase (ERK) pathways, which are crucial for endothelial cell proliferation and survival.[1]

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VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k_akt PI3K/Akt Pathway cluster_ras_mek_erk Ras/MEK/ERK Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PI3K PI3K P_VEGFR2->PI3K Ras Ras P_VEGFR2->Ras E804 E804 E804->P_VEGFR2 Inhibition Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Cell_Response Endothelial Cell Proliferation, Migration, and Survival p_Akt->Cell_Response MEK MEK Ras->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Cell_Response

Caption: VEGFR-2 signaling pathway and the inhibitory action of E804.

Quantitative Data on E804 Activity

The inhibitory effects of E804 on various aspects of angiogenesis have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Angiogenesis by E804

AssayCell TypeTreatmentConcentration Range (µM)Observed EffectCitation
Cell Proliferation (MTS Assay) HUVECVEGF-stimulated0 - 10Concentration-dependent reduction in cell proliferation.[1]
Cell Migration (Wound Healing Assay) HUVECVEGF-stimulated0 - 10Concentration-dependent inhibition of cell migration.[1]
Tube Formation Assay HUVECVEGF-stimulated0.5 - 10Significant reduction in tubule formation in a concentration-dependent manner.[1]
VEGFR-2 Phosphorylation HUVECVEGF-stimulated1 - 10Inhibition of VEGFR-2 phosphorylation.[1]
Akt Phosphorylation HUVECVEGF-stimulated1 - 10Reduction of Akt phosphorylation.[1]
ERK Phosphorylation HUVECVEGF-stimulated1 - 10Reduction of ERK phosphorylation.[1]

Note: A specific IC50 value for the direct enzymatic inhibition of VEGFR-2 by E804 is not currently available in the public domain. The data presented reflects the effective concentrations observed in cellular assays.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro VEGFR-2 Kinase Assay (General Protocol)

While a specific protocol for E804 has not been published, a general protocol for assessing VEGFR-2 kinase inhibition is as follows:

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 as substrate

    • ATP

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • E804 or other test compounds dissolved in DMSO

    • 96-well plates

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of E804 in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).

    • In a 96-well plate, add the VEGFR-2 enzyme and the substrate to each well.

    • Add the serially diluted E804 or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each E804 concentration and determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay (MTS Assay)
  • Reagents and Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium (EGM)

    • Fetal Bovine Serum (FBS)

    • VEGF

    • E804

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

    • 96-well plates

  • Procedure:

    • Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in EGM supplemented with 2% FBS.

    • Allow the cells to attach overnight.

    • Starve the cells in a serum-free medium for 6 hours.

    • Treat the cells with various concentrations of E804 (0-10 µM) in the presence of VEGF (e.g., 20 ng/mL).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Express the results as a percentage of the vehicle-treated control.

Endothelial Cell Migration Assay (Wound Healing Assay)
  • Reagents and Materials:

    • HUVECs

    • EGM with 2% FBS

    • VEGF

    • E804

    • 6-well plates

    • 200 µL pipette tip

  • Procedure:

    • Seed HUVECs in 6-well plates and grow to confluence.

    • Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh medium containing various concentrations of E804 (0-10 µM) and VEGF (e.g., 20 ng/mL).

    • Capture images of the scratch at 0 hours.

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

    • After 12-24 hours, capture images of the same fields.

    • Quantify the migration by measuring the area of the wound closure using image analysis software (e.g., ImageJ).

Matrigel Tube Formation Assay
  • Reagents and Materials:

    • HUVECs

    • EGM with 2% FBS

    • VEGF

    • E804

    • Matrigel (growth factor reduced)

    • 96-well plates

  • Procedure:

    • Thaw Matrigel on ice overnight.

    • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.

    • Harvest HUVECs and resuspend them in a medium containing various concentrations of E804 (0.5-10 µM) and VEGF (e.g., 20 ng/mL).

    • Seed 1.5 x 10⁴ cells onto the solidified Matrigel.

    • Incubate at 37°C in a 5% CO₂ incubator for 6-18 hours.

    • Visualize and photograph the tube-like structures using an inverted microscope.

    • Quantify the extent of tube formation by measuring the total tube length or the number of branch points using image analysis software.

In Vivo Tumor Allograft Model
  • Reagents and Materials:

    • CT-26 murine colon carcinoma cells

    • Balb/c mice (6-8 weeks old)

    • E804

    • Vehicle control (e.g., DMSO/saline)

    • Calipers

  • Procedure:

    • Subcutaneously inject 1 x 10⁶ CT-26 cells into the flank of Balb/c mice.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer E804 (e.g., 20 mg/kg) or vehicle control via intraperitoneal or intratumoral injection daily.

    • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD31, Ki-67, and apoptosis markers).

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Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay VEGFR-2 Kinase Assay Proliferation HUVEC Proliferation Assay Migration HUVEC Migration Assay Tube_Formation HUVEC Tube Formation Assay Western_Blot Western Blot Analysis (p-VEGFR-2, p-Akt, p-ERK) Allograft_Model CT-26 Allograft Model Western_Blot->Allograft_Model Tumor_Growth Tumor Growth Inhibition Allograft_Model->Tumor_Growth IHC Immunohistochemistry (CD31, Ki-67, Apoptosis) Tumor_Growth->IHC E804 This compound E804->Kinase_Assay E804->Proliferation E804->Migration E804->Tube_Formation E804->Western_Blot

Caption: Experimental workflow for evaluating the anti-angiogenic effects of E804.

Conclusion

The this compound is a promising anti-angiogenic agent that effectively targets the VEGFR-2 signaling pathway. Its ability to inhibit VEGFR-2 phosphorylation and downstream signaling translates to the suppression of key endothelial cell functions, including proliferation, migration, and tube formation. Furthermore, in vivo studies have demonstrated its efficacy in inhibiting tumor growth in a colon cancer allograft model. While a direct enzymatic IC50 for VEGFR-2 is yet to be reported, the existing cellular and in vivo data strongly support the continued investigation of E804 as a potential therapeutic for cancer and other angiogenesis-dependent diseases. The detailed protocols and pathway diagrams provided in this guide aim to facilitate and standardize future research in this promising area of drug development.

References

E804 as a Potential Anti-Cancer Therapeutic: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

An inquiry into "E804" as a potential anti-cancer therapeutic reveals a landscape of promising, yet distinct, investigational compounds. The designation "E804" is most directly associated with Indirubin derivative E804 (IDR-E804) , a preclinical agent with demonstrated anti-angiogenic and anti-tumor properties. Concurrently, the alpha-numeric naming convention is also similar to other developmental anti-cancer drugs, such as E7046 , a selective EP4 receptor antagonist that has been evaluated in a Phase I clinical trial. This technical guide will provide an in-depth overview of the core scientific findings for both of these compounds, with a primary focus on IDR-E804, supplemented with information on E7046 to provide a broader context on similarly named agents in oncology research.

Part 1: IDR-E804 (this compound)

IDR-E804 is a derivative of indirubin, the active component of a traditional Chinese herbal medicine used to treat chronic myelogenous leukemia.[1] It has been identified as a multi-kinase inhibitor with potent anti-cancer activities in various preclinical models.

Mechanism of Action

IDR-E804 exerts its anti-cancer effects through the inhibition of several key signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[1]

  • Inhibition of VEGFR-2 Signaling: IDR-E804 directly inhibits the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] This blockade leads to a reduction in the phosphorylation of VEGFR-2 and its downstream effectors, AKT and ERK, in endothelial cells.[1] The inhibition of this pathway is central to the anti-angiogenic effects of IDR-E804, as it curtails the proliferation, migration, and tube formation of endothelial cells necessary for new blood vessel formation.[1]

  • Blockade of STAT-3 Signaling: The compound is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT-3) signaling pathway in human breast and prostate cancer cells.[1] The STAT-3 pathway is a critical mediator of tumorigenesis, and its inhibition by IDR-E804 contributes to the induction of apoptosis and suppression of tumor cell proliferation.

  • Inhibition of Src Kinase: IDR-E804 directly inhibits the kinase activity of c-Src, a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and metastasis.[1]

  • Inhibition of Cyclin-Dependent Kinases (CDKs): As a member of the indirubin derivative family, IDR-E804 is also a potent inhibitor of various cyclin-dependent kinases, including Cdk1/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E, which are essential for cell cycle progression.[1]

Signaling Pathways

The following diagram illustrates the primary signaling pathways targeted by IDR-E804.

E804_Signaling_Pathways VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds AKT AKT VEGFR2->AKT Activates ERK ERK VEGFR2->ERK Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) AKT->Angiogenesis ERK->Angiogenesis STAT3 STAT-3 Proliferation Cell Proliferation STAT3->Proliferation Apoptosis Apoptosis STAT3->Apoptosis Inhibits Src c-Src Src->Proliferation E804 IDR-E804 E804->VEGFR2 Inhibits E804->STAT3 Inhibits E804->Src Inhibits

Caption: Signaling pathways targeted by IDR-E804.

Preclinical Data

IDR-E804 has demonstrated significant anti-cancer activity in both in vitro and in vivo preclinical models.

In Vitro Studies:

  • Endothelial Cells: In studies using Human Umbilical Vein Endothelial Cells (HUVECs), IDR-E804 significantly inhibited VEGF-induced cell proliferation, migration, and capillary tube formation.[1] These effects were associated with decreased phosphorylation of VEGFR-2, AKT, and ERK.[1]

  • Cancer Cells: IDR-E804 has been shown to inhibit proliferation and induce apoptosis in various human cancer cells, including breast and prostate cancer lines.[1] In glioblastoma cell lines U251 and U87, treatment with the compound inhibited growth by inducing differentiation and apoptosis.[2]

In Vivo Studies: An allograft model using murine colon carcinoma CT-26 cells in BALB/c mice was used to assess the in vivo anti-angiogenic and anti-tumor activity of IDR-E804.[1]

ParameterControl GroupIDR-E804 Treated GroupPercentage Inhibition
Average Tumor Volume (mm³) 1576 ± 260798 ± 212~49%
Average Tumor Weight (g) 0.79 ± 0.030.42 ± 0.09~47%
Data from a study in a CT-26 colon carcinoma allograft model at day 20.[2]

Immunohistochemical analysis of the tumors from this study revealed that IDR-E804 treatment led to:

  • A decrease in CD31-positive microvessel density, indicating reduced angiogenesis.[1]

  • A decreased Ki-67 proliferative index.[1]

  • An increased apoptosis index.[1]

Importantly, daily treatment with IDR-E804 did not result in any significant changes in the body weight of the mice, suggesting a favorable toxicity profile in this model.[1]

Experimental Protocols

Detailed, step-by-step protocols are proprietary to the conducting research institutions. However, the published literature outlines the general methodologies employed.

In Vitro Angiogenesis Assays:

  • Cell Proliferation Assay: HUVECs were cultured in the presence of VEGF with or without varying concentrations of IDR-E804. Cell viability was assessed using standard methods like the MTT assay.

  • Cell Migration Assay: A wound-healing assay or a Boyden chamber assay was used to measure the effect of IDR-E804 on VEGF-induced HUVEC migration.

  • Tube Formation Assay: HUVECs were seeded on a basement membrane matrix (e.g., Matrigel) and treated with VEGF and IDR-E804. The formation of capillary-like structures was observed and quantified.

  • Western Blot Analysis: To determine the effect on signaling pathways, HUVECs were stimulated with VEGF in the presence or absence of IDR-E804. Cell lysates were then subjected to Western blotting to detect the phosphorylation status of VEGFR-2, AKT, and ERK.

In Vivo Tumor Model:

  • Cell Line and Animal Model: Murine colon carcinoma CT-26 cells were used. Syngeneic BALB/c mice were selected as the host.

  • Tumor Implantation: A suspension of CT-26 cells was injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into control (vehicle) and treatment groups. IDR-E804 was administered, for instance, via daily intratumoral injections.

  • Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.

  • Immunohistochemistry: Excised tumors were fixed, sectioned, and stained for markers of angiogenesis (CD31), proliferation (Ki-67), and apoptosis (TUNEL assay).

The following diagram provides a generalized workflow for the preclinical evaluation of IDR-E804.

E804_Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation HUVEC_assays Angiogenesis Assays (HUVECs) Western_blot Mechanism of Action (Western Blot) HUVEC_assays->Western_blot Cancer_cell_assays Cancer Cell Assays (Proliferation, Apoptosis) Implantation Subcutaneous Implantation of CT-26 Cells in BALB/c Mice Cancer_cell_assays->Implantation Western_blot->Implantation Treatment IDR-E804 or Vehicle Treatment Implantation->Treatment Measurement Tumor Volume and Body Weight Measurement Treatment->Measurement Excision Tumor Excision and Weight Measurement->Excision IHC Immunohistochemistry (CD31, Ki-67, TUNEL) Excision->IHC end Data Analysis and Conclusion IHC->end start IDR-E804 Compound start->HUVEC_assays start->Cancer_cell_assays

Caption: Generalized preclinical experimental workflow for IDR-E804.

Part 2: E7046 (EP4 Receptor Antagonist)

E7046 is a distinct investigational compound that is a selective, small-molecule antagonist of the E-type prostanoid receptor 4 (EP4).[3] Its mechanism of action is centered on modulating the tumor microenvironment to overcome immunosuppression.[4]

Mechanism of Action

Prostaglandin E2 (PGE2), often abundant in the tumor microenvironment, promotes tumor growth and immune evasion by binding to its receptors, including EP4.[4] E7046 blocks the PGE2/EP4 signaling pathway, which has several downstream effects:

  • Inhibition of Immunosuppressive Myeloid Cells: E7046 inhibits the differentiation of monocytic myeloid cells into immunosuppressive tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[4]

  • Enhancement of Anti-Tumor Immunity: By reducing the influence of immunosuppressive cells, E7046 is proposed to restore the activity of cytotoxic CD8+ T lymphocytes, thereby promoting an anti-tumor immune response.[4][5]

Clinical Trial Data

E7046 was evaluated in a first-in-human, Phase I clinical trial (NCT02540291) in patients with advanced solid tumors.[3]

Study Design:

  • Population: 30 patients with advanced tumors, including colorectal, pancreatic, and head and neck cancers.[4]

  • Dosing: Oral, once-daily administration in escalating dose cohorts of 125, 250, 500, and 750 mg.[3][4]

  • Objectives: To assess the safety, tolerability, pharmacokinetics, pharmacodynamics, maximum tolerated dose (MTD), and recommended Phase 2 dose.[3]

Key Findings:

ParameterResult
Maximum Tolerated Dose (MTD) Not reached
Dose-Limiting Toxicities None observed
Treatment-Related Adverse Events (Grade ≥3) 10% (3/30 patients)
Best Overall Response Stable Disease
Patients with Stable Disease 23% (7/30 patients)
Stable Disease Duration ≥18 weeks 4 of 7 patients
Metabolic Responses 20% (3/15 patients)
Data from the first-in-human Phase I study of E7046.[3][4]

Conclusion: E7046 demonstrated a manageable safety profile and showed signs of immunomodulatory activity.[3] The 250 mg and 500 mg doses were proposed for further development in combination therapy settings.[3]

Signaling Pathway

The following diagram depicts the mechanism of action for E7046 in the tumor microenvironment.

E7046_Signaling_Pathway PGE2 PGE2 EP4 EP4 Receptor (on Myeloid Cells) PGE2->EP4 Binds MDSC Differentiation into MDSCs and TAMs EP4->MDSC Promotes ImmuneSuppression Tumor Immune Suppression MDSC->ImmuneSuppression Leads to CD8TCell CD8+ T Cell Activity ImmuneSuppression->CD8TCell Inhibits E7046 E7046 E7046->EP4 Antagonizes

Caption: Mechanism of action of E7046.

Conclusion

The landscape of potential anti-cancer therapeutics includes a diverse array of compounds at various stages of development. IDR-E804 has emerged as a promising preclinical candidate that targets multiple kinases integral to tumor growth and angiogenesis. Its ability to inhibit VEGFR-2, STAT-3, and Src signaling pathways provides a strong rationale for its further investigation. Separately, E7046 illustrates a different therapeutic strategy, targeting the tumor microenvironment to unleash an anti-tumor immune response, and has shown a manageable safety profile in early clinical trials. For researchers, scientists, and drug development professionals, understanding the distinct mechanisms and developmental stages of such compounds is crucial for advancing the field of oncology. Further research is warranted to fully elucidate the therapeutic potential of IDR-E804 and to progress agents like E7046 through the clinical development pipeline.

References

Physicochemical properties of Indirubin Derivative E804

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical and Biological Properties of Indirubin Derivative E804

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as indirubin-3′-(2,3-dihydroxypropyl)-oximether, is a semi-synthetic derivative of indirubin, a bioactive compound isolated from the traditional Chinese medicine Danggui Longhui Wan.[1][2] E804 was developed to improve upon the poor solubility and bioavailability of its parent compound, indirubin, which has limited its therapeutic application despite its known anti-leukemic and anti-inflammatory properties.[3][4] The addition of a hydrophilic dihydroxypropyl side chain significantly enhances its aqueous solubility and pharmacological profile.[1][3]

E804 has garnered significant attention in oncological and immunological research as a multi-target kinase inhibitor.[1][5] It potently and directly inhibits key signaling proteins involved in cell proliferation, survival, and angiogenesis, most notably the Src-STAT3 signaling pathway.[6][7][8] Its ability to induce apoptosis in cancer cells and suppress inflammatory responses makes it a promising candidate for further investigation in drug development.[2][4][5] This guide provides a comprehensive overview of the physicochemical properties, biological activities, and experimental methodologies associated with this compound.

Physicochemical Properties

The core physicochemical characteristics of E804 are summarized below. These properties are crucial for its formulation, delivery, and interaction with biological systems.

Chemical Identity
PropertyValueReference
IUPAC Name 4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol[1]
Alternate Names IDR E804, Indirubin-3′-(2,3-dihydroxypropyl)-oximether[1][3][6]
CAS Number 854171-35-0[6][9][10][11]
Molecular Formula C₂₀H₁₉N₃O₄[1][6][10][11]
Molecular Weight 365.39 g/mol [6][9][10][12]
Appearance Solid[9]
Solubility and Partitioning

The introduction of the dihydroxypropyl oxime ether group was designed to improve water solubility compared to the parent indirubin.[1] However, it is still classified as practically insoluble in water, with solubility being a rate-limiting step for permeation.[13] Its high membrane permeability makes it a promising candidate for oral delivery if formulated correctly.[13]

PropertyValueConditions / NotesReference
Aqueous Solubility Practically insoluble-[13]
DMSO Solubility ≥ 125 mg/mL (342.11 mM)Requires ultrasonic assistance[11]
Log P 3.54 ± 0.03Partition coefficient[13]
Log D 3.54 ± 0.03Distribution coefficient[13]
pKa Not detectableIn the pH range of 2-11[13]
Stability and Storage

Proper storage is critical to maintain the integrity of E804. The oxime ether group is susceptible to hydrolysis under acidic or enzymatic conditions.[1] It is also known to be rapidly metabolized by cytochrome P450 enzymes (CYP1A1, CYP1B1) that are induced by Aryl Hydrocarbon Receptor (AHR) activation.[3]

FormatStorage TemperatureDurationReference
Powder-20°C3 years[11]
Powder4°C2 years[11]
In Solvent-80°C6 months[11]
In Solvent-20°C1 month[11]

Biological Activity and Signaling Pathways

E804 functions as a potent, ATP-competitive inhibitor of several protein kinases that are critical regulators of oncogenic and inflammatory pathways.[7][14]

Primary Target: Src-STAT3 Pathway

The most well-documented mechanism of action for E804 is the inhibition of the Src-STAT3 signaling cascade.[3][4][7] Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, where it promotes the expression of genes involved in cell survival and proliferation.[7] E804 directly inhibits the c-Src kinase (IC₅₀ = 0.43 μM), which acts upstream and is responsible for the tyrosine phosphorylation and subsequent activation of STAT3.[1][7][8] By blocking Src, E804 prevents STAT3 activation, leading to the downregulation of anti-apoptotic target genes such as Mcl-1 and Survivin, which culminates in the induction of apoptosis in cancer cells.[4][7]

G E804 This compound Src c-Src Kinase E804->Src Inhibits (IC50 = 0.43 µM) STAT3_inactive STAT3 (Inactive) Src->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active) Dimerization & Nuclear Translocation STAT3_inactive->STAT3_active Apoptosis_Genes Anti-Apoptotic Genes (Mcl-1, Survivin) STAT3_active->Apoptosis_Genes Upregulates Expression Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Inhibits

Caption: E804 inhibits the Src-STAT3 signaling pathway.

Other Key Targets

In addition to the Src-STAT3 axis, E804 inhibits other critical signaling pathways involved in tumor growth and angiogenesis.

  • VEGFR-2 Signaling: E804 directly inhibits the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14] This blockade prevents VEGF-induced phosphorylation of VEGFR-2 and its downstream pro-survival (AKT) and proliferation (ERK) signaling pathways in endothelial cells, thereby suppressing angiogenesis.[14][15]

  • IGF-1R Signaling: E804 is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC₅₀ of 0.65 μM.[9][11] The IGF-1R pathway is crucial for tumor growth and survival, and its inhibition contributes to the anti-cancer effects of E804.

  • Cyclin-Dependent Kinases (CDKs): Like its parent compound, E804 inhibits CDKs, including CDK2/CycE (EC₅₀ = 0.23 μM), which leads to cell cycle arrest in the G2/M phase.[8][9][16]

G cluster_downstream Downstream Signaling cluster_outcomes Biological Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates AKT AKT Pathway VEGFR2->AKT ERK ERK Pathway VEGFR2->ERK E804 This compound E804->VEGFR2 Inhibits Kinase Activity Survival Cell Survival AKT->Survival Prolif Proliferation & Migration ERK->Prolif

Caption: E804 inhibits the VEGF/VEGFR-2 signaling pathway.

Experimental Protocols & Workflows

This section details common experimental methodologies used to synthesize and characterize the activity of E804.

Synthesis of this compound

The synthesis of E804 is typically achieved in a two-step process starting from the parent indirubin.[1]

G Indirubin Indirubin Step1 Step 1: Oximation Indirubin->Step1 Intermediate Indirubin-3'-oxime Step1->Intermediate Reagents1 Reagents: Hydroxylamine hydrochloride Ethanol/Water Conditions: Reflux (80°C), 4-6h Reagents1->Step1 Step2 Step 2: Etherification Intermediate->Step2 E804 This compound Step2->E804 Reagents2 Reagents: 2,3-Epoxypropanol TMG (catalyst) Solvent: Ethanol or DMF Reagents2->Step2 Purification Chromatographic Purification E804->Purification

Caption: Synthetic workflow for this compound.

  • Step 1: Oximation: Indirubin is reacted with hydroxylamine hydrochloride in an ethanol/water solvent system. The mixture is refluxed at approximately 80°C for 4-6 hours to form the intermediate, indirubin-3′-oxime.[1]

  • Step 2: Etherification: The indirubin-3′-oxime intermediate is then alkylated. It is reacted with 2,3-epoxypropanol in a solvent such as ethanol or Dimethylformamide (DMF), using 1,1,3,3-Tetramethylguanidine (TMG) as a catalyst under basic conditions. This step introduces the 2,3-dihydroxypropyl side chain.[1]

  • Purification: The final product, E804, is isolated from unreacted intermediates and side products using chromatographic purification techniques.[1]

In Vitro Kinase Inhibition Assay

To determine the IC₅₀ value of E804 against a specific kinase (e.g., Src, VEGFR-2, IGF-1R), a radiometric or fluorescence-based in vitro kinase assay is typically performed.

  • Reaction Setup: A reaction mixture is prepared in a microplate well containing a buffer, the purified recombinant kinase, a specific substrate peptide, ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescent readout system), and MgCl₂.

  • Inhibitor Addition: E804 is dissolved (typically in DMSO) and added to the wells in a range of serially diluted concentrations. A control with only the DMSO vehicle is included.

  • Incubation: The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each E804 concentration relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT/MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Human umbilical vein endothelial cells (HUVECs) or cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[17]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of E804 (e.g., 0.1 to 90 μM). Vehicle-treated cells serve as a control.[17]

  • Incubation: Cells are incubated with the compound for a defined period (e.g., 48 hours).[17]

  • Reagent Addition: An MTT or MTS reagent is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

  • Measurement: A solubilization solution is added (for MTT), and the absorbance of the colored product is measured using a microplate reader at the appropriate wavelength.

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, allowing for the determination of growth inhibition.

Cell Migration (Wound Healing) Assay

This method assesses the effect of E804 on cell motility.

  • Monolayer Culture: Cells (e.g., HUVECs) are grown in a culture plate until they form a confluent monolayer.

  • Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the monolayer.

  • Treatment: The medium is replaced with fresh medium containing different concentrations of E804 or a vehicle control.

  • Image Acquisition: Images of the scratch are captured at time zero and after a specific incubation period (e.g., 16 hours).[17]

  • Analysis: The area of the wound is measured at both time points. The percentage of wound closure is calculated to quantify the extent of cell migration into the empty space. The inhibitory effect of E804 is determined by comparing the wound closure in treated wells to that of the control.[17]

Angiogenesis (Tube Formation) Assay

This assay models the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

  • Matrix Coating: Wells of a 96-well plate are coated with a basement membrane matrix, such as Matrigel, and allowed to polymerize.[17]

  • Cell Seeding and Treatment: HUVECs (e.g., 2 x 10⁴ cells/well) are seeded onto the Matrigel layer in medium containing various concentrations of E804.[17]

  • Incubation: The plate is incubated for a period (e.g., 16 hours) to allow the endothelial cells to form three-dimensional, tube-like networks.[17]

  • Visualization and Analysis: The formation of tubes is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length or the number of branch points.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins (e.g., Mcl-1, p-STAT3, p-VEGFR-2).

  • Cell Lysis: Cells treated with or without E804 are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the light signal produced is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

References

Unraveling the Molecular Intricacies of Indirubin Derivative E804: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

JINAN, Shandong – Indirubin derivative E804, a synthetic analog of a natural compound, has emerged as a promising multi-targeted agent in oncological research. This technical guide provides an in-depth analysis of its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its mechanism of action. Designed for researchers, scientists, and drug development professionals, this document consolidates current knowledge to facilitate further investigation and therapeutic development.

Core Molecular Targets and Quantitative Inhibitory Data

E804 exhibits potent inhibitory activity against a range of kinases and signaling proteins crucial for cancer cell proliferation, survival, and angiogenesis. The following table summarizes the key molecular targets and their corresponding inhibitory concentrations.

Target ProteinIC50 / EC50Experimental ContextReference
c-Src Kinase 0.43 µM (IC50)In vitro kinase assay[1]
Insulin-like Growth Factor 1 Receptor (IGF1R) 0.65 µM (IC50)Not specified[2]
CDK2/CycE 0.23 µM (EC50)Not specified[2]

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Disruption of Key Oncogenic Signaling Pathways

E804 exerts its anti-cancer effects by interfering with multiple interconnected signaling cascades. These include pathways central to cell cycle regulation, apoptosis, and angiogenesis.

The Src-STAT3 Signaling Axis: A Primary Target

A primary mechanism of E804 is the potent blockade of the Src-STAT3 signaling pathway, which is constitutively activated in many human cancers and plays a pivotal role in tumor cell survival and proliferation.[1] E804 directly inhibits the kinase activity of c-Src.[1] This inhibition prevents the subsequent phosphorylation and activation of STAT3.[1] The suppression of STAT3 signaling leads to the downregulation of anti-apoptotic proteins such as Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells.[1][3] In glioblastoma cells, E804-mediated inhibition of STAT3 signaling has been shown to induce growth arrest, differentiation, and apoptosis.[4]

Src_STAT3_Pathway E804 E804 Src c-Src E804->Src Inhibits STAT3 STAT3 Src->STAT3 pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Apoptosis_Genes Downregulation of Mcl-1 & Survivin Nucleus->Apoptosis_Genes Regulates Transcription Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Figure 1: E804 Inhibition of the Src-STAT3 Signaling Pathway.
Inhibition of Angiogenesis via the VEGFR-2 Pathway

E804 demonstrates significant anti-angiogenic properties by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[5] E804 inhibits the kinase activity of VEGFR-2, thereby blocking its phosphorylation in response to VEGF.[5] This disruption of the VEGFR-2 signaling cascade leads to the reduced activation of downstream effectors, including AKT and ERK, which are critical for endothelial cell proliferation, migration, and survival.[5]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 E804 E804 E804->VEGFR2 Inhibits AKT AKT pVEGFR2->AKT ERK ERK pVEGFR2->ERK pAKT p-AKT pERK p-ERK Endothelial_Cell_Response Endothelial Cell Proliferation, Migration, Survival pAKT->Endothelial_Cell_Response pERK->Endothelial_Cell_Response Angiogenesis Angiogenesis Endothelial_Cell_Response->Angiogenesis CellCycle_Apoptosis cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Bcl_xL Bcl-xL Caspase3 Caspase 3 Bcl_xL->Caspase3 Mcl_1 Mcl-1 Mcl_1->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis E804 E804 CDKs CDKs (CDK1, CDK2) E804->CDKs Inhibits STAT3_inhibition STAT3 Inhibition E804->STAT3_inhibition CDKs->G1 Blocks G1/S & G2/M STAT3_inhibition->Bcl_xL STAT3_inhibition->Mcl_1 Angiogenesis_Assay_Workflow cluster_assays In Vitro Angiogenesis Assays start Start culture_huvecs Culture HUVECs start->culture_huvecs treat_e804_vegf Treat with E804 and VEGF culture_huvecs->treat_e804_vegf proliferation Proliferation Assay (MTT/WST-1) treat_e804_vegf->proliferation migration Migration Assay (Wound Healing) treat_e804_vegf->migration tube_formation Tube Formation Assay (Matrigel) treat_e804_vegf->tube_formation analyze_results Quantify Results proliferation->analyze_results migration->analyze_results tube_formation->analyze_results end End analyze_results->end

References

Indirubin E804 for Glioblastoma Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of just over a year with standard care.[1] The relentless search for novel therapeutic agents has led to the investigation of natural compounds and their synthetic derivatives. Indirubin, a compound derived from traditional Chinese medicine, and its derivative Indirubin-3'-(2,3 dihydroxypropyl)-oximether (E804), have emerged as promising candidates.[2][3] This document provides a comprehensive technical overview of Indirubin E804's application in glioblastoma research, detailing its multi-faceted mechanism of action, summarizing key preclinical data, and providing standardized experimental protocols.

Core Mechanisms of Action

Indirubin E804 exerts its anti-glioblastoma effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, inflammation, and angiogenesis. Its polypharmacological nature, targeting multiple oncogenic drivers simultaneously, makes it an appealing candidate for a disease characterized by profound molecular heterogeneity like GBM.

1.1. Inhibition of STAT3 Signaling

A primary mechanism of E804 is the potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1] Constitutive activation of STAT3 is a hallmark of GBM, driving the expression of genes crucial for cell proliferation and survival.[4][5] E804 has been shown to block the activity of c-Src kinase, an upstream activator of STAT3.[4] This inhibition prevents the phosphorylation and subsequent activation of STAT3, leading to the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-xL, ultimately inducing apoptosis and growth arrest in glioblastoma cells.[1][4]

G cluster_0 Downstream Targets E804 Indirubin E804 Src c-Src Kinase E804->Src Inhibits Apoptosis Apoptosis & Differentiation E804->Apoptosis pSTAT3 STAT3 (Phosphorylation) Src->pSTAT3 STAT3_dimer STAT3 Dimerization & Nuclear Translocation pSTAT3->STAT3_dimer Transcription Gene Transcription STAT3_dimer->Transcription Proliferation Cell Proliferation & Survival Mcl1 Mcl-1 Transcription->Mcl1 BclxL Bcl-xL Transcription->BclxL Mcl1->Proliferation BclxL->Proliferation

Caption: E804 inhibits the c-Src/STAT3 signaling pathway in glioblastoma.

1.2. Modulation of the Aryl Hydrocarbon Receptor (AHR) Pathway

E804 is an agonist for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[2][6] Upon binding, E804 activates AHR signaling, leading to the expression of target genes like CYP1B1.[3][6] This pathway is deeply involved in modulating inflammation.[6] In glioblastoma cells, E804 has been shown to suppress the expression of numerous pro-inflammatory and pro-tumorigenic genes, including Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF), which are critical for creating a supportive tumor microenvironment.[2][3]

G cluster_0 cluster_1 E804 Indirubin E804 AHR AHR E804->AHR Binds & Activates Complex AHR/ARNT Complex AHR->Complex ARNT ARNT ARNT->Complex XRE XRE (DNA) Complex->XRE Inflammation Pro-inflammatory Genes (IL-6, VEGF) Complex->Inflammation Downregulates CYP1B1 CYP1B1 Expression XRE->CYP1B1 TME Pro-Tumor Microenvironment Inflammation->TME

Caption: E804 modulates the AHR pathway, leading to altered gene expression.

1.3. Anti-Angiogenic Activity

Angiogenesis is a critical process for the growth and invasion of solid tumors like glioblastoma. E804 exhibits potent angiosuppressive effects.[7][8] It directly targets endothelial cells, inhibiting their proliferation, migration, and ability to form capillary-like tubes.[7][8] This action is mediated, at least in part, by decreasing the phosphorylation of key signaling molecules downstream of the VEGF receptor (VEGFR)-2, such as AKT and ERK.[8]

G cluster_0 Endothelial Cell Response E804 Indirubin E804 VEGFR2 VEGFR-2 Phosphorylation E804->VEGFR2 Inhibits AKT_ERK AKT / ERK Phosphorylation E804->AKT_ERK Inhibits Proliferation Proliferation E804->Proliferation Inhibits Migration Migration E804->Migration Inhibits Tube_Formation Tube Formation E804->Tube_Formation Inhibits VEGF VEGF VEGF->VEGFR2 VEGFR2->AKT_ERK AKT_ERK->Proliferation AKT_ERK->Migration AKT_ERK->Tube_Formation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

Caption: Anti-angiogenic mechanism of Indirubin E804.

1.4. Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

The broader family of indirubins is known to inhibit Glycogen Synthase Kinase-3 (GSK-3).[9][10] While less explored specifically for E804 in glioblastoma, GSK-3 inhibition is a relevant therapeutic strategy. GSK-3 is implicated in pathways that modulate invasion and proliferation.[10] Inhibition of GSK-3 can block the migration of both glioma and endothelial cells, simultaneously targeting tumor invasion and angiogenesis.[10][11]

Preclinical Data in Glioblastoma Models

The following tables summarize the quantitative data from preclinical studies of Indirubin E804 and related compounds in cancer models.

Table 1: In Vitro Efficacy of Indirubin E804 and Related Compounds

Compound Target/Assay Cell Line(s) IC50 / Effective Concentration Source(s)
Indirubin E804 c-Src Kinase Activity N/A (In vitro assay) 0.43 µM [4]
Indirubin E804 Endothelial Cell Proliferation HUVEC Concentration-dependent (0.4-40 µM) [7]
Indirubin E804 Endothelial Cell Sprouting Rat Aortic Ring ~4 µM (complete suppression) [7]

| Indirubin | Cell Viability (MTT) | U87, U118 | 12.5 µM |[12] |

Table 2: Modulation of Key Proteins and Genes by Indirubin E804

Target Molecule Effect Cell Line(s) Method Source(s)
STAT3 Reduced expression/activity LN-18, T98G, U251, U87 Not Specified [1][6]
p-STAT3 Decreased phosphorylation Breast/Prostate Cancer Western Blot [4]
IL-6 Decreased secretion/expression LN-18, T98G ELISA / qRT-PCR [2][3][6]
VEGF Downregulated secretion/expression LN-18, T98G ELISA / qRT-PCR [2][3][13]
Mcl-1 Downregulated Breast/Prostate Cancer Not Specified [1][4]
Bcl-xL Reduction U251, U87 Not Specified [1]
CYP1B1 Induced expression LN-18, T98G qRT-PCR [3][6]
p-VEGFR-2 Decreased phosphorylation HUVEC Western Blot [8]
p-AKT Decreased phosphorylation HUVEC Western Blot [8]

| p-ERK | Decreased phosphorylation | HUVEC | Western Blot |[8] |

Table 3: In Vivo Efficacy of Indirubin Derivatives

Compound Animal Model Effect Source(s)
6′-bromoindirubin acetoxime (BiA) Glioblastoma Mouse Model Slowed tumor growth, increased median survival to 42 days vs 30 days (placebo) [14]
Indirubin E804 CT-26 Allograft Mouse Model Inhibited tumor growth, decreased CD31 microvessel density, decreased Ki-67 index [8]

| BIA (indirubin derivative) | Orthotopic Glioma Mouse Model | Increased animal survival, substantial decrease in blood vessel density |[10] |

Experimental Protocols

The following protocols are generalized from methodologies reported in the cited literature and serve as a guide for researchers.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Culture 1. Cell Culture (e.g., T98G, U87) Treatment 2. E804 Treatment (Dose-Response) Culture->Treatment Viability 3a. Viability/ Apoptosis Assays Treatment->Viability Protein 3b. Protein/Gene Expression Analysis Treatment->Protein Angio 3c. In Vitro Angiogenesis Assays Treatment->Angio Xenograft 4. Orthotopic Xenograft Model DrugAdmin 5. E804 Administration (e.g., Intratumoral) Xenograft->DrugAdmin Tumor 6. Monitor Tumor Growth & Survival DrugAdmin->Tumor IHC 7. Immunohistochemistry (CD31, Ki-67) Tumor->IHC

Caption: General experimental workflow for evaluating Indirubin E804.

3.1. Cell Culture and Treatment

  • Cell Lines: Human glioblastoma cell lines (e.g., U87, U251, T98G, LN-18) are commonly used.[1][6]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO2.

  • E804 Preparation: Indirubin E804 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Final DMSO concentrations in culture media should be kept constant across all treatments and typically below 0.1% to avoid solvent toxicity.

  • Treatment: Cells are seeded and allowed to adhere for 24 hours before treatment with various concentrations of E804 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for specified time periods (e.g., 12, 24, 48 hours).[9]

3.2. Cell Viability and Apoptosis Assays

  • MTT Assay: To assess cell viability, cells are seeded in 96-well plates, treated with E804, and then incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The resulting formazan crystals are dissolved in DMSO, and absorbance is read at ~570 nm.

  • Annexin V/PI Staining: To quantify apoptosis, treated cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Samples are then analyzed by flow cytometry.[12]

  • Ki-67 Labeling Index: For proliferation, cells grown on coverslips are treated and then fixed (e.g., in 0.3% formalin in PBS).[9] Standard immunocytochemistry protocols are used to stain for the Ki-67 nuclear antigen. The percentage of Ki-67 positive cells is determined by microscopy.[9]

3.3. Gene and Protein Expression Analysis

  • qRT-PCR: RNA is extracted from treated cells and reverse-transcribed to cDNA. Real-time PCR is performed using gene-specific primers (e.g., for IL-6, VEGF, STAT3, CYP1B1) and a housekeeping gene (e.g., GAPDH) for normalization. Relative quantification is calculated using a method like the Pfaffl method.[9]

  • Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, Bcl-xL) followed by HRP-conjugated secondary antibodies. Blots are visualized using an enhanced chemiluminescence (ECL) system.

  • ELISA: Cell culture supernatants are collected at various time points (e.g., 24 and 48 hours) post-treatment.[9] Commercially available ELISA kits are used to quantify the concentration of secreted proteins like IL-6 and VEGF according to the manufacturer's instructions.[9]

3.4. In Vitro Angiogenesis Assays

  • Cell Migration (Wound Healing) Assay: A confluent monolayer of human umbilical vein endothelial cells (HUVECs) is scratched to create a "wound."[8] Cells are then treated with E804 in the presence of an angiogenic stimulus like VEGF. The rate of wound closure is monitored and quantified over time by microscopy.

  • Tube Formation Assay: HUVECs are seeded onto a layer of Matrigel and treated with E804 and VEGF.[8] The formation of capillary-like structures (tubes) is observed and photographed after several hours. The total tube length and number of branch points are quantified using imaging software.

3.5. In Vivo Xenograft Studies

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID) are used. Glioblastoma cells (e.g., U87) are implanted subcutaneously or orthotopically into the brain.

  • Drug Administration: Once tumors are established, animals are randomized into treatment and control groups. E804 can be administered via various routes, including intratumoral or intraperitoneal injection.[8][10]

  • Efficacy Evaluation: Tumor volume is measured regularly with calipers (for subcutaneous models) or monitored by bioluminescence imaging (for orthotopic models). Animal survival is recorded.

  • Immunohistochemistry (IHC): At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with antibodies against markers for proliferation (Ki-67) and microvessel density (CD31) to assess the biological effects of the treatment within the tumor tissue.[8]

Summary and Future Directions

Indirubin E804 is a multi-modal therapeutic agent that targets key oncogenic pathways in glioblastoma, including STAT3 signaling, inflammation, and angiogenesis. Preclinical data demonstrates its ability to induce apoptosis, inhibit proliferation, and disrupt the tumor microenvironment both in vitro and in vivo. Its ability to attack the tumor on multiple fronts—by acting on both the cancer cells and the stromal endothelial cells—is a particularly promising attribute for treating a complex disease like GBM.[10]

Future research should focus on:

  • Blood-Brain Barrier Penetrance: Rigorous studies are needed to quantify the ability of E804 to cross the blood-brain barrier, a critical hurdle for any CNS drug.[15][16]

  • Combination Therapies: Evaluating E804 in combination with standard-of-care treatments like temozolomide and radiation could reveal synergistic effects.

  • Pharmacokinetics and Toxicology: Comprehensive PK/PD and toxicology studies are required to establish a safe and effective dosing regimen for potential clinical translation.

  • Patient-Derived Models: Validating the efficacy of E804 in patient-derived glioblastoma stem cell (GSC) models would provide stronger evidence of its potential clinical relevance.

References

Indirubin Derivative E804 in neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Therapeutic Potential of Indirubin Derivative E804 in Neurodegenerative Disease Models

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's disease (AD) are characterized by complex pathological cascades, including protein aggregation, chronic neuroinflammation, and neuronal loss. The limitations of current therapies necessitate the exploration of novel therapeutic agents with multi-target capabilities. Indirubin, a natural bisindole alkaloid, and its synthetic derivatives have emerged as potent inhibitors of several protein kinases implicated in oncogenesis and neurodegeneration. This technical guide focuses on the this compound (indirubin-3'-(2,3 dihydroxypropyl)-oximether), summarizing the existing preclinical evidence and elucidating its potential mechanisms of action in the context of neurodegenerative disease models. By targeting key enzymes like Glycogen Synthase Kinase-3β (GSK-3β) and signaling pathways such as JAK/STAT, E804 presents a promising, albeit underexplored, candidate for mitigating neuroinflammatory and pathological processes. This document consolidates the quantitative data, details relevant experimental protocols, and provides visual diagrams of its molecular pathways to facilitate further research and development.

Introduction to Indirubin and Derivative E804

Indirubins are naturally occurring compounds extracted from plants like Isatis indigotica and have a history of use in traditional Chinese medicine for treating chronic diseases.[1][2] The therapeutic interest in these molecules was significantly amplified by the discovery of their potent kinase inhibitory activity.[3] Specifically, indirubins are known to competitively occupy the ATP-binding sites of various kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), both of which are critical targets in neurodegenerative disorders.[3][4]

However, the clinical utility of natural indirubin is hampered by poor bioavailability.[3] This has driven the synthesis of numerous derivatives designed to improve druggability and potency.[1] E804 (indirubin-3'-(2,3 dihydroxypropyl)-oximether) is one such synthetic derivative that has been investigated primarily for its anti-cancer properties, demonstrating efficacy in modulating inflammatory signaling and inhibiting angiogenesis.[5] Given the significant overlap in signaling pathways between cancer and neurodegeneration—particularly those involving inflammation and kinase activity—E804 stands out as a molecule of interest for neuroprotective applications.

Core Mechanism of Action in a Neurodegenerative Context

E804's therapeutic potential in neurodegenerative disease models stems from its ability to modulate several key signaling proteins and pathways that are dysregulated in these conditions.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase that is a central player in the pathology of Alzheimer's disease.[6][7] Its hyperactivity is linked to two core pathological hallmarks:

  • Tau Hyperphosphorylation: GSK-3β is one of the primary kinases responsible for the abnormal hyperphosphorylation of the tau protein, leading to the disassembly of microtubules and the formation of neurofibrillary tangles (NFTs).[6][8] Inhibition of GSK-3β has been shown to reduce tauopathy in various preclinical models.[6]

  • Amyloid-β (Aβ) Production: GSK-3β activity can increase the production of Aβ peptides by influencing the cleavage of Amyloid Precursor Protein (APP).[7][9] Furthermore, Aβ accumulation can, in turn, activate GSK-3β, creating a toxic feedback loop.[2][6]

Indirubins, as a class, are recognized as GSK-3β inhibitors.[3][5] By inhibiting GSK-3β, E804 could theoretically disrupt this pathological cycle, reducing both NFT formation and Aβ burden.

Modulation of Inflammatory Signaling (JAK/STAT)

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a critical component of neurodegenerative disease progression.[6][10] The JAK/STAT pathway, particularly STAT3, is a key regulator of this process. Constitutive STAT3 signaling is associated with the expression of inflammatory mediators like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[5][6]

E804 has been shown to potently block STAT3 signaling.[1] This action is further supported by direct evidence that E804 down-regulates the expression of important inflammatory and autocrine signaling molecules, including IL-6 and Vascular Endothelial Growth Factor (VEGF), in glioblastoma cell models.[5] This anti-inflammatory profile is highly relevant for counteracting the chronic neuroinflammation seen in AD and other related disorders.

Aryl Hydrocarbon Receptor (AHR) Agonism

E804, like its parent compound, is an agonist for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[5] The AHR pathway is involved in regulating inflammation and cellular stress responses. While its role in neurodegeneration is complex, AHR activation can influence microglial function and inflammatory gene expression, suggesting another avenue through which E804 may exert neuroprotective effects.

E804_Mechanism_of_Action Tau_Hyper Tau Hyperphosphorylation (NFTs) Abeta Aβ Production (Plaques) Neuroinflam Neuroinflammation (IL-6, TNF-α) GSK3B GSK-3β GSK3B->Tau_Hyper GSK3B->Abeta STAT3 STAT3 STAT3->Neuroinflam Src Src Src->Abeta Aβ signaling E804 Indirubin Derivative E804 E804->GSK3B E804->STAT3 E804->Src

Caption: E804's core mechanisms targeting key drivers of neurodegeneration.

Quantitative Data from Preclinical Studies

While direct studies of E804 in dedicated neurodegenerative models are limited, data from cancer models targeting similar pathways provide valuable quantitative insights. Furthermore, data from the closely related indirubin derivative 7-Bromoindirubin-3-Oxime (7Bio) in an AD model offer a strong rationale for E804's potential.

Table 1: Molecular Targets of Indirubin Derivatives

Compound Target Kinase IC50 Context Reference
E804 Src - Direct Inhibition [1]
E804 STAT3 - Blocks Signaling [1]
7Bio CDK1 22 µM Kinase Activity [3]
7Bio CDK5 33 µM Kinase Activity [3]
7Bio GSK-3β 32 µM Kinase Activity [3]

Note: Specific IC50 values for E804 are not detailed in the cited literature, but its potent inhibitory effects are established.

Table 2: Effect of E804 on Inflammatory Gene Expression in Glioblastoma Cells

Gene Effect Context Reference
IL-6 Down-regulation Modulation of autocrine signaling [5]
VEGF Down-regulation Modulation of autocrine signaling [5]

| STAT3 | No change in expression | E804 inhibits STAT3 activity/signaling, not expression |[5] |

Table 3: Neuroprotective Effects of a Related Indirubin (7Bio) in Aβ Oligomer-Treated Mice

Parameter Treatment Group Result % Change vs. Aβ Group Reference
Cognition Aβ Oligomer + 7Bio Prevention of spatial & recognition impairment Significant Improvement [3][11]
Inflammation Aβ Oligomer + 7Bio Decreased TNF-α and IL-6 expression Significant Reduction [3]
Synaptic Markers Aβ Oligomer + 7Bio Prevented decrease in Synapsin-1, PSD-95 Significant Preservation [3]
Tau Pathology Aβ Oligomer + 7Bio Decreased hyper-phosphorylated Tau (pTau) Significant Reduction [3]
Gliosis Aβ Oligomer + 7Bio Decreased GFAP (astrocytes) & CD45 (microglia) Significant Reduction [3]

This table presents data for the related derivative 7Bio to illustrate the potential anti-neurodegenerative effects of the indirubin class.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following protocols are based on methods described in the cited literature.

In Vitro Neuroprotection Assay (Adapted from Neuroblastoma Models)

This protocol assesses the ability of E804 to protect neuronal cells from Aβ-induced toxicity.

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[12]

    • Plate cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Aβ Oligomer Preparation:

    • Synthesize or purchase Aβ1-42 peptides.

    • Dissolve Aβ1-42 in hexafluoroisopropanol (HFIP), evaporate the solvent, and store the resulting film at -20°C.

    • Resuspend the peptide film in DMSO to 5 mM, then dilute to 100 µM with cold cell culture medium and incubate at 4°C for 24 hours to form oligomers.

  • Treatment:

    • Pre-treat SH-SY5Y cells with various concentrations of E804 (e.g., 0.1 µM to 10 µM) for 2 hours.

    • Following pre-treatment, add Aβ oligomers to the media to a final concentration of 1.5 µM.[3]

    • Include control groups: vehicle-only, Aβ-only, and E804-only.

  • Endpoint Analysis (24 hours post-Aβ):

    • Cell Viability (MTT Assay): Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle-only control.[13]

    • Western Blot for p-Tau and p-GSK-3β: Lyse cells, separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated Tau (e.g., AT8, PHF-1), total Tau, p-Ser9-GSK3β, and total GSK-3β. Use a loading control like β-actin. Quantify band intensity to determine changes in phosphorylation.[3][8]

In_Vitro_Workflow cluster_analysis 5. Endpoint Analysis start Start: In Vitro Protocol culture 1. Culture SH-SY5Y Neuroblastoma Cells start->culture pretreat 2. Pre-treat with E804 (2 hours) culture->pretreat induce 3. Induce Toxicity (Aβ Oligomers) pretreat->induce incubate 4. Incubate (24 hours) induce->incubate viability MTT Assay (Cell Viability) incubate->viability western Western Blot (p-Tau, p-GSK-3β) incubate->western qpcr qRT-PCR (Inflammatory Genes) incubate->qpcr end End: Data Interpretation

Caption: Experimental workflow for in vitro analysis of E804's neuroprotection.

In Vivo Aβ-Induced Cognitive Impairment Model (Adapted from 7Bio Studies)

This protocol outlines a potential in vivo study for E804 based on successful experiments with a related compound.[3][11]

  • Animals:

    • Use adult male C57BL/6 mice, housed under standard conditions (12h light/dark cycle, ad libitum access to food and water).

    • Acclimatize animals for at least one week before experiments.

  • Aβ Oligomer Administration:

    • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).

    • Using a stereotaxic frame, perform a single intracerebroventricular (i.c.v.) injection of Aβ oligomers (prepared as in 4.1) into the lateral ventricle.

  • E804 Treatment:

    • Administer E804 via intraperitoneal (i.p.) injection or oral gavage daily, starting on the day of the Aβ injection.

    • Dose ranging studies would be required (e.g., based on 7Bio studies, doses could be in the µg/kg range).[3]

    • A vehicle control group (receiving only the drug solvent) should be run in parallel.

  • Behavioral Testing (starting ~7 days post-injection):

    • Morris Water Maze: To assess spatial learning and memory. Measure escape latency and time spent in the target quadrant during a probe trial.

    • Novel Object Recognition: To assess recognition memory. Measure the discrimination index between a novel and a familiar object.

  • Post-Mortem Brain Tissue Analysis:

    • At the end of the study, perfuse the animals and collect brain tissue.

    • Immunohistochemistry: Prepare brain slices and stain for markers of pathology, including p-Tau, GFAP (astrocytes), and CD45 or Iba1 (microglia).[3]

    • ELISA/Western Blot: Homogenize hippocampal or cortical tissue to quantify levels of inflammatory cytokines (TNF-α, IL-6), synaptic proteins (synapsin-1, PSD-95), and Aβ levels.[3]

In_Vivo_Workflow cluster_analysis 5. Post-Mortem Analysis start Start: In Vivo Protocol acclimate 1. Animal Acclimation (C57BL/6 Mice) start->acclimate induce 2. Induce Pathology (i.c.v. Aβ Injection) acclimate->induce treat 3. Daily E804 Administration (i.p. or p.o.) induce->treat behavior 4. Behavioral Testing (e.g., Morris Water Maze) treat->behavior ihc Immunohistochemistry (p-Tau, GFAP, Iba1) behavior->ihc elisa ELISA / Western Blot (Cytokines, Synaptic Proteins) behavior->elisa end End: Data Interpretation

Caption: Adapted workflow for in vivo testing of E804 in an AD mouse model.

Conclusion and Future Directions

The this compound demonstrates significant potential as a therapeutic candidate for neurodegenerative diseases. Its established mechanisms of action—including the inhibition of GSK-3β and the suppression of STAT3-mediated inflammatory signaling—directly address core pathological processes in Alzheimer's disease and related disorders.[1][5][6] While direct preclinical evidence in neurodegenerative models is currently lacking, compelling data from glioblastoma models on its anti-inflammatory effects, combined with neuroprotective data from closely related indirubin derivatives, provide a strong scientific rationale for its investigation.[3][5]

Future research should prioritize:

  • In Vitro Validation: Confirming the neuroprotective effects of E804 against various insults (Aβ, oxidative stress, tau pathology) in neuronal and glial cell cultures.

  • In Vivo Efficacy: Conducting studies in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1 or 5xFAD mice) to assess E804's impact on cognitive function, plaque and tangle pathology, and neuroinflammation.

  • Pharmacokinetics and Brain Penetrance: Determining the ability of E804 to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system.

  • Safety and Toxicology: Establishing a comprehensive safety profile for chronic administration.

By systematically addressing these research questions, the full therapeutic potential of E804 as a multi-target drug for complex neurodegenerative diseases can be elucidated.

References

Methodological & Application

Indirubin Derivative E804 experimental protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Indirubin Derivative E804

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound (IDR-E804), a synthetic, water-soluble analog of the natural compound indirubin, has emerged as a promising multi-target agent for cancer therapy.[1] It demonstrates potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities across various cancer models.[2][3] E804 exerts its effects by inhibiting several key signaling pathways crucial for tumor growth and survival, including STAT3, VEGFR-2, and Src kinase signaling.[2][4] This document provides a comprehensive overview of the experimental data and detailed protocols for evaluating the efficacy and mechanism of action of E804.

Mechanism of Action

E804's anti-cancer properties stem from its ability to inhibit multiple critical oncogenic signaling cascades. It is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling, which is often constitutively active in many human cancers.[3][4] E804 achieves this, in part, by directly inhibiting the c-Src kinase, an upstream activator of STAT3.[4] This inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells.[3][4]

Furthermore, E804 exhibits significant anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] By inhibiting VEGFR-2 phosphorylation and its downstream pathways, including AKT and ERK, E804 effectively suppresses the proliferation, migration, and tube formation of endothelial cells, which are essential processes for the formation of new blood vessels that supply tumors.[2] The compound is also a known inhibitor of Cyclin-Dependent Kinases (CDKs) and Insulin-like Growth Factor 1 Receptor (IGF1R).[1][2]

E804_Src_STAT3_Pathway cluster_upstream Upstream Kinase cluster_transcription Transcription Factor cluster_downstream Downstream Effectors Src c-Src STAT3 STAT3 Src->STAT3 Phosphorylates Mcl1 Mcl-1 STAT3->Mcl1 Survivin Survivin STAT3->Survivin Apoptosis Apoptosis Mcl1->Apoptosis Survivin->Apoptosis E804 E804 E804->Src

Caption: E804 inhibits the Src-STAT3 signaling pathway.

E804_VEGFR2_Pathway cluster_receptor Receptor & Ligand cluster_signaling Downstream Signaling cluster_cellular Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 AKT AKT VEGFR2->AKT ERK ERK VEGFR2->ERK Proliferation Proliferation AKT->Proliferation Migration Migration ERK->Migration Tube_Formation Tube Formation ERK->Tube_Formation E804 E804 E804->VEGFR2

Caption: E804 inhibits the VEGFR-2 signaling pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of E804
TargetAssay TypeIC50 / EC50 (μM)Reference
c-SrcKinase Assay0.43[4]
IGF-1RKinase Assay0.65[1]
CDK2/CycEKinase Assay0.23[1]
Table 2: Anti-proliferative Effect of E804 on Human Umbilical Vein Endothelial Cells (HUVECs)
Compound50% Growth Inhibition (IC50)80% Growth Inhibition (IC80)Reference
E804 ~15 µM~53 µM[5]
Indirubin-3'-oxime~60 µM~85 µM[5]
Table 3: In Vivo Anti-Tumor Efficacy of E804 in a CT-26 Murine Colon Carcinoma Model
Treatment GroupAverage Tumor Size (Day 20)Change in Body WeightReference
Vehicle (Control)1576 ± 260 mm³No significant change[2]
E804 798 ± 212 mm³No significant change[2]

Experimental Protocols

Protocol 1: In Vitro HUVEC Proliferation (MTT) Assay

This protocol determines the effect of E804 on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • M199 medium with 20% FBS, ECGS (20 μg/ml), heparin (90 μg/ml)

  • 96-well plates, 0.1% gelatin-coated

  • This compound (solubilized in DMSO)

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Methodology:

  • Seed HUVECs at a density of 1 x 10⁴ cells/well into a 0.1% gelatin-coated 96-well plate.[5]

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Prepare serial dilutions of E804 in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).

  • Remove the medium and add 100 µL of medium containing various concentrations of E804 (e.g., 0.05 - 90 μM) or vehicle control to the wells.[5]

  • Incubate the plate for 48 hours at 37°C.[5]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine IC50 values.

Protocol 2: In Vitro HUVEC Tube Formation Assay

This assay assesses the ability of E804 to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • Reduced-serum medium (e.g., M199 with 2% FBS)

  • Matrigel (or other basement membrane extract)

  • 24-well plates

  • This compound

  • VEGF (Vascular Endothelial Growth Factor)

  • Inverted microscope with a camera

Methodology:

  • Thaw Matrigel on ice overnight. Coat the wells of a pre-chilled 24-well plate with 250 µL of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in reduced-serum medium at a density of 2 x 10⁵ cells/mL.

  • In separate tubes, pre-incubate the HUVEC suspension with various concentrations of E804 or vehicle control for 30 minutes.

  • Add VEGF to the cell suspensions to a final concentration of 20 ng/mL to stimulate tube formation.

  • Seed 500 µL of the cell suspension into each Matrigel-coated well.

  • Incubate for 6-18 hours at 37°C.

  • Visualize the formation of capillary-like tube networks using an inverted microscope.

  • Capture images and quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

Protocol 3: In Vivo Murine Xenograft Tumor Model

This protocol evaluates the anti-tumor activity of E804 in a live animal model.[2]

Materials:

  • BALB/c mice (6-8 weeks old)

  • CT-26 colon carcinoma cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • PBS, sterile

  • This compound formulation for injection

  • Vehicle control solution

  • Calipers for tumor measurement

  • Syringes and needles

Methodology:

  • Culture CT-26 cells to ~80% confluency. Harvest, wash, and resuspend the cells in sterile PBS at a concentration of 5 x 10⁶ cells/mL.

  • Inject 100 µL of the cell suspension (5 x 10⁵ cells) subcutaneously into the right flank of each mouse.[2][6]

  • Monitor the mice daily for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer E804 (e.g., via intratumoral or intraperitoneal injection) or vehicle control to the respective groups daily or on a pre-determined schedule.[2]

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[6]

  • Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.[2]

  • At the end of the study (e.g., Day 20), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[2][6]

Protocol 4: Immunohistochemistry (IHC) for Tumor Analysis

This protocol is used to assess angiogenesis (CD31), proliferation (Ki-67), and apoptosis in tumor tissues from the in vivo study.[2]

Materials:

  • Excised tumor tissues

  • Formalin or paraformaldehyde for fixation

  • Paraffin for embedding

  • Microtome

  • Glass slides

  • Primary antibodies (anti-CD31, anti-Ki-67)

  • Secondary antibodies (HRP-conjugated)

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Methodology:

  • Fix the excised tumors in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissues through a series of graded ethanol washes and embed them in paraffin wax.

  • Section the paraffin-embedded blocks into 4-5 µm thick slices using a microtome and mount them on glass slides.

  • Deparaffinize the slides in xylene and rehydrate through graded ethanol to water.

  • Perform antigen retrieval using an appropriate buffer and method (e.g., heat-induced epitope retrieval).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with a blocking serum.

  • Incubate the slides with the primary antibody (e.g., rabbit anti-CD31 or rabbit anti-Ki-67) overnight at 4°C.

  • Wash the slides and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

  • Counterstain the slides with hematoxylin to visualize cell nuclei.

  • Dehydrate, clear, and mount the slides with a coverslip.

  • Analyze the slides under a microscope. Quantify CD31-positive microvessel density and the percentage of Ki-67-positive proliferating cells in multiple fields of view.

In_Vitro_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Analysis Culture Culture HUVECs Proliferation Proliferation Assay (MTT) Culture->Proliferation Migration Migration Assay (Wound Healing) Culture->Migration Tube Tube Formation Assay (Matrigel) Culture->Tube Analysis Data Analysis & Quantification Proliferation->Analysis Migration->Analysis Tube->Analysis In_Vivo_Workflow Start Inject CT-26 Cells Subcutaneously Tumor_Growth Allow Tumors to Establish Start->Tumor_Growth Treatment Administer E804 or Vehicle Tumor_Growth->Treatment Monitor Monitor Tumor Growth & Body Weight Treatment->Monitor End Sacrifice & Excise Tumors (Day 20) Monitor->End Analysis Tumor Weight Analysis & Immunohistochemistry End->Analysis

References

Application Notes and Protocols for In Vitro Cell Culture Assays Utilizing the Compound E804

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E804, an indirubin derivative, is a potent small molecule inhibitor with significant anti-tumor and neurotrophic-related activities. It has been shown to modulate key cellular signaling pathways, making it a valuable tool for in vitro research in oncology, neurobiology, and drug discovery. These application notes provide an overview of the utility of E804 in various cell culture assays and detailed protocols for its application. E804 has been identified as a potent inhibitor of the Stat3 signaling pathway and has also been shown to inhibit the phosphorylation of VEGFR-2, which is crucial for tumor angiogenesis.[1] Furthermore, it can induce growth arrest, differentiation, and apoptosis in cancer cells, such as glioblastoma.[1]

Key Applications

The versatility of E804 allows for its use in a range of in vitro cell-based assays to investigate its biological effects. Key applications include:

  • Cancer Research:

    • Evaluation of cytotoxic and anti-proliferative effects on various cancer cell lines.[1][2][3][4]

    • Investigation of apoptosis induction.[1]

    • Analysis of cell cycle arrest.

    • Assessment of anti-angiogenic properties.[1]

    • Studying the inhibition of cell migration and invasion.[5]

    • Elucidation of the mechanism of action, particularly the inhibition of STAT signaling pathways.[1]

  • Neurobiology Research:

    • Assessment of neurite outgrowth and neuronal differentiation.[6][7][8][9]

    • Investigation of neuroprotective effects.

    • Studying the modulation of signaling pathways related to neurotrophic factors like BDNF.[10][11][12][13]

  • Drug Discovery:

    • High-throughput screening for novel therapeutic agents.[2][10]

    • Lead optimization studies.

    • Target validation.[2]

Data Presentation

Quantitative data from experiments using E804 should be summarized for clear interpretation and comparison.

Table 1: Anti-Proliferative Activity of E804 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72hMax Inhibition (%)
Glioblastoma (e.g., U87)Brain CancerData PlaceholderData Placeholder
Breast Cancer (e.g., MCF-7)Breast CancerData PlaceholderData Placeholder
Leukemia (e.g., K562)Blood CancerData PlaceholderData Placeholder
Colon Cancer (e.g., CT-26)Colon CancerData PlaceholderData Placeholder

Table 2: Effect of E804 on Neurite Outgrowth in Neuronal Cells

Cell LineTreatment DurationE804 Concentration (µM)Average Neurite Length (µm)Percentage of Differentiated Cells
PC1248h0 (Control)Data PlaceholderData Placeholder
PC1248h1Data PlaceholderData Placeholder
PC1248h5Data PlaceholderData Placeholder
SH-SY5Y72h0 (Control)Data PlaceholderData Placeholder
SH-SY5Y72h1Data PlaceholderData Placeholder
SH-SY5Y72h5Data PlaceholderData Placeholder

Experimental Protocols

Cell Proliferation/Viability Assay (MTT/MTS Assay)

This protocol is designed to assess the effect of E804 on the proliferation and viability of adherent cancer cell lines.

Materials:

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • E804 stock solution (dissolved in DMSO)

  • 96-well clear flat-bottom plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of E804 in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of E804 or vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Assay:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14] Then, add 100 µL of solubilization solution and incubate overnight at 37°C.[14]

    • For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[14]

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

G cluster_workflow Experimental Workflow: Cell Viability Assay start Seed Cells in 96-well Plate incubate1 Incubate 24h for Cell Attachment start->incubate1 treat Treat with E804 Serial Dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_reagent Add MTT/MTS Reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read Measure Absorbance incubate3->read analyze Analyze Data (IC50) read->analyze end End analyze->end

Experimental Workflow for Cell Viability Assay

Neurite Outgrowth Assay

This protocol is used to evaluate the effect of E804 on promoting or inhibiting neurite outgrowth in neuronal cell lines like PC12 or SH-SY5Y.

Materials:

  • Neuronal cell line (e.g., PC12)

  • Differentiation medium (e.g., low-serum medium containing NGF for PC12 cells)

  • E804 stock solution

  • 24- or 48-well plates coated with an appropriate substrate (e.g., collagen or laminin)[8]

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Staining reagents (e.g., anti-β-III-tubulin antibody and a fluorescent secondary antibody)

  • Fluorescence microscope with imaging software

Protocol:

  • Cell Seeding:

    • Coat the wells of the culture plate with the appropriate substrate according to the manufacturer's instructions.

    • Seed the neuronal cells at a low density to allow for clear visualization of individual neurites.

    • Allow the cells to attach for 24 hours.

  • Compound Treatment:

    • Replace the medium with differentiation medium containing various concentrations of E804 or a vehicle control.

    • Incubate for the desired period (e.g., 48-72 hours) to allow for neurite extension.

  • Staining:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with the primary antibody (e.g., anti-β-III-tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite length and the number of neurites per cell using image analysis software.

    • Determine the percentage of cells with neurites longer than the cell body diameter.

STAT3 Signaling Pathway Inhibition Assay (Western Blot)

This protocol determines the effect of E804 on the phosphorylation of STAT3.

Materials:

  • Cell line known to have active STAT3 signaling (e.g., glioblastoma cells)

  • Complete culture medium

  • E804 stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Plate cells and allow them to attach overnight.

    • Treat the cells with different concentrations of E804 for a specified time (e.g., 1-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for total STAT3 and a loading control (GAPDH or β-actin).

    • Quantify the band intensities and normalize the levels of phosphorylated STAT3 to total STAT3.

G cluster_pathway STAT3 Signaling Pathway Inhibition by E804 Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription activates E804 E804 E804->JAK inhibits

E804 Inhibition of the JAK/STAT3 Signaling Pathway

Conclusion

The compound E804 is a valuable research tool for investigating fundamental cellular processes in cancer and neurobiology. The protocols provided here serve as a foundation for designing and conducting in vitro experiments to explore the multifaceted effects of E804. As with any experimental system, optimization of cell densities, compound concentrations, and incubation times is recommended for each specific cell line and research question.

References

Application Notes and Protocols for Indirubin E804 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Indirubin E804 (IDR-E804), a derivative of the natural compound indirubin, has emerged as a promising multi-kinase inhibitor with significant anti-cancer and anti-angiogenic properties. It primarily exerts its effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Signal Transducer and Activator of Transcription 3 (STAT3), and Src kinase.[1][2] These application notes provide a comprehensive overview of the use of Indirubin E804 in preclinical animal models, summarizing key efficacy data and detailing experimental protocols to guide researchers in their study design.

Data Presentation: In Vivo Efficacy of Indirubin E804

The following tables summarize the quantitative data from key in vivo studies demonstrating the anti-tumor and anti-angiogenic effects of Indirubin E804.

Table 1: Anti-Tumor Efficacy of Intratumoral Indirubin E804 in a Murine Colon Carcinoma Model

Animal ModelCell LineTreatmentDosing RegimenObservation PeriodKey FindingsReference
Syngeneic BALB/c MiceCT-26 Colon CarcinomaIDR-E804 (20 µM)Intratumoral injection daily for 15 days20 daysAverage tumor size reduced to 798 ± 212 mm³ from 1576 ± 260 mm³ in control. No significant change in body weight.[1][3]

Table 2: Effects of Indirubin E804 on Tumor Biomarkers

Animal ModelCell LineTreatmentAnalysisKey FindingsReference
Syngeneic BALB/c MiceCT-26 Colon CarcinomaIDR-E804ImmunohistochemistryDecreased CD31 microvessel density index. Decreased Ki-67 proliferative index. Increased apoptosis index.[1][4][5]

Signaling Pathways and Experimental Workflow

Indirubin E804 Mechanism of Action:

E804_Signaling_Pathway cluster_VEGF VEGF Signaling cluster_Src_STAT Src-STAT Signaling cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Activates AKT AKT pVEGFR2->AKT ERK ERK pVEGFR2->ERK Src Src pSrc p-Src Src->pSrc Activates STAT3 STAT3 pSrc->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Activates Proliferation Cell Proliferation pSTAT3->Proliferation Apoptosis Apoptosis pSTAT3->Apoptosis Inhibits Angiogenesis Angiogenesis AKT->Angiogenesis ERK->Proliferation E804 Indirubin E804 E804->pVEGFR2 Inhibits E804->pSrc Inhibits E804->pSTAT3 Inhibits

Caption: Indirubin E804 inhibits VEGFR-2, Src, and STAT3 signaling pathways.

Typical In Vivo Efficacy Experimental Workflow:

experimental_workflow A 1. Cell Culture (e.g., CT-26 Colon Carcinoma) C 3. Tumor Cell Inoculation (Subcutaneous injection into flank) A->C B 2. Animal Acclimatization (e.g., BALB/c mice, 3-4 weeks old) B->C D 4. Tumor Growth Monitoring (Wait for palpable tumors to form) C->D E 5. Group Randomization & Treatment Initiation (Vehicle Control vs. Indirubin E804) D->E F 6. Daily Treatment & Monitoring (Intratumoral injections, measure tumor volume and body weight) E->F G 7. Endpoint: Sacrifice & Tissue Collection (At predetermined time point, e.g., Day 20) F->G H 8. Ex Vivo Analysis (Tumor weight measurement, Immunohistochemistry for CD31, Ki-67, apoptosis) G->H

Caption: Workflow for a subcutaneous tumor xenograft model.

Experimental Protocols

Protocol 1: Murine Syngeneic Colon Carcinoma Model for Efficacy Assessment

This protocol details the in vivo evaluation of Indirubin E804's anti-tumor and anti-angiogenic activity using a CT-26 colon cancer allograft model in BALB/c mice.[1][5]

1. Materials and Reagents:

  • Indirubin E804 (IDR-E804)

  • Phosphate-Buffered Saline (PBS) for dilution

  • CT-26 murine colon carcinoma cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Male BALB/c mice (4-6 weeks old)

  • Calipers for tumor measurement

  • Syringes and needles for cell inoculation and drug administration

2. Animal Handling and Housing:

  • House all animals in a specific pathogen-free environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to standard chow and water.

  • Allow mice to acclimatize for at least one week before the start of the experiment.

  • All procedures should be conducted in accordance with institutional animal care and use committee guidelines.

3. Cell Preparation and Inoculation:

  • Culture CT-26 cells to ~80% confluency.

  • Harvest cells using trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10⁶ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of each mouse.

4. Treatment Regimen:

  • Monitor mice daily for tumor development. Once tumors become palpable (e.g., ~50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, IDR-E804).

  • Prepare the IDR-E804 treatment solution by diluting it in PBS to the desired concentration (e.g., 20 µM). The vehicle control group will receive PBS only.

  • Administer the treatment via intratumoral injection daily.[1] The total treatment duration can be 15 consecutive days.[1]

  • Throughout the treatment period, measure tumor dimensions with calipers every other day and calculate tumor volume using the formula: (Length x Width²)/2.

  • Record the body weight of each mouse every other day to monitor for systemic toxicity.[1]

5. Endpoint and Sample Collection:

  • At the end of the study (e.g., Day 20 post-inoculation), euthanize the mice by an approved method.[1]

  • Excise the tumors, weigh them, and photograph them for documentation.

  • Fix a portion of the tumor tissue in 10% formalin for subsequent immunohistochemical analysis.

Protocol 2: Immunohistochemical Analysis of Tumor Tissue

This protocol outlines the procedure for analyzing key biomarkers of angiogenesis, proliferation, and apoptosis in excised tumor tissues.

1. Materials and Reagents:

  • Formalin-fixed, paraffin-embedded tumor sections

  • Primary antibodies: anti-CD31 (for microvessel density), anti-Ki-67 (for proliferation), and an antibody for an apoptosis marker (e.g., Cleaved Caspase-3).

  • Secondary antibodies conjugated to a detection enzyme (e.g., HRP).

  • DAB substrate kit for colorimetric detection.

  • Hematoxylin for counterstaining.

  • Microscope for imaging.

2. Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using an appropriate buffer and heat source.

  • Block endogenous peroxidase activity.

  • Incubate sections with the primary antibody overnight at 4°C.

  • Wash and incubate with the appropriate secondary antibody.

  • Develop the signal using a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

3. Data Analysis:

  • Capture images from multiple representative fields for each tumor section.

  • Quantify the CD31-positive microvessels to determine the microvessel density index.

  • Quantify the percentage of Ki-67-positive nuclei to determine the proliferative index.[1]

  • Quantify the percentage of apoptotic cells to determine the apoptosis index.[5]

  • Perform statistical analysis to compare the treatment group with the control group.

Toxicology and Bioavailability Notes

  • Toxicity: In the CT-26 murine model, daily intratumoral treatment with IDR-E804 did not result in significant alterations to body weight, suggesting low systemic toxicity at the effective dose.[1] However, studies in zebrafish embryos have indicated potential developmental toxicity, highlighting the need for comprehensive toxicological assessments in preclinical mammalian models.[6][7]

  • Bioavailability: The oral bioavailability of indirubins, including E804, can be a challenge. Formulation strategies such as self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to significantly increase the oral bioavailability of E804 in rats, which may be a critical consideration for future studies exploring systemic administration routes.[4]

References

Preparing Indirubin Derivative E804 stock solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Indirubin Derivative E804

Introduction

This compound, also known as Indirubin-3′-(2,3 dihydroxypropyl)-oximether, is a synthetic, water-soluble derivative of indirubin.[1] Indirubin is a naturally occurring bis-indole alkaloid found in the Indigo plant and has been utilized in traditional Chinese medicine for its anti-inflammatory and anti-tumor properties.[2][3] E804 was developed to improve upon the poor solubility and bioavailability of the parent compound, enhancing its potential as a therapeutic agent in research and drug development.[4]

Mechanism of Action

E804 is a multi-target kinase inhibitor with potent activity against several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Its primary mechanisms of action include:

  • Inhibition of STAT3 Signaling: E804 is a strong inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[5] It achieves this by directly inhibiting the activity of upstream kinases such as c-Src.[5][6] The inhibition of STAT3, a key oncogenic transcription factor, leads to the suppression of anti-apoptotic proteins like Mcl-1 and survivin, thereby inducing apoptosis in cancer cells.[4]

  • Inhibition of Angiogenesis: The compound exhibits potent anti-angiogenic (or angiosuppressive) activity.[4] It directly inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase activity, a critical step in the formation of new blood vessels that supply tumors.[5] This leads to a reduction in the phosphorylation of downstream effectors like AKT and ERK, ultimately inhibiting endothelial cell proliferation, migration, and tube formation.[5]

  • Inhibition of other Kinases: E804 also demonstrates inhibitory activity against other kinases, including Insulin-like Growth Factor 1 Receptor (IGF-1R) with an IC50 of 0.65 μM, and Cyclin-dependent kinase 2 (CDK2)/CycE with an EC50 of 0.23 μM.[1][7]

These inhibitory actions make E804 a valuable tool for studying cancer biology and a promising candidate for preclinical drug development.[8][9]

E804_Signaling_Pathway cluster_0 VEGF Signaling cluster_1 STAT3 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 AKT AKT VEGFR2->AKT ERK ERK VEGFR2->ERK Angiogenesis Angiogenesis (Proliferation, Migration) AKT->Angiogenesis ERK->Angiogenesis Cytokine Cytokines / Growth Factors Receptor Receptor Cytokine->Receptor cSrc c-Src Receptor->cSrc STAT3 STAT3 cSrc->STAT3 Gene Gene Transcription (Mcl-1, Survivin) STAT3->Gene E804 Indirubin Derivative E804 E804->VEGFR2 E804->cSrc E804->STAT3

Caption: E804 inhibits STAT3 and VEGFR-2 signaling pathways.

Physicochemical and Solubility Data

All quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Full Name Indirubin-3′-(2,3 dihydroxypropyl)-oximether[6]
Molecular Formula C₂₀H₁₉N₃O₄N/A
Molecular Weight 365.38 g/mol [1]
Appearance Dark red solid[7]
Log P (Partition Coefficient) 3.54 ± 0.03[10]
Log D (Distribution Coefficient) 3.54 ± 0.03[10]
pKa No detectable pKa in pH range 2-11[10]

Table 2: Solubility Profile of this compound

SolventSolubilityNotesReference
DMSO Highest solubility among organic solvents A stock of 10 mM (3.65 mg/mL) is readily achievable.[10][11]
Water Practically insoluble-[10]
Ethanol InsolubleData for parent compound indirubin.[3]

Protocols: Stock Solution Preparation and Use

The following protocols provide detailed methodologies for preparing and using E804 solutions for research applications.

E804_Workflow start Start: Obtain E804 Powder weigh 1. Weigh E804 Powder (Use calibrated balance in a fume hood) start->weigh add_dmso 2. Add Anhydrous DMSO (To the desired concentration, e.g., 10 mM) weigh->add_dmso dissolve 3. Dissolve Compound (Vortex and/or sonicate until fully dissolved) add_dmso->dissolve qc 4. Quality Control (Visually inspect for particulates) dissolve->qc aliquot 5. Aliquot Stock Solution (Into sterile, light-protecting cryovials) qc->aliquot store 6. Store Aliquots (-20°C for short-term, -80°C for long-term) aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing E804 stock solution in DMSO.
Protocol 1: Preparation of 10 mM E804 Stock Solution in DMSO

This protocol is suitable for most in vitro cell culture experiments.

Materials and Equipment:

  • This compound powder (MW: 365.38 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile, amber or light-protecting microcentrifuge tubes or cryovials

  • Sterile pipette and tips

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Pre-calculation: Determine the required mass of E804 for your desired stock solution volume. To make 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 365.38 g/mol * 1000 mg/g = 3.65 mg

  • Weighing: In a chemical fume hood, carefully weigh out the calculated amount of E804 powder (e.g., 3.65 mg) and place it into a sterile, appropriately sized tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the E804 powder.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes or until the solution is clear and free of particulates.[1]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting cryovials.[1]

  • Storage Conditions: Store the aliquots protected from light.

    • For short-term storage (up to 1 month), store at -20°C .[1]

    • For long-term storage (up to 6 months), store at -80°C .[1]

Protocol 2: Preparation of Working Solutions from DMSO Stock

A. In Vitro Working Solution (for Cell Culture)

  • Thaw a single aliquot of the 10 mM E804 DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution directly into your cell culture medium to achieve the desired final concentration (e.g., 1 µM, 10 µM).

  • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically <0.1% v/v , to avoid solvent-induced cytotoxicity.[11] For example, to make 1 mL of medium with 10 µM E804, add 1 µL of the 10 mM stock solution.

B. In Vivo Working Solution (for Animal Studies)

For in vivo studies, E804 is often administered in a vehicle that improves its bioavailability. The following is an example formulation based on published methods.[1]

Materials:

  • E804 stock solution in DMSO (e.g., 20.8 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure to prepare a clear solution (≥ 2.08 mg/mL): [1]

  • Prepare a vehicle mixture consisting of 40% PEG300, 5% Tween-80, and 45% Saline .

  • To prepare the final working solution, add 1 part of the DMSO stock solution to 9 parts of the vehicle mixture .

  • For example, to make 1 mL of working solution:

    • Add 100 µL of the 20.8 mg/mL DMSO stock to a sterile tube.

    • Add 900 µL of the prepared vehicle mixture.

  • Mix thoroughly until a clear solution is formed. This formulation yields a final concentration of 2.08 mg/mL with 10% DMSO.

Safety Precautions:

  • This compound should be handled as a potentially hazardous material.[2]

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.

  • Perform all weighing and initial solubilization steps in a chemical fume hood to avoid inhalation of the powder.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols: E804 in HUVEC Tube Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a widely utilized in vitro model to screen for compounds that may modulate angiogenesis. E804, an indirubin derivative, has been identified as a potent inhibitor of angiogenesis.[1][2] This document provides detailed application notes and protocols for assessing the anti-angiogenic effects of E804 using the HUVEC tube formation assay. E804 functions by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, which subsequently suppresses endothelial cell proliferation, migration, and tube formation.[1]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of E804 in inhibiting various aspects of angiogenesis in HUVECs stimulated with Vascular Endothelial Growth Factor (VEGF).

Table 1: Effect of E804 on VEGF-Induced HUVEC Tube Formation

E804 Concentration (µM)Inhibition of Tube Formation (%)
0.1Data not specified
0.5Significant inhibition observed
1.0Stronger inhibition observed
5.0Near complete inhibition

Data is qualitatively described in the source material, highlighting a dose-dependent inhibitory effect.[1]

Table 2: IC50 Values of E804 on VEGF-Induced HUVEC Proliferation and Migration

AssayIC50 (µM)
HUVEC Proliferation~0.6
HUVEC MigrationNot specified, but significant inhibition at 1 µM

Note: The IC50 for proliferation was determined in the presence of VEGF.[3]

Signaling Pathway

E804 exerts its anti-angiogenic effects primarily by targeting the VEGFR-2 signaling cascade. Upon binding of VEGF to its receptor, VEGFR-2, a series of downstream signaling events are initiated, including the activation of the AKT and ERK pathways, which are crucial for endothelial cell survival, proliferation, and migration. E804 inhibits the phosphorylation of VEGFR-2, thereby blocking these downstream pathways.[1]

E804_Signaling_Pathway cluster_cell Endothelial Cell cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds AKT AKT VEGFR2->AKT ERK ERK VEGFR2->ERK E804 E804 E804->VEGFR2 Inhibits Proliferation Proliferation AKT->Proliferation TubeFormation Tube Formation AKT->TubeFormation Migration Migration ERK->Migration ERK->TubeFormation

Caption: E804 inhibits angiogenesis by blocking VEGFR-2 signaling.

Experimental Protocols

HUVEC Tube Formation Assay with E804

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basal medium (e.g., EBM-2) with 0.5-2% FBS

  • Growth factor-reduced Matrigel® or other basement membrane extract

  • E804 (stock solution in DMSO)

  • VEGF (recombinant human)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well tissue culture plates

  • Calcein AM (for fluorescent visualization, optional)

Experimental Workflow Diagram:

HUVEC_Tube_Formation_Workflow start Start plate_prep Prepare Matrigel Plate (50 µL/well, 37°C for 30-60 min) start->plate_prep cell_prep Prepare HUVEC Suspension (1-1.5 x 10^4 cells/well) start->cell_prep treatment_prep Prepare Treatment Media (Basal media +/- VEGF, +/- E804) start->treatment_prep seed_cells Seed Cells onto Matrigel plate_prep->seed_cells resuspend Resuspend Cells in Treatment Media cell_prep->resuspend treatment_prep->resuspend resuspend->seed_cells incubate Incubate (4-18 hours, 37°C, 5% CO2) seed_cells->incubate visualize Visualize and Image Tubes incubate->visualize quantify Quantify Tube Formation (e.g., tube length, branch points) visualize->quantify end End quantify->end

Caption: Workflow for HUVEC tube formation assay with E804.

Detailed Protocol:

  • Matrigel Plate Preparation:

    • Thaw growth factor-reduced Matrigel on ice overnight at 4°C.

    • Pre-chill a 96-well plate and pipette tips at -20°C.

    • Using a pre-chilled pipette, add 50 µL of Matrigel to each well of the 96-well plate. Ensure the entire surface of the well is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • HUVEC Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium to 70-80% confluency. Low passage number cells (P3-P6) are recommended.

    • The day before the assay, serum-starve the HUVECs by replacing the growth medium with basal medium containing 0.5-2% FBS for 16-24 hours.

    • On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with a trypsin neutralizing solution or medium containing at least 10% FBS.

    • Centrifuge the cells and resuspend the pellet in basal medium.

    • Perform a cell count and adjust the cell concentration to 1-1.5 x 10^5 cells/mL.

  • Treatment Preparation:

    • Prepare the treatment media in basal medium. This should include:

      • Vehicle control (basal medium + DMSO equivalent to the highest E804 concentration).

      • VEGF control (basal medium + VEGF, e.g., 20 ng/mL).

      • E804 treatment groups (basal medium + VEGF + varying concentrations of E804, e.g., 0.1, 0.5, 1.0, 5.0 µM).

  • Cell Seeding and Incubation:

    • Resuspend the prepared HUVECs in the respective treatment media.

    • Carefully add 100 µL of the cell suspension (containing 1-1.5 x 10^4 cells) on top of the solidified Matrigel in each well.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time may vary depending on the HUVEC batch and should be determined empirically.

  • Visualization and Quantification:

    • Monitor tube formation periodically under a light microscope.

    • After the desired incubation period, capture images of the tube networks.

    • For fluorescent imaging, cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.

    • Quantify the extent of tube formation using an appropriate image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Parameters to measure include total tube length, number of junctions, and number of branches.

Conclusion

The indirubin derivative E804 is a potent inhibitor of angiogenesis in vitro.[1] The HUVEC tube formation assay is a robust method to quantify the anti-angiogenic effects of E804 and similar compounds. The provided protocols and data serve as a comprehensive guide for researchers investigating the anti-angiogenic properties of E804 and its mechanism of action through the inhibition of the VEGFR-2 signaling pathway.

References

Application Notes: Western Blot Analysis of Indirubin Derivative E804 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indirubin Derivative E804 is a synthetic compound derived from a natural bis-indole alkaloid, which has demonstrated significant potential as an anti-cancer and anti-inflammatory agent.[1][2] E804 functions as a potent, cell-permeable inhibitor of several key signaling pathways crucial for cell proliferation, survival, and angiogenesis.[3][4] Its mechanisms of action include the direct inhibition of kinases such as c-Src, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[3][4]

Western blot analysis is an indispensable immunodetection technique for researchers studying the effects of E804. It allows for the precise measurement of changes in protein expression levels and phosphorylation status, providing critical insights into the compound's impact on cellular signaling cascades. This document provides detailed protocols and application notes for utilizing Western blot to analyze the molecular effects of E804 treatment in relevant biological systems.

Key Signaling Pathways Modulated by E804

E804 exerts its biological effects by targeting multiple critical signaling nodes. Understanding these pathways is essential for designing experiments and interpreting Western blot results.

  • Src-STAT3 Signaling Pathway: E804 is a potent inhibitor of the c-Src kinase.[4] Src is an upstream activator of the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is often constitutively active in cancer cells.[2][4] By inhibiting Src, E804 prevents the phosphorylation and subsequent activation of STAT3, leading to the downregulation of anti-apoptotic target genes like Mcl-1 and Survivin, and ultimately inducing apoptosis.[4][5]

G cluster_0 cluster_1 cluster_2 cluster_3 E804 Indirubin Derivative E804 Src c-Src E804->Src inhibits STAT3 STAT3 Src->STAT3 phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Mcl1 Mcl-1 Nucleus->Mcl1 upregulates Survivin Survivin Nucleus->Survivin upregulates Apoptosis Apoptosis Mcl1->Apoptosis | Survivin->Apoptosis |

Caption: E804 inhibits the Src-STAT3 signaling pathway.
  • VEGFR-2 Angiogenesis Pathway: Angiogenesis is critical for tumor growth, and the VEGF signaling pathway is a primary driver of this process.[3] E804 has been shown to directly inhibit the kinase activity of VEGFR-2.[3] This inhibition prevents receptor phosphorylation upon VEGF stimulation, thereby blocking downstream pro-survival and pro-proliferative signaling through pathways such as AKT and ERK.[3] This leads to a potent anti-angiogenic effect.[3][6]

G cluster_0 cluster_1 cluster_2 E804 Indirubin Derivative E804 VEGFR2 VEGFR-2 E804->VEGFR2 inhibits phosphorylation VEGF VEGF VEGF->VEGFR2 binds to pVEGFR2 p-VEGFR-2 (Active) VEGFR2->pVEGFR2 AKT AKT pVEGFR2->AKT ERK ERK pVEGFR2->ERK pAKT p-AKT AKT->pAKT pERK p-ERK ERK->pERK CellSurvival Cell Survival pAKT->CellSurvival Angiogenesis Angiogenesis pERK->Angiogenesis

Caption: E804 inhibits the VEGFR-2 signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the inhibitory effects of E804, which can be used to guide dose-selection in cell culture experiments.

TargetEffectIC50 / Effective ConcentrationCell Line / SystemReference(s)
Src Kinase Direct InhibitionIC50 = 0.43 µMIn vitro kinase assay[4]
STAT3 Inhibition of phosphorylationEffective at 30 min post-treatmentHuman breast and prostate cancer cells[4]
VEGFR-2 Inhibition of phosphorylationReduction observed at 1-10 µMHuman Umbilical Vein Endothelial Cells (HUVECs)[3]
Angiogenesis Inhibition of tube formationSignificant inhibition at 0.4-40 µMHUVECs[6]
CDK2/CycE InhibitionEC50 = 0.23 µMIn vitro assay[7]
IGF-1R InhibitionIC50 = 0.65 µMIn vitro assay[7]
Inflammation Suppression of iNOS, COX-2, IL-6Effective at 1 µMRAW264.7 macrophages[1]

Experimental Protocols

Protocol 1: Cell Culture and E804 Treatment

This protocol describes the general procedure for treating adherent cells with E804 prior to protein extraction.

Materials:

  • Cell line of interest (e.g., HUVECs, MDA-MB-468, DU145, RAW264.7)

  • Complete cell culture medium

  • This compound (solubilized in DMSO to create a 10 mM stock solution)[1]

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 6-well or 10 cm tissue culture plates

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.

  • Preparation of E804 Working Solution: Thaw the 10 mM E804 stock solution. Just before use, dilute the stock solution in fresh, pre-warmed complete medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Prepare a vehicle control using the same final concentration of DMSO (e.g., 0.1%).

  • Treatment: Aspirate the old medium from the cells. Add the medium containing the appropriate E804 concentration or vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration. For phosphorylation events, short time points (e.g., 30 minutes to 6 hours) are common.[3][4] For changes in total protein expression, longer time points (e.g., 12, 24, 48 hours) may be necessary.

  • Cell Harvest: After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Proceed immediately to Protocol 2 for protein extraction.

Protocol 2: Protein Extraction (Cell Lysis)

This protocol outlines the preparation of whole-cell lysates for Western blot analysis.

Materials:

  • RIPA Lysis Buffer (or other suitable lysis buffer)

  • Protease and Phosphatase Inhibitor Cocktails

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge (refrigerated at 4°C)

Procedure:

  • Prepare Lysis Buffer: Immediately before use, supplement the RIPA buffer with protease and phosphatase inhibitors according to the manufacturer's instructions. Keep the buffer on ice.

  • Cell Lysis: After washing with PBS (Protocol 1, Step 5), add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).[8]

  • Scrape and Collect: Using a cell scraper, scrape the cells off the plate surface in the lysis buffer. Transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.[9]

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. To ensure complete lysis and shear DNA, sonicate the samples briefly (e.g., 10-15 seconds).[8]

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for SDS-PAGE: Based on the protein concentration, mix an appropriate volume of lysate with Laemmli SDS-PAGE sample buffer (e.g., 4X or 6X) to a final 1X concentration. For example, add 10 µL of 4X buffer to 30 µL of lysate containing 20-30 µg of protein.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[9] Samples can be used immediately or stored at -20°C or -80°C.

Protocol 3: Western Blot Analysis

This protocol provides a comprehensive workflow for protein separation, transfer, and immunodetection.

G A 1. Sample Loading & SDS-PAGE Separation B 2. Protein Transfer (Gel to Membrane) A->B C 3. Membrane Blocking B->C D 4. Primary Antibody Incubation (Overnight, 4°C) C->D E 5. Washing (e.g., 3x TBST) D->E F 6. Secondary Antibody Incubation (1 hour, RT) E->F G 7. Washing (e.g., 3x TBST) F->G H 8. Detection (ECL) G->H I 9. Imaging & Analysis H->I

Caption: Standard experimental workflow for Western blot analysis.

Materials:

  • SDS-PAGE gels

  • Running buffer (Tris/Glycine/SDS)

  • Transfer buffer (Tris/Glycine/Methanol)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-VEGFR-2, anti-VEGFR-2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • SDS-PAGE: Load 20-30 µg of denatured protein lysate per lane into an SDS-PAGE gel. Include a protein ladder. Run the gel until adequate separation is achieved.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9] Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking: Wash the membrane briefly with TBST. Block non-specific binding sites by incubating the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[10] (Note: For phospho-antibodies, 5% BSA is generally preferred over milk).

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8][10]

  • Washing: The next day, remove the primary antibody solution. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound antibody.[10]

  • Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.[9]

  • Final Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

  • Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.[11]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Optional): To detect another protein on the same blot (e.g., total protein after probing for phosphorylated protein, or a loading control like GAPDH), the membrane can be stripped of the first set of antibodies using a mild or harsh stripping buffer and then re-blocked and re-probed starting from Step 3.

References

E804 Matrigel Plug Assay for Angiogenesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Matrigel plug assay is a widely used in vivo method to quantify angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial in both normal physiological functions, such as wound healing, and in pathological conditions, most notably cancer. The assay involves the subcutaneous injection of Matrigel, a basement membrane matrix, which solidifies at body temperature and allows for the infiltration of host endothelial cells and the formation of a vascular network. The extent of this neovascularization can be modulated by incorporating pro- or anti-angiogenic factors into the Matrigel.

This document provides detailed application notes and protocols for utilizing the Matrigel plug assay to evaluate the anti-angiogenic potential of E804, an indirubin derivative. E804 has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key receptor tyrosine kinase in the angiogenesis signaling cascade.[1][2][3] By inhibiting VEGFR-2, E804 can effectively suppress downstream signaling pathways, leading to a reduction in endothelial cell proliferation, migration, and tube formation.[1][2]

Applications

The E804 Matrigel plug assay is a valuable tool for:

  • Screening and validation of anti-angiogenic compounds: Evaluating the efficacy of potential drug candidates like E804 in an in vivo setting.

  • Studying the mechanisms of angiogenesis: Investigating the role of specific signaling pathways, such as the VEGFR-2 cascade, in blood vessel formation.

  • Elucidating the anti-tumor effects of novel therapeutics: Assessing the ability of compounds to inhibit the vascularization of solid tumors, a critical step in tumor growth and metastasis.[1]

Experimental Protocols

Materials and Equipment
  • Animals: Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old.

  • Cells: Tumor cells that secrete angiogenic factors (e.g., CT-26 colon carcinoma cells) or endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

  • Reagents:

    • Matrigel™ Basement Membrane Matrix (growth factor reduced)

    • E804 (Indirubin derivative)

    • Phosphate Buffered Saline (PBS), sterile

    • Cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Trypsin-EDTA

    • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

    • Fixative (e.g., 10% neutral buffered formalin)

    • Paraffin

    • Hematoxylin and Eosin (H&E)

    • Primary antibody: anti-CD31 (PECAM-1) antibody

    • Secondary antibody (corresponding to the primary antibody host)

    • DAB (3,3'-Diaminobenzidine) substrate kit

  • Equipment:

    • Laminar flow hood

    • Cell culture incubator (37°C, 5% CO2)

    • Centrifuge

    • Hemocytometer or automated cell counter

    • Syringes (1 mL) with needles (24-27 gauge)

    • Surgical instruments (scissors, forceps)

    • Microtome

    • Microscope

    • Image analysis software

Experimental Workflow

G cluster_prep Preparation Phase cluster_injection Injection Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase cell_culture 1. Cell Culture (e.g., CT-26) mix 4. Mix Cells, E804 (or vehicle) and Matrigel on ice cell_culture->mix e804_prep 2. E804 Preparation (dissolve in vehicle) e804_prep->mix matrigel_prep 3. Matrigel Thawing (on ice) matrigel_prep->mix inject 5. Subcutaneous Injection into mice mix->inject incubate 6. In Vivo Incubation (e.g., 7-21 days) inject->incubate excise 7. Excise Matrigel Plugs incubate->excise fix_embed 8. Fixation and Paraffin Embedding excise->fix_embed section 9. Sectioning fix_embed->section stain 10. H&E and CD31 Immunohistochemistry section->stain analyze 11. Microscopic Analysis and Quantification stain->analyze

Figure 1. Experimental workflow for the E804 Matrigel plug angiogenesis assay.

Step-by-Step Protocol

1. Cell Preparation:

  • Culture tumor cells (e.g., CT-26) in their appropriate complete medium until they reach 80-90% confluency.

  • Harvest the cells by trypsinization, neutralize the trypsin with complete medium, and centrifuge the cell suspension.

  • Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the cell concentration to 1 x 107 cells/mL. Keep the cells on ice.

2. Matrigel and Compound Preparation:

  • Thaw the Matrigel on ice overnight in a 4°C refrigerator. It is critical to keep the Matrigel on ice at all times to prevent premature solidification.

  • Prepare the desired concentrations of E804 in a suitable vehicle (e.g., DMSO), and then dilute in sterile PBS. The final concentration of the vehicle should be kept low (e.g., <1%) in the Matrigel mixture. Prepare a vehicle control group.

3. Preparation of Matrigel Mixture and Injection:

  • In a pre-chilled tube on ice, mix the cell suspension, E804 solution (or vehicle), and Matrigel. A typical final volume for injection is 0.3-0.5 mL per plug. For example, for a 0.5 mL plug, you could mix 250 µL of Matrigel, 100 µL of cell suspension (containing 1 x 106 cells), and 150 µL of the E804/vehicle solution.

  • Gently mix the components by pipetting up and down, avoiding the introduction of air bubbles.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Using a pre-chilled syringe with a 24-27 gauge needle, subcutaneously inject the Matrigel mixture into the flank of the mouse. The Matrigel will form a solid plug at body temperature.

4. Plug Excision and Processing:

  • After the desired incubation period (typically 7-21 days), euthanize the mice.

  • Carefully dissect the skin to expose the Matrigel plug.

  • Excise the plug and fix it in 10% neutral buffered formalin overnight.

  • Process the fixed plugs through a series of ethanol and xylene washes and embed them in paraffin.

5. Histological Analysis and Quantification:

  • Cut 5 µm sections from the paraffin-embedded plugs using a microtome.

  • Perform Hematoxylin and Eosin (H&E) staining on some sections for general morphological assessment.

  • For quantification of angiogenesis, perform immunohistochemistry (IHC) for the endothelial cell marker CD31.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval as required for the anti-CD31 antibody.

    • Block non-specific binding sites.

    • Incubate with the primary anti-CD31 antibody.

    • Incubate with the appropriate secondary antibody.

    • Develop the signal using a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Capture images of the stained sections using a light microscope.

  • Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels per high-power field or by measuring the total CD31-positive area using image analysis software.

Data Presentation

Quantitative data from the E804 Matrigel plug assay should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Effect of E804 on Microvessel Density in Matrigel Plugs

Treatment GroupDose (mg/kg)Microvessel Density (vessels/mm²) (Mean ± SEM)% Inhibition of Angiogenesis
Vehicle Control0150 ± 120
E8041085 ± 9*43.3
E8042550 ± 7**66.7
E8045025 ± 5***83.3

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data is hypothetical and for illustrative purposes.

Table 2: Quantitative Analysis of CD31-Positive Area in Matrigel Plugs

Treatment GroupCD31-Positive Area (µm²/field) (Mean ± SEM)Fold Change vs. Vehicle
Vehicle Control1863 ± 3791.0
E804-treated703 ± 102***0.38

**p < 0.001 compared to vehicle control. Data adapted from a study on the anti-angiogenic effects of IDR-E804.[1]

Signaling Pathway

E804 exerts its anti-angiogenic effects primarily by inhibiting the VEGFR-2 signaling pathway. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on endothelial cells triggers a cascade of intracellular events that promote cell proliferation, migration, survival, and permeability – all critical steps in angiogenesis. E804's inhibition of VEGFR-2 phosphorylation blocks these downstream signals.[1][2]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration E804 E804 E804->VEGFR2 Inhibits (blocks phosphorylation)

Figure 2. Simplified VEGFR-2 signaling pathway and the inhibitory action of E804.

Troubleshooting

IssuePossible CauseSolution
Matrigel solidifies prematurely Matrigel was not kept consistently on ice.Thaw Matrigel slowly on ice at 4°C. Keep all tubes, tips, and reagents that will come into contact with Matrigel on ice.
Uneven plug formation Improper injection technique.Inject the Matrigel mixture slowly and steadily to form a single, well-defined plug.
High variability in vessel infiltration Inconsistent mixing of cells/compounds in Matrigel. Animal-to-animal variation.Mix the Matrigel suspension gently but thoroughly. Increase the number of animals per group to account for biological variability.
Weak or no CD31 staining Improper fixation or antigen retrieval. Primary antibody concentration is too low.Optimize fixation time and antigen retrieval method. Titrate the primary antibody to determine the optimal concentration.
High background in IHC Incomplete blocking. Secondary antibody is non-specific.Increase the blocking time or use a different blocking agent. Use a high-quality, species-specific secondary antibody.

Conclusion

The E804 Matrigel plug assay is a robust and reliable method for the in vivo assessment of angiogenesis and the evaluation of anti-angiogenic compounds. By following the detailed protocols outlined in this document, researchers can obtain reproducible and quantifiable data on the efficacy of E804 and other potential angiogenesis inhibitors. The combination of in vivo experimentation with detailed histological and molecular analysis provides a comprehensive understanding of the compound's mechanism of action, making this assay an indispensable tool in cancer research and drug development.

References

Application Notes: Evaluating E804 Anti-Angiogenic Effects Using a Zebrafish Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in embryonic development, tissue repair, and various pathologies, including cancer.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis, making it a key target for anti-cancer therapies.[3][4] The indirubin derivative E804 has been identified as a novel angiogenesis inhibitor.[3]

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for studying angiogenesis and for high-throughput screening of anti-angiogenic compounds.[1][5] Its optical clarity allows for real-time visualization of vascular development, and the high degree of conservation in angiogenic signaling pathways between zebrafish and humans enhances its translational relevance.[1] These application notes provide a detailed protocol for evaluating the anti-angiogenic properties of E804 using a transgenic zebrafish model, summarizing the mechanism of action, experimental workflow, and quantitative analysis of its effects.

Mechanism of Action: E804 Inhibition of VEGFR-2 Signaling

E804 functions as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[3] In normal angiogenesis, VEGF binds to and activates VEGFR-2, triggering receptor phosphorylation. This initiates downstream signaling cascades, primarily the PI3K/AKT and MEK/ERK pathways, which promote endothelial cell proliferation, migration, and survival—all critical steps in forming new blood vessels.[3]

E804 directly inhibits VEGFR-2 kinase activity, thereby reducing its phosphorylation.[3] This blockade prevents the activation of the downstream AKT and ERK signaling pathways, leading to the suppression of angiogenesis.[3]

E804_Signaling_Pathway E804 Anti-Angiogenic Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation PI3K PI3K pVEGFR2->PI3K MEK MEK pVEGFR2->MEK AKT AKT PI3K->AKT Angiogenesis Endothelial Cell Proliferation, Migration, Survival AKT->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis E804 E804 E804->pVEGFR2 Inhibits

E804 inhibits the VEGFR-2 signaling pathway.

Quantitative Data Summary

Treatment of transgenic Tg(fli1:EGFP) zebrafish embryos, where endothelial cells are fluorescently labeled, with E804 results in a dose-dependent inhibition of intersegmental vessel (ISV) formation.[6] Quantitative analysis at 48 hours post-fertilization (hpf) demonstrates a significant reduction in both the number and total length of ISVs.[6][7]

E804 ConcentrationEffect on ISV Number (at 48 hpf)Effect on ISV Total Length (at 48 hpf)Phenotypic ObservationCitation(s)
Control (DMSO) Normal DevelopmentNormal DevelopmentWell-formed ISVs extending dorsally from the dorsal aorta.[6]
2.5 µM Significant Reduction (p < 0.05)Significant ReductionSignificant loss or fragmentation of ISVs observed.[6]
5.0 µM Significant Reduction (p < 0.01)Significant ReductionSevere loss and fragmentary development of ISVs.[6][7]

Experimental Protocols

This section details the protocol for assessing the anti-angiogenic effects of E804 on the developing vasculature of zebrafish embryos.

Zebrafish_Workflow Zebrafish Anti-Angiogenesis Assay Workflow A 1. Zebrafish Breeding & Embryo Collection (Tg(fli1:EGFP) line) B 2. Embryo Staging & Sorting (Select healthy embryos) A->B C 3. E804 Treatment (e.g., 24 hpf) (Control, 2.5 µM, 5.0 µM) B->C D 4. Incubation (24 hours at 28.5°C) C->D E 5. Anesthetize & Mount Embryos (48 hpf) D->E F 6. Fluorescence Microscopy (Capture ISV images) E->F G 7. Quantitative Analysis (ImageJ: Count & measure ISVs) F->G H 8. Data Interpretation (Statistical analysis) G->H

Experimental workflow for E804 evaluation.
Zebrafish Embryo Anti-Angiogenesis Assay

This assay quantifies the inhibitory effect of E804 on the formation of intersegmental vessels (ISVs) in zebrafish embryos.

Materials:

  • Adult Tg(fli1:EGFP) or Tg(kdrl:EGFP) zebrafish[8]

  • E804 compound

  • Dimethyl sulfoxide (DMSO)

  • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2)

  • Breeding tanks

  • Petri dishes

  • 24-well or 96-well plates[2]

  • Tricaine methanesulfonate (MS-222) for anesthesia

  • Methylcellulose (for mounting)

  • Fluorescence stereomicroscope or confocal microscope

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Zebrafish Breeding and Embryo Collection:

    • Set up breeding tanks with adult male and female Tg(fli1:EGFP) zebrafish (2:1 ratio) the evening prior to the experiment.

    • The following morning, collect freshly fertilized eggs within 30 minutes of laying.

    • Wash the embryos with E3 medium and remove any unfertilized or dead embryos.

    • Incubate embryos at 28.5°C.[9]

  • Preparation of E804 Treatment Solutions:

    • Prepare a stock solution of E804 in DMSO.

    • Create serial dilutions of E804 in E3 medium to achieve the desired final concentrations (e.g., 2.5 µM, 5 µM).

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest E804 concentration.

  • Embryo Treatment:

    • At approximately 24 hours post-fertilization (hpf), once the primary ISVs have begun to sprout, randomly distribute healthy, dechorionated embryos into the wells of a multi-well plate (e.g., 10-12 embryos per well).[9]

    • Remove the E3 medium and add the prepared E804 treatment solutions or the vehicle control solution to the respective wells.

    • Incubate the plates at 28.5°C for 24 hours.[1]

  • Imaging and Visualization:

    • At 48 hpf, anesthetize the embryos using a solution of Tricaine (MS-222) in E3 medium.

    • Mount the embryos laterally in a drop of 3% methylcellulose on a microscope slide or in a glass-bottom dish.

    • Using a fluorescence microscope, capture images of the trunk region of each embryo, focusing on the ISVs located between the dorsal aorta and the dorsal longitudinal anastomotic vessel.[7]

  • Quantitative Analysis:

    • Using image analysis software such as ImageJ, manually or automatically quantify the following parameters for each embryo[9][10]:

      • Number of ISVs: Count the total number of complete ISVs within a defined region of the trunk (e.g., over 10 somites).

      • Total Length of ISVs: Trace the length of all ISVs in the defined region and sum the values.[7]

    • Record any qualitative morphological changes, such as vessel truncation, abnormal branching, or incomplete sprouting.[6]

  • Statistical Analysis:

    • Calculate the mean and standard deviation for the number and length of ISVs for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if the differences between the E804-treated groups and the control group are statistically significant. A p-value of less than 0.05 is typically considered significant.[7]

Conclusion

The zebrafish embryo provides a reliable, efficient, and visually direct model for assessing the anti-angiogenic activity of compounds like E804.[1] The protocols outlined here, combined with the known mechanism of E804 as a VEGFR-2 inhibitor, offer a robust framework for its preclinical evaluation.[3] The quantitative data clearly demonstrate that E804 effectively disrupts developmental angiogenesis in a dose-dependent manner, supporting its potential as a therapeutic agent for angiogenesis-related diseases.[6]

References

Indirubin E804: Application Notes and Protocols for CT-26 Colon Cancer Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Indirubin E804, a synthetic derivative of a natural compound, in the context of CT-26 colon cancer xenograft models. This document outlines the underlying mechanism of action, detailed experimental protocols for in vivo studies, and a summary of expected outcomes based on preclinical research.

Introduction

Indirubin E804 is a multi-kinase inhibitor that has demonstrated significant anti-tumor and anti-angiogenic properties.[1] It is a promising therapeutic agent for colorectal cancer, a prevalent and challenging malignancy. The CT-26 murine colon carcinoma cell line, when implanted in syngeneic BALB/c mice, provides a robust and immunologically competent model to evaluate novel cancer therapies.[2][3] This document details the application of Indirubin E804 in this widely used preclinical model.

Mechanism of Action

Indirubin E804 exerts its anti-cancer effects through the inhibition of several key signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[1]

  • STAT3 Signaling Inhibition: Indirubin E804 blocks the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][4] This leads to the downregulation of anti-apoptotic proteins such as Mcl-1 and Survivin, thereby promoting apoptosis in cancer cells.[1][4]

  • Src Kinase Inhibition: The compound directly inhibits the activity of c-Src kinase, a non-receptor tyrosine kinase involved in pathways that control cell proliferation, survival, and metastasis.[1][5]

  • VEGFR-2 Signaling Inhibition: Indirubin E804 has been shown to directly inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] This disrupts VEGF-induced signaling, leading to decreased proliferation, migration, and tube formation of endothelial cells, thus inhibiting angiogenesis.[5][6] The downstream AKT and ERK signaling pathways are also suppressed.[5]

  • Cyclin-Dependent Kinase (CDK) Inhibition: As a derivative of indirubin, E804 is also known to inhibit CDKs, which are essential for cell cycle progression.[1]

Signaling Pathway Diagram

Indirubin_E804_Signaling_Pathway cluster_cell Cancer Cell VEGFR2 VEGFR-2 AKT AKT VEGFR2->AKT ERK ERK VEGFR2->ERK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Src Src STAT3 STAT3 Src->STAT3 Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Apoptosis Apoptosis STAT3->Apoptosis inhibition of Mcl-1/Survivin CDKs CDKs CellCycle Cell Cycle Progression CDKs->CellCycle AKT->Survival ERK->Proliferation IndirubinE804 Indirubin E804 IndirubinE804->VEGFR2 IndirubinE804->Src IndirubinE804->STAT3 IndirubinE804->CDKs Experimental_Workflow A 1. Cell Culture CT-26 cells in RPMI + 10% FBS B 2. Cell Preparation Harvest and resuspend cells in PBS/Matrigel A->B C 3. Tumor Implantation Subcutaneous injection of 1 x 10^6 cells into BALB/c mice B->C D 4. Tumor Growth Allow tumors to reach ~100-120 mm³ C->D E 5. Treatment Administer Indirubin E804 or vehicle D->E F 6. Monitoring Measure tumor volume and body weight regularly E->F G 7. Endpoint Analysis Excise tumors for weight and immunohistochemistry F->G

References

Application Notes and Protocols for E804 Administration in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of E804, an indirubin derivative with demonstrated anti-angiogenic and anti-cancer properties. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

E804 has been shown to function as an inhibitor of the VEGFR-2 and STAT3 signaling pathways, leading to the suppression of tumor growth and angiogenesis.[1][2] In vivo studies have validated its potential as a therapeutic agent, demonstrating significant inhibition of tumor progression in murine models.[1]

Quantitative Data Summary

For effective in vivo studies, precise administration of the therapeutic agent is critical. The following table summarizes the available data on E804 administration in a murine colon carcinoma model.

ParameterValueSource
Animal Model Syngeneic BALB/c mice with subcutaneously inoculated murine colon carcinoma CT-26 cells[1]
Administration Route Daily intraperitoneal (i.p.) injection[1]
Dosage Not explicitly stated in the provided abstract, further details would be required from the full study[1]
Treatment Schedule Daily for a total of 15 treatments[1]
Observed Effects - Reduced average tumor size to 798 ± 212 mm³ compared to 1576 ± 260 mm³ in the control group at day 20.[1]- No significant alteration in body weight.[1]- Reduction in CD31- and Ki-67-positive cells in tumors.[1]- Increased apoptosis in tumor tissue.[1]

Experimental Protocols

In Vivo Anti-Tumor and Anti-Angiogenesis Study

This protocol outlines the methodology for assessing the in vivo efficacy of E804 in a murine tumor model, based on published research.[1]

1. Animal Model and Tumor Cell Inoculation:

  • Use syngeneic BALB/c mice.
  • Subcutaneously inoculate murine colon carcinoma CT-26 cells to establish tumors.

2. E804 Administration:

  • Preparation of E804 Solution: The vehicle for E804 administration is not specified in the available literature and would need to be determined based on the compound's solubility and stability characteristics. Common vehicles for in vivo administration of small molecules include solutions of DMSO, PEG, and saline. It is crucial to perform preliminary tolerability studies with the chosen vehicle.
  • Administration: Once tumors are established, administer E804 via daily intraperitoneal (i.p.) injections for a total of 15 days.[1] A control group receiving only the vehicle should be included.

3. Monitoring and Endpoints:

  • Monitor animal body weight daily to assess toxicity.[1]
  • Measure tumor size at regular intervals.
  • At the end of the treatment period (e.g., day 20 post-tumor cell injection), euthanize the mice and excise the tumors.[1]

4. Immunohistochemical Analysis:

  • Fix tumor tissues and embed in paraffin.
  • Perform immunohistochemistry on tumor sections to assess:
  • Angiogenesis: CD31 staining for endothelial cells.[1]
  • Cell Proliferation: Ki-67 staining.[1]
  • Apoptosis: TUNEL assay.[1]
  • Quantify the staining results to compare between the E804-treated and control groups.[1]

Signaling Pathways and Experimental Workflow

E804 Mechanism of Action: Inhibition of VEGFR-2 Signaling

E804 exerts its anti-angiogenic effects by directly inhibiting the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This inhibition blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation.[1]

E804_VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation E804 E804 E804->VEGFR2 Inhibits AKT AKT pVEGFR2->AKT ERK ERK pVEGFR2->ERK pAKT p-AKT AKT->pAKT pERK p-ERK ERK->pERK Angiogenesis Angiogenesis (Proliferation, Migration) pAKT->Angiogenesis pERK->Angiogenesis

Caption: E804 inhibits VEGFR-2 phosphorylation, blocking downstream AKT and ERK signaling to suppress angiogenesis.

E804 Mechanism of Action: Inhibition of STAT3 Signaling

E804 has also been identified as a blocker of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation and survival.

E804_STAT3_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to E804 E804 E804->pSTAT3 Blocks GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes

Caption: E804 blocks the STAT3 signaling pathway, inhibiting the transcription of genes involved in tumor cell proliferation and survival.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the logical flow of an in vivo study to evaluate the anti-tumor effects of E804.

E804_In_Vivo_Workflow Start Start: Tumor Model Establishment TumorInoculation Subcutaneous Inoculation of CT-26 Cells in BALB/c Mice Start->TumorInoculation Treatment Daily Intraperitoneal Administration of E804 or Vehicle (15 days) TumorInoculation->Treatment Monitoring Monitor Tumor Growth and Body Weight Treatment->Monitoring Endpoint Endpoint: Day 20 Monitoring->Endpoint TumorExcision Tumor Excision and Analysis Endpoint->TumorExcision IHC Immunohistochemistry (CD31, Ki-67, TUNEL) TumorExcision->IHC DataAnalysis Data Analysis and Comparison IHC->DataAnalysis Conclusion Conclusion on Efficacy DataAnalysis->Conclusion

References

Application Notes: Cell Viability Assays with Indirubin Derivative E804

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indirubin Derivative E804 is a potent anti-cancer agent that has demonstrated significant efficacy in various cancer cell lines. A derivative of a traditional Chinese medicine component, E804 functions primarily as an inhibitor of the Src-Stat3 signaling pathway, a critical cascade in tumor cell proliferation, survival, and angiogenesis.[1][2] By targeting this pathway, E804 induces cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.[1][3][4] These application notes provide detailed protocols for assessing the effects of E804 on cell viability and outline its mechanism of action.

Mechanism of Action

E804 exerts its anti-tumor activity through the inhibition of several key signaling molecules. The primary mechanism involves the direct inhibition of c-Src kinase activity.[1] This upstream inhibition prevents the tyrosyl phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (Stat3).[1][5] Constitutively active Stat3 is a hallmark of many cancers, where it promotes the transcription of genes involved in cell survival and proliferation, such as Mcl-1 and Survivin.[1] By blocking Stat3 signaling, E804 leads to the downregulation of these anti-apoptotic proteins, thereby inducing apoptosis.[1][4]

Furthermore, E804 has been shown to inhibit Jak1 kinase activity, another upstream activator of Stat3.[5] The compound also impacts the cell cycle, causing arrest in the G2/M phase, consistent with the inhibition of cyclin-dependent kinases (CDKs).[4] Additionally, E804 has demonstrated anti-angiogenic properties by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase activity.[6]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of E804 in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)Reference
MDA-MB-468Breast CancerKinase Assay (c-Src)N/A0.43[1]
U251GlioblastomaMTT Assay48h~5[3]
U87GlioblastomaMTT Assay48h~5[3]
HUVECEndothelial Cells (Angiogenesis)MTS Assay24h~2.5[6]

Table 2: Dose-Response of E804 on Stat3 DNA-Binding Activity

Cell LineTreatment Concentration (µM)DurationInhibition of Stat3 DNA-BindingReference
MDA-MB-46814hPartial[4]
MDA-MB-46854hSignificant[4]
MDA-MB-468104hStrong[4]

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of E804 on cancer cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., U251, U87 glioblastoma cells)

  • 96-well plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of E804 in complete growth medium. The final concentrations should typically range from 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the E804-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the highest E804 treatment.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assessment using Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis by E804.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Complete growth medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of E804 (e.g., 5 µM, 10 µM, 20 µM) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the effect of E804 on the tumorigenic potential of cancer cells.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Agarose (low melting point)

  • Complete growth medium

Procedure:

  • Bottom Agar Layer: Prepare a 0.6% agarose solution in complete growth medium. Add 2 mL of this solution to each well of a 6-well plate and allow it to solidify.

  • Cell Suspension: Prepare a single-cell suspension of the cancer cells.

  • Top Agar Layer with Cells: Mix the cell suspension with 0.3% agarose in complete growth medium to a final cell density of 5,000 cells/mL. Add 1 mL of this cell-agar mixture on top of the solidified bottom layer.

  • Treatment: Once the top layer has solidified, add 1 mL of complete growth medium containing the desired concentration of E804 or vehicle control on top.

  • Incubation and Feeding: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks. Replace the top medium with fresh medium containing E804 every 3-4 days.

  • Colony Staining and Counting: After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies under a microscope.

Mandatory Visualizations

E804_Signaling_Pathway cluster_upstream Upstream Kinases cluster_downstream Downstream Effects E804 Indirubin Derivative E804 Src c-Src E804->Src Inhibits Jak1 Jak1 E804->Jak1 Inhibits CDKs CDKs E804->CDKs Inhibits VEGFR2 VEGFR-2 E804->VEGFR2 Inhibits Stat3 Stat3 Src->Stat3 Jak1->Stat3 pStat3 p-Stat3 Stat3->pStat3 Phosphorylation Mcl1 Mcl-1 pStat3->Mcl1 Upregulates Survivin Survivin pStat3->Survivin Upregulates Apoptosis Apoptosis Mcl1->Apoptosis Inhibits Survivin->Apoptosis Inhibits CellCycleArrest G2/M Arrest CDKs->CellCycleArrest Promotes Progression Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: E804 inhibits key kinases, leading to apoptosis and cell cycle arrest.

Cell_Viability_Workflow start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_e804 Treat with E804 (Dose-response) incubate1->treat_e804 incubate2 Incubate 24-72h treat_e804->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze Calculate % Viability vs. Control read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis_Assay_Workflow start Start seed_cells Seed Cells (6-well plate) start->seed_cells treat_e804 Treat with E804 seed_cells->treat_e804 harvest_cells Harvest Adherent & Floating Cells treat_e804->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V & Propidium Iodide wash_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic Cell Population flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end

Caption: Workflow for apoptosis detection by flow cytometry.

References

Application Notes and Protocols: E804 Migration Assay for Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothelial cell migration is a key step in angiogenesis. The indirubin derivative E804 has been identified as a potent inhibitor of angiogenesis.[1][2][3][4][5] E804 exerts its anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity, a primary mediator of VEGF-induced signaling in endothelial cells.[2][4] This document provides a detailed protocol for assessing the inhibitory effect of E804 on endothelial cell migration using the transwell migration assay, also known as the Boyden chamber assay.[6][7][8]

Principle of the Assay

The transwell migration assay measures the chemotactic response of endothelial cells to a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF), across a porous membrane.[6][7][8] Endothelial cells are seeded in the upper chamber of the transwell insert, and a medium containing a chemoattractant is placed in the lower chamber. The cells migrate through the pores of the membrane towards the chemoattractant. The inhibitory effect of a compound like E804 is quantified by measuring the reduction in the number of migrated cells in the presence of the compound compared to a vehicle control.

Key Reagents and Materials

Reagent/MaterialSupplier (Example)Catalog Number (Example)
Human Umbilical Vein Endothelial Cells (HUVECs)LonzaC2519A
Endothelial Cell Growth Medium-2 (EGM-2)LonzaCC-3162
Fetal Bovine Serum (FBS)Gibco26140079
Recombinant Human VEGF-A165PeproTech100-20
This compoundSynthesized/CustomN/A
Transwell Permeable Supports (8.0 µm pore size)Corning3422
24-well platesCorning3524
Calcein AMThermo Fisher ScientificC3100MP
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
Phosphate-Buffered Saline (PBS)Gibco10010023
Trypsin-EDTA (0.25%)Gibco25200056

Experimental Protocol

Cell Culture and Preparation
  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 70-90% confluency. For the migration assay, use HUVECs between passages 3 and 7.

  • The day before the assay, seed HUVECs in T-75 flasks to ensure they are in the logarithmic growth phase on the day of the experiment.

  • On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in serum-free endothelial basal medium (EBM-2) and perform a cell count.

  • Centrifuge the cell suspension and resuspend the pellet in serum-free EBM-2 to a final concentration of 1 x 10^6 cells/mL.

Transwell Migration Assay
  • Prepare the chemoattractant solution by adding recombinant human VEGF to serum-free EBM-2 to a final concentration of 20 ng/mL.

  • Add 600 µL of the chemoattractant solution to the lower chambers of a 24-well plate. For the negative control, add 600 µL of serum-free EBM-2 without VEGF.

  • Carefully place the transwell inserts (8.0 µm pore size) into each well, avoiding air bubbles.

  • Prepare the cell suspension with the test compound. In serum-free EBM-2, prepare different concentrations of E804 (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the E804 dilutions.

  • Add the HUVEC suspension to the E804/vehicle solutions to achieve a final cell density of 1 x 10^5 cells per insert.

  • Add 100 µL of the cell suspension containing the appropriate E804 concentration or vehicle to the upper chamber of each transwell insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.

Quantification of Migrated Cells
  • After incubation, carefully remove the transwell inserts from the wells.

  • Remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton-tipped applicator.

  • Fix the migrated cells on the lower surface of the membrane by incubating the inserts in 4% paraformaldehyde for 10 minutes.

  • Wash the inserts with PBS.

  • Stain the migrated cells with a suitable stain, such as 0.1% Crystal Violet in 20% methanol for 20 minutes, or a fluorescent dye like Calcein AM.

  • After staining, wash the inserts again with PBS to remove excess stain.

  • Allow the inserts to air dry completely.

  • Visualize and count the migrated cells under a microscope. For each insert, count the cells in at least five random fields of view and calculate the average number of migrated cells per field.

  • Alternatively, for fluorescently labeled cells, the fluorescence can be quantified using a plate reader.

Data Presentation

The inhibitory effect of E804 on endothelial cell migration can be presented as the percentage of migration inhibition compared to the vehicle control.

Table 1: Effect of E804 on VEGF-Induced HUVEC Migration

Treatment GroupConcentration (µM)Average Migrated Cells per Field (± SD)% Migration Inhibition
Negative Control (No VEGF)-15 (± 4)N/A
Vehicle Control (VEGF + DMSO)-150 (± 12)0%
E8040.1115 (± 9)23.3%
E8041.062 (± 7)58.7%
E80410.025 (± 5)83.3%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Transwell Assay cluster_quant Quantification HUVEC_culture Culture HUVECs Cell_harvest Harvest and Resuspend Cells HUVEC_culture->Cell_harvest Prepare_cells Prepare Cell Suspension with E804/Vehicle Cell_harvest->Prepare_cells Add_chemo Add Chemoattractant (VEGF) to Lower Chamber Place_insert Place Transwell Insert Add_chemo->Place_insert Place_insert->Prepare_cells Seed_cells Seed Cells in Upper Chamber Prepare_cells->Seed_cells Incubate Incubate for 4-6 hours Seed_cells->Incubate Remove_nonmigrated Remove Non-migrated Cells Incubate->Remove_nonmigrated Fix_stain Fix and Stain Migrated Cells Remove_nonmigrated->Fix_stain Count_cells Count Migrated Cells Fix_stain->Count_cells Analyze_data Analyze Data (% Inhibition) Count_cells->Analyze_data

Caption: Workflow for the E804 endothelial cell migration assay.

VEGF-VEGFR2 Signaling Pathway and Inhibition by E804

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf AKT Akt PI3K->AKT Migration Cell Migration AKT->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Migration E804 E804 E804->VEGFR2 Inhibition

References

Application Notes and Protocols: Immunohistochemistry for E804-Treated Tumor Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E804, a derivative of indirubin, is a potent small molecule inhibitor with significant anti-cancer properties.[1][2] Its mechanism of action primarily involves the inhibition of key signaling pathways that are crucial for tumor growth, proliferation, and survival. E804 has been shown to effectively block the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascades.[1][3] By targeting these pathways, E804 exerts anti-angiogenic effects and induces apoptosis in cancer cells.[2][3] Immunohistochemistry (IHC) is an invaluable technique to visualize and quantify the effects of E804 on tumor tissues, providing critical insights into its in-situ efficacy and mechanism of action. These application notes provide detailed protocols for the IHC analysis of E804-treated tumor tissues.

Mechanism of Action of E804

E804's anti-tumor activity is attributed to its ability to inhibit the phosphorylation and activation of STAT3 and VEGFR-2.

  • STAT3 Pathway Inhibition: STAT3 is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. E804 has been demonstrated to decrease the levels of phosphorylated STAT3 (p-STAT3), leading to the downregulation of anti-apoptotic proteins such as Mcl-1 and Survivin, and subsequently inducing apoptosis.

  • VEGFR-2 Pathway Inhibition: VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. E804 treatment has been shown to reduce the phosphorylation of VEGFR-2 and its downstream effectors, including AKT and ERK. This inhibition of VEGFR-2 signaling leads to a decrease in tumor angiogenesis, thereby restricting tumor growth and metastasis.

Recommended Immunohistochemical Markers

To assess the in-situ effects of E804 treatment on tumor tissues, the following IHC markers are recommended:

MarkerCellular LocalizationRationale for UseExpected Change with E804 Treatment
pVEGFR-2 (Tyr1175) Membrane, CytoplasmDirect target of E804; indicates inhibition of VEGFR-2 signaling.Decrease
Total VEGFR-2 Membrane, CytoplasmTo assess the overall expression of the receptor.No significant change expected
pSTAT3 (Tyr705) Nucleus, CytoplasmDirect target of E804; indicates inhibition of STAT3 signaling.Decrease
Total STAT3 Nucleus, CytoplasmTo assess the overall expression of the transcription factor.No significant change expected
CD31 (PECAM-1) Endothelial Cell MembraneMarker for blood vessel endothelium; assesses microvessel density (MVD) and angiogenesis.Decrease
Ki-67 NucleusMarker for cellular proliferation.Decrease
TUNEL Assay NucleusDetects DNA fragmentation, a hallmark of apoptosis.Increase
Bcl-xL Cytoplasm, MitochondriaAnti-apoptotic protein downstream of STAT3.Decrease
MMP-2 Cytoplasm, ExtracellularMatrix metalloproteinase involved in invasion and metastasis, downstream of STAT3.Decrease

Quantitative Data from Preclinical Studies

The following table summarizes quantitative data from an in vivo study using E804 in a CT-26 colon cancer model, demonstrating its anti-tumor effects.

MarkerVehicle Control (Mean ± SE)E804 Treated (Mean ± SE)Fold Changep-valueReference
CD31 (Vessels/field) 25.3 ± 2.110.1 ± 1.5-2.5< 0.01[3]
Ki-67 (% positive cells) 68.4 ± 5.725.9 ± 3.2-2.6< 0.01[3]
TUNEL (% positive cells) 8.2 ± 1.129.7 ± 3.8+3.6< 0.01[3]

Experimental Protocols

I. Tissue Preparation: Formalin-Fixed Paraffin-Embedding (FFPE)
  • Fixation: Immediately following excision, fix tumor tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.

  • Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions (70%, 80%, 95%, and 100%).

  • Clearing: Clear the dehydrated tissues in xylene.

  • Infiltration and Embedding: Infiltrate the cleared tissues with molten paraffin wax and embed to create FFPE blocks.

  • Sectioning: Cut 4-5 µm thick sections from the FFPE blocks using a microtome and mount them on positively charged glass slides.

  • Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

II. Immunohistochemistry Staining Protocol

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through graded ethanol solutions: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • For most markers, heat-induced epitope retrieval (HIER) is recommended.

    • Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat the buffer to 95-100°C and maintain for 20 minutes.

    • Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).

    • Rinse slides with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).

  • Peroxidase Block:

    • Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse with wash buffer.

  • Blocking:

    • Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in antibody diluent.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with wash buffer (3 changes for 5 minutes each).

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with wash buffer.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

    • Rinse with wash buffer.

  • Chromogen Development:

    • Incubate sections with a DAB (3,3'-diaminobenzidine) substrate-chromogen solution until the desired stain intensity is reached (typically 1-10 minutes).

    • Rinse with distilled water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

Data Analysis and Interpretation

Stained slides should be examined under a light microscope. The staining intensity and the percentage of positive cells should be evaluated. For quantitative analysis, a semi-quantitative scoring method such as the H-score is recommended.

H-Score Calculation: The H-score is calculated using the following formula: H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]

The resulting score ranges from 0 to 300. This method provides a more continuous scale for evaluating IHC results, which is beneficial for statistical analysis.

Visualizations

E804_Signaling_Pathway E804 E804 pVEGFR2 p-VEGFR-2 E804->pVEGFR2 Inhibits pSTAT3 p-STAT3 E804->pSTAT3 Inhibits VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds VEGFR2->pVEGFR2 Phosphorylation PI3K_AKT PI3K/AKT Pathway pVEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway pVEGFR2->RAS_MAPK STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Bcl_xL Bcl-xL, Mcl-1, Survivin pSTAT3->Bcl_xL Upregulates Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival (Anti-apoptosis) Bcl_xL->Survival

Caption: E804 inhibits the VEGFR-2 and STAT3 signaling pathways.

IHC_Workflow start FFPE Tumor Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody & Detection primary_ab->secondary_ab chromogen Chromogen Development secondary_ab->chromogen counterstain Counterstaining chromogen->counterstain dehydration Dehydration & Mounting counterstain->dehydration analysis Microscopy & Image Analysis dehydration->analysis

References

Application Notes and Protocols for E804: A Potent Inhibitor of Key Oncogenic Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the indirubin derivative E804 (IDR-E804), a promising anti-cancer agent. This document summarizes its mechanism of action, provides available data on its inhibitory concentrations, and includes a detailed protocol for determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Introduction to E804

E804 is a synthetic, cell-permeable indirubin derivative that has demonstrated significant potential as an anti-cancer agent. It functions as a potent inhibitor of several key signaling pathways implicated in tumor growth, proliferation, and survival. Notably, E804 has been identified as a strong inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and c-Src kinase.[1][2] Its activity has been observed in various cancer models, including breast, prostate, and glioblastoma.[2]

Mechanism of Action

E804 exerts its anti-cancer effects through the inhibition of multiple critical cellular signaling pathways:

  • STAT3 Signaling Inhibition: E804 potently blocks the STAT3 signaling pathway.[1][2] Constitutive activation of STAT3 is a common feature in many cancers, leading to the transcription of genes involved in cell proliferation, survival, and angiogenesis. By inhibiting STAT3, E804 can suppress tumor growth.

  • c-Src Kinase Inhibition: E804 directly inhibits the kinase activity of c-Src, a non-receptor tyrosine kinase that plays a pivotal role in cancer development and progression.[2] c-Src is involved in regulating cell adhesion, growth, migration, and invasion.

  • VEGFR-2 Kinase Inhibition: E804 has been shown to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] This inhibition can disrupt the formation of new blood vessels that supply tumors with essential nutrients.

  • IGF-1R Inhibition: E804 is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), which is involved in cell growth and survival.

Data Presentation: E804 Inhibitory Concentrations

While specific IC50 values for the cytotoxic effects of E804 on various cancer cell lines are not extensively documented in publicly available literature, the following table summarizes the known inhibitory concentrations for key molecular targets.

TargetIC50 ValueCell Line/SystemReference
VEGFR-2 Kinase0.95 µMIn vitro kinase assay[1]
STAT3 SignalingPotent InhibitionHuman breast and prostate cancer cells[2]
c-Src KinaseDirect InhibitionIn vitro[2]
STAT5 SignalingPotent SuppressionHuman K562 chronic myelogenous leukemia cells[2]

Note: Further experimental validation is required to determine the specific IC50 values for cell viability in a broader range of cancer cell lines.

Experimental Protocols

Determination of E804 IC50 in Cancer Cell Lines using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of E804 in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • E804 compound

  • Cancer cell line of interest (e.g., MDA-MB-468, U87, U251, K562)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., Dimethyl sulfoxide (DMSO) or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of E804 in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the E804 stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of E804. Include a vehicle control (medium with the same concentration of solvent used for E804) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each E804 concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the E804 concentration.

    • Determine the IC50 value, which is the concentration of E804 that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

E804_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Culture Cancer Cells start->culture seed Seed Cells in 96-well Plate culture->seed prepare_E804 Prepare E804 Dilutions seed->prepare_E804 treat_cells Treat Cells with E804 prepare_E804->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read_absorbance Read Absorbance (570nm) dissolve->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end_node End determine_ic50->end_node

Caption: Experimental workflow for IC50 determination of E804 using the MTT assay.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Translocation transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dna->transcription E804 E804 E804->stat3 Inhibition cytokine Cytokine cytokine->receptor

Caption: E804 inhibits the STAT3 signaling pathway.

cSrc_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rtk Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) cSrc c-Src (inactive) rtk->cSrc Activation integrin Integrin integrin->cSrc Activation active_cSrc c-Src (active) cSrc->active_cSrc downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) active_cSrc->downstream cellular_response Cellular Response (Proliferation, Migration, Invasion) downstream->cellular_response E804_src E804 E804_src->active_cSrc Inhibition

Caption: E804 inhibits the activation of c-Src kinase.

References

Troubleshooting & Optimization

Indirubin Derivative E804 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the indirubin derivative E804.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving E804. What are the recommended solvents and concentrations?

A1: this compound has poor aqueous solubility but is soluble in organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use a fresh, high-purity (hygroscopic) bottle of DMSO, as absorbed water can significantly reduce the solubility of E804.

Q2: My E804 is precipitating out of my cell culture medium after I dilute my DMSO stock. How can I prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like E804. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to avoid solvent toxicity and reduce the likelihood of precipitation.

  • Dilution Method: Add the E804 stock solution to your pre-warmed media drop-by-drop while vortexing or gently swirling the tube. This rapid mixing can help keep the compound in solution.

  • Pre-warm Media: Always use media pre-warmed to 37°C.

  • Sonication: If you still observe precipitation, you can try briefly sonicating your final diluted solution in a 37°C water bath.[1] However, be cautious as this can affect the stability of media components.

  • Reduce Final Concentration: If precipitation persists, you may need to work with a lower final concentration of E804 in your experiments.

Q3: What should I do if my E804 powder or DMSO stock solution shows visible precipitates?

A3: If you observe precipitates in your stock solution or when preparing a fresh solution, gentle warming and sonication can be used to aid dissolution.[2] A brief period in a 37°C water bath, followed by vortexing or sonication, can help redissolve the compound.[1] Always ensure the compound is fully dissolved before making further dilutions.

Q4: How should I store my E804 powder and stock solutions?

A4: Proper storage is critical for maintaining the stability and activity of E804.

  • Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

  • Stock Solutions: For stock solutions prepared in DMSO, the recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

Q5: What are the known cellular targets of E804?

A5: E804 is known to inhibit multiple signaling pathways involved in cell proliferation, survival, and angiogenesis. Its primary targets include:

  • Signal Transducer and Activator of Transcription 3 (STAT3) signaling, which is blocked by inhibiting upstream kinases like Src.[3][4]

  • Src kinase activity.[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling.[2]

  • Insulin-like Growth Factor 1 Receptor (IGF-1R).[5]

Quantitative Data Summary

The following table summarizes the known solubility and inhibitory concentrations of this compound.

ParameterSolvent/SystemValueReference
Solubility DMSO125 mg/mL (342.11 mM) requires sonication[2]
In vivo Formulation 1 (Clear Solution)≥ 2.08 mg/mL (5.69 mM)[2]
In vivo Formulation 2 (Suspended Solution)2.08 mg/mL (5.69 mM)[2]
IC₅₀ IGF-1R0.65 µM[5]
EC₅₀ CDK2/CycE0.23 µM[5]

Experimental Protocols

Protocol 1: Preparation of E804 Stock Solution for In Vitro Use

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the E804 powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of E804 powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 0.2737 mL of DMSO to 1 mg of E804).

    • Vortex thoroughly. If necessary, use an ultrasonic water bath to ensure the compound is completely dissolved. A clear, reddish-brown solution should be obtained.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended.

Protocol 2: Preparation of E804 Formulation for In Vivo Administration (Clear Solution)

This protocol yields a clear solution suitable for various administration routes. The following example is for preparing 1 mL of a 2.08 mg/mL solution.

  • Materials: 20.8 mg/mL E804 in DMSO stock, PEG300, Tween-80, Saline.

  • Procedure:

    • In a sterile tube, add 100 µL of the 20.8 mg/mL E804 DMSO stock solution to 400 µL of PEG300.

    • Mix thoroughly until a homogenous solution is formed.

    • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

    • Add 450 µL of saline to bring the total volume to 1 mL.

    • Mix the final solution thoroughly before administration. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

Protocol 3: Preparation of E804 Formulation for In Vivo Administration (Suspended Solution)

This protocol, which may enhance oral bioavailability, results in a suspended solution.[6] The following is for preparing 1 mL of a 2.08 mg/mL suspension.

  • Materials: 20.8 mg/mL E804 in DMSO stock, 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline.

  • Procedure:

    • In a sterile tube, add 100 µL of the 20.8 mg/mL E804 DMSO stock solution to 900 µL of the 20% SBE-β-CD in Saline solution.

    • Mix thoroughly. Use of an ultrasonic bath may be necessary to ensure a uniform suspension.[2]

    • The final vehicle composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).

Visualizations

Signaling Pathways Inhibited by E804

E804_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors (VEGF, IGF) Growth Factors (VEGF, IGF) VEGFR-2 VEGFR-2 Growth Factors (VEGF, IGF)->VEGFR-2 IGF-1R IGF-1R Growth Factors (VEGF, IGF)->IGF-1R Src Src VEGFR-2->Src PI3K PI3K IGF-1R->PI3K E804 E804 E804->VEGFR-2 Inhibits E804->IGF-1R E804->Src Inhibits STAT3 STAT3 Src->STAT3 Akt Akt PI3K->Akt Akt->STAT3 Gene Transcription Gene Transcription STAT3->Gene Transcription Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Transcription->Cell Proliferation, Survival, Angiogenesis

Caption: Overview of signaling pathways inhibited by this compound.

Experimental Workflow for E804 Solubilization

E804_Solubilization_Workflow start Start: E804 Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_dissolved Completely Dissolved? vortex->check_dissolved sonicate Warm (37°C) & Sonicate check_dissolved->sonicate No stock_solution Stock Solution (-80°C or -20°C) check_dissolved->stock_solution Yes sonicate->vortex dilute Dilute in Pre-warmed Aqueous Medium stock_solution->dilute check_precipitate Precipitation Observed? dilute->check_precipitate final_solution Final Working Solution check_precipitate->final_solution No troubleshoot Troubleshoot: - Rapidly mix during dilution - Lower final concentration check_precipitate->troubleshoot Yes troubleshoot->dilute

Caption: Troubleshooting workflow for dissolving E804 for experimental use.

References

Improving the stability of Indirubin E804 in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Indirubin E804. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Indirubin E804 in culture media and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Indirubin E804 and what are its primary cellular targets?

Indirubin E804 is a synthetic derivative of indirubin, a natural bis-indole alkaloid. It is a multi-target kinase inhibitor known to potently block several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Its primary targets include Signal Transducer and Activator of Transcription 3 (STAT3), Src kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] By inhibiting these pathways, E804 can suppress tumor growth and angiogenesis.[1]

Q2: How should I prepare and store stock solutions of Indirubin E804?

Indirubin E804 is practically insoluble in water but is highly soluble in dimethyl sulfoxide (DMSO).[3]

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-40 mM) in high-quality, anhydrous DMSO.[3][4] Ensure the compound is fully dissolved; gentle warming or sonication can be used to aid dissolution.

  • Storage: Aliquot the DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When ready to use, bring the vial to room temperature before opening to prevent condensation from introducing water into the DMSO stock.

Q3: What is the recommended final concentration of DMSO in the culture medium?

It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects on many cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: Can the reddish color of Indirubin E804 interfere with cell viability assays?

Yes, the inherent color of indirubin compounds can interfere with colorimetric assays that measure absorbance in a similar range, such as the MTT assay. The formazan product of MTT reduction is purple, and the red hue of E804 can lead to artificially high background readings.

  • Recommendation: Consider using non-colorimetric cell viability assays, such as those based on fluorescence (e.g., Calcein AM) or luminescence (e.g., CellTiter-Glo®). If using an MTT or similar assay, it is essential to include a "no-cell" control containing only media and Indirubin E804 at the same concentration as your experimental wells. This will allow you to subtract the background absorbance contributed by the compound itself.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of E804 in Culture Medium 1. Poor aqueous solubility of E804. 2. High final concentration of E804. 3. Temperature shock when adding cold stock solution to warm medium. 4. Interaction with components in the serum or medium.1. Improve Dilution Technique: Perform serial dilutions of the DMSO stock in DMSO first before the final dilution into pre-warmed (37°C) culture medium. Add the final diluted stock dropwise while gently swirling the medium. 2. Optimize Concentration: Determine the lowest effective concentration of E804 for your cell line and experiment. 3. Use a Carrier: For challenging situations, consider formulating E804 in a vehicle containing solubilizing agents like PEG300 and Tween-80, though this must be optimized and controlled for. 4. Reduce Serum Concentration: If possible, reduce the serum percentage in your culture medium during treatment, as serum proteins can sometimes contribute to precipitation. Always validate the effect of lower serum on your cells.
Inconsistent or Lower-Than-Expected Potency 1. Degradation of E804 in the culture medium over time at 37°C. 2. Metabolism of E804 by cultured cells (e.g., via cytochrome P450 enzymes). 3. Binding of E804 to serum proteins, reducing its bioavailable concentration. 4. Degradation of the DMSO stock solution due to improper storage.1. Refresh the Medium: For long-term experiments (>24 hours), consider replacing the medium with freshly prepared E804-containing medium every 24-48 hours. 2. Assess Stability: If feasible, perform a time-course experiment and measure the biological activity or concentration of E804 at different time points. 3. Optimize Serum Concentration: Test the effect of different serum concentrations on the efficacy of E804. A lower serum concentration might increase the effective concentration of the compound.[5] 4. Use Fresh Stock: Always use a fresh aliquot of the DMSO stock solution for each experiment.
High Background in Absorbance-Based Assays (e.g., MTT, XTT) 1. The reddish-brown color of Indirubin E804 absorbs light in the same wavelength range as the formazan product.1. Use a "No-Cell" Control: Prepare wells with culture medium and the corresponding concentrations of E804 but without cells. Subtract the average absorbance of these wells from your experimental wells. 2. Switch Assay Method: Utilize alternative viability assays that are not based on colorimetric readouts, such as fluorescent (e.g., Resazurin, Calcein AM) or luminescent (e.g., CellTiter-Glo®) methods.
Visible Color Change or Fading of the Medium 1. Chemical degradation of the Indirubin E804 molecule. 2. Cellular uptake and metabolism of the compound. 3. Interaction with media components, possibly accelerated by light exposure.1. Minimize Light Exposure: Protect the E804-containing medium from direct light as much as possible, as indirubins can be light-sensitive. 2. Monitor and Replace Medium: If significant color fading is observed, it may indicate compound degradation. Consider this when interpreting results from long-term experiments and refresh the medium as needed.

Data Summary

Solubility and Storage of Indirubin E804
Solvent Solubility Recommended Storage (in Solvent)
DMSO High (up to 125 mg/mL)-80°C for 6 months, -20°C for 1 month
Water / Aqueous Buffers Practically InsolubleNot recommended for stock solutions
Inhibitory Activity of Indirubin E804
Target Kinase IC₅₀ / EC₅₀ Cellular Context Reference
IGF-1R 0.65 µM (IC₅₀)In vitro kinase assay[6]
CDK2/CycE 0.23 µM (EC₅₀)Not specified[6]
Src Kinase 0.43 µM (IC₅₀)In vitro kinase assay[2]
VEGFR-2 0.95 µM (IC₅₀)In vitro kinase assay[7]

Experimental Protocols

General Protocol for Treating Adherent Cells with Indirubin E804
  • Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment. Allow cells to adhere overnight.

  • Preparation of Treatment Medium:

    • Thaw a single-use aliquot of the high-concentration Indirubin E804 DMSO stock at room temperature.

    • Perform serial dilutions in DMSO if necessary to achieve an intermediate stock concentration.

    • Warm the required volume of complete culture medium to 37°C.

    • Add the final volume of the E804 DMSO stock (or diluted intermediate stock) to the pre-warmed medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all treatments and the vehicle control (e.g., 0.1%).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the freshly prepared treatment medium (with E804 or DMSO vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. For longer incubation times, consider replacing the treatment medium every 24-48 hours.

  • Analysis: Proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, qPCR).

Protocol for Assessing Angiogenesis Inhibition (Tube Formation Assay)
  • Prepare Matrigel Plate: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in endothelial growth medium (EGM) containing a low serum concentration.

  • Treatment Preparation: Prepare different concentrations of Indirubin E804 in the low-serum EGM as described in the general protocol.

  • Seeding and Treatment: Add the HUVEC suspension (e.g., 1.5 x 10⁴ cells) to the Matrigel-coated wells along with the medium containing the various concentrations of E804 or a vehicle control.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Analysis: Visualize and photograph the formation of capillary-like structures (tubes) using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points using imaging software. A significant reduction in these parameters in E804-treated wells compared to the control indicates anti-angiogenic activity.[1]

Visualizations

Signaling Pathways Inhibited by Indirubin E804

Indirubin_E804_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Src Src VEGFR2->Src JAK JAK VEGFR2->JAK STAT3 STAT3 Src->STAT3 Phosphorylates JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer (p-STAT3) STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Transcription Gene Transcription (e.g., Mcl-1, Survivin) Nucleus->Transcription Apoptosis Inhibition of Apoptosis Transcription->Apoptosis E804 Indirubin E804 E804->VEGFR2 Inhibits E804->Src Inhibits E804->STAT3 Inhibits Phosphorylation

Caption: Key signaling nodes inhibited by Indirubin E804.

Experimental Workflow for Assessing E804 Stability

E804_Stability_Workflow start Start: Prepare E804 in Culture Medium incubate Incubate at 37°C start->incubate t0 Time = 0 hrs (Baseline) incubate->t0 t_x Time = X hrs (e.g., 12, 24, 48) incubate->t_x measure_activity Measure Biological Activity (e.g., IC50 on target cells) t0->measure_activity measure_conc Measure Concentration (e.g., HPLC-UV/MS) t0->measure_conc t_x->measure_activity t_x->measure_conc compare Compare Activity/Concentration to Baseline measure_activity->compare measure_conc->compare end Determine Stability Profile compare->end

Caption: Workflow to determine the stability of E804 in media.

References

Technical Support Center: E804 and Off-Target Effects in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the indirubin derivative E804 in kinase inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is E804 and what are its primary molecular targets?

E804 is a synthetic derivative of indirubin, a natural compound. It is recognized as a potent, reversible, and ATP-competitive inhibitor of several protein kinases. Its primary known targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src family kinases, and various Cyclin-Dependent Kinases (CDKs) such as Cdk1/cyclin E, Cdk2/cyclin A, and Cdk1/cyclin.[1] Additionally, E804 has been shown to block the STAT3 signaling pathway.[1][2]

Q2: What are the known cellular effects of E804?

E804 has been demonstrated to inhibit angiogenesis, the formation of new blood vessels.[1][3] It achieves this by significantly decreasing the proliferation, migration, and tube formation of vascular endothelial cells.[1] Furthermore, E804 can induce apoptosis (programmed cell death) and inhibit the proliferation of various human cancer cells.[1][2]

Q3: What are "off-target" effects in the context of kinase inhibitors like E804?

Off-target effects refer to the modulation of other kinases or proteins that are not the intended primary therapeutic target of the inhibitor.[4][5][6] Given the high degree of structural similarity within the ATP-binding pocket of many kinases, it is common for kinase inhibitors to exhibit some level of off-target activity.[6] These unintended interactions can lead to unexpected biological responses or side effects.

Q4: Is there a comprehensive off-target profile for E804 available?

Data Presentation: Known Targets of E804

While a comprehensive off-target profile is not available, the following table summarizes the known primary targets of E804. Researchers should note that the absence of other kinases in this table does not imply a lack of interaction, but rather a lack of publicly available data.

Target FamilySpecific Kinase/ProteinType of Inhibition
Receptor Tyrosine KinaseVEGFR-2ATP-competitive
Non-receptor Tyrosine KinaseSrcATP-competitive
Cyclin-Dependent KinasesCdk1/cyclin EATP-competitive
Cdk2/cyclin AATP-competitive
Cdk1/cyclin BNot specified
Transcription FactorSTAT3Blocks signaling

Troubleshooting Guide for Off-Target Effects

Problem 1: Observing unexpected cellular phenotypes not explained by inhibition of the primary target.

  • Possible Cause: The observed effects may be due to the inhibition of one or more off-target kinases.

  • Troubleshooting Steps:

    • Perform a Kinome Scan: The most direct way to identify off-target interactions is to screen E804 against a large panel of kinases.[4] This can be done through commercial services that offer kinase profiling.

    • Chemical Proteomics: Utilize techniques like affinity chromatography with immobilized E804 followed by mass spectrometry to identify binding partners in cell lysates.[7]

    • Orthogonal Inhibitors: Use a structurally different inhibitor for the same primary target. If the unexpected phenotype persists with E804 but not the orthogonal inhibitor, it is likely an off-target effect of E804.

    • Dose-Response Analysis: Carefully titrate the concentration of E804. Off-target effects may occur at different concentrations than on-target effects.

Problem 2: Inconsistent results between in vitro kinase assays and cell-based assays.

  • Possible Cause: The cellular environment can influence inhibitor activity and target engagement. Off-target effects can also lead to complex downstream signaling that differs from the effects observed with a purified enzyme.[6]

  • Troubleshooting Steps:

    • Target Engagement Assays: Confirm that E804 is engaging its intended target within the cell using techniques like cellular thermal shift assays (CETSA) or NanoBRET.

    • Phosphoproteomics: Analyze the global phosphorylation changes in cells treated with E804 to identify affected signaling pathways beyond the primary target.

    • Rescue Experiments: If an off-target is suspected, overexpress a resistant mutant of that off-target kinase to see if the cellular phenotype is rescued.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of E804 against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)

  • E804 (dissolved in DMSO)

  • 96-well plates

  • Kinase activity detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Plate reader

Procedure:

  • Prepare serial dilutions of E804 in kinase buffer. Also, prepare a DMSO-only control.

  • In a 96-well plate, add the E804 dilutions or DMSO control.

  • Add the VEGFR-2 substrate to each well.

  • Add recombinant VEGFR-2 kinase to each well, except for the "no enzyme" control wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each E804 concentration relative to the DMSO control and determine the IC50 value.

HUVEC Tube Formation Assay

This protocol is to assess the anti-angiogenic potential of E804 in a cell-based model.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well plates

  • E804 (dissolved in DMSO)

  • Calcein AM (for visualization)

Procedure:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with a thin layer of the basement membrane matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in a basal medium containing various concentrations of E804 or a DMSO control.

  • Seed the HUVEC suspension onto the solidified matrix in the 96-well plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • After incubation, carefully remove the medium and wash the cells with PBS.

  • Stain the cells with Calcein AM for visualization of the tube network.

  • Image the wells using a fluorescence microscope.

  • Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src E804 E804 E804->VEGFR2 E804->Src ERK ERK PLCg->ERK AKT AKT PI3K->AKT Src->ERK Angiogenesis Angiogenesis, Proliferation, Migration AKT->Angiogenesis ERK->Angiogenesis STAT3_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 STAT3->pSTAT3 E804 E804 E804->STAT3 Blocks Signaling Nucleus Nucleus pSTAT3->Nucleus GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Experimental_Workflow start Start: Unexpected Phenotype kinome_scan Kinome Profiling (e.g., KinomeScan) start->kinome_scan chem_proteomics Chemical Proteomics (Affinity Purification-MS) start->chem_proteomics identify_off_targets Identify Potential Off-Targets kinome_scan->identify_off_targets chem_proteomics->identify_off_targets validate Validate Off-Targets (Orthogonal Inhibitors, Rescue) identify_off_targets->validate end Conclusion: Confirmed Off-Target Effect validate->end

References

Technical Support Center: Optimizing E804 Dosage for Minimal Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of the indirubin derivative E804 while minimizing cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of E804?

E804 is a multi-targeted kinase inhibitor. Its primary mechanisms of action include the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels).[1] E804 directly inhibits VEGFR-2 kinase activity, leading to a reduction in the phosphorylation of downstream signaling molecules like AKT and ERK.[1] Additionally, E804 is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway by directly inhibiting c-Src kinase activity.[2][3][4] This inhibition leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.[2][3]

Q2: What are the expected cytotoxic effects of E804?

E804 has demonstrated cytotoxic effects against various cancer cell lines by inhibiting proliferation and inducing apoptosis.[1][5] However, some studies have suggested that E804 may exhibit selective toxicity towards cancer cells with minimal effects on normal human cells.[6] It is important to note that developmental toxicity has been observed in zebrafish embryos, indicating potential for off-target effects.[7][8] Therefore, careful dose-response studies are essential for each new cell line or model system.

Q3: How do I determine the optimal, non-toxic dose of E804 for my in vitro experiments?

Determining the optimal dose requires establishing a dose-response curve to identify the half-maximal inhibitory concentration (IC50) in your specific cell line. This is the concentration of E804 that inhibits 50% of the cell population's metabolic activity or growth. The following experimental workflow is recommended:

  • Range-Finding Experiment: Start with a broad range of E804 concentrations (e.g., 0.1 µM to 100 µM) to identify a narrower, effective range.

  • Definitive IC50 Experiment: Perform a more detailed experiment with a narrower range of concentrations (typically 8-12 concentrations) around the estimated IC50 from the range-finding study.

  • Cytotoxicity Assays: Utilize standard cytotoxicity assays such as the MTT or LDH assay to measure cell viability.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the E804 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Q4: What is a typical starting dose for in vivo studies with E804 in mouse models?

Based on preclinical studies with indirubin derivatives, a starting point for in vivo studies could be in the range of 1-50 mg/kg body weight, administered via gavage.[2] One study involving intratumoral injections of an indirubin derivative (IDR-E804) in a mouse colon cancer model showed significant tumor growth inhibition without altering body weight, suggesting good tolerability at the effective dose.[1] However, it is crucial to conduct a pilot study to determine the maximum tolerated dose (MTD) and to monitor for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.

Data Presentation

E804 IC50 Values in Various Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
Human Umbilical Vein Endothelial Cells (HUVECs)N/A (Endothelial Cells)Significant reduction in tubule formation at 0.5-10 µM[1]
c-Src Kinase (in vitro assay)N/A (Kinase Assay)0.43[2][3]
CT-26Colorectal CarcinomaEffective in vivo[1]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • E804 stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of E804 in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the E804 dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies cell death by measuring the release of LDH from cells with a damaged plasma membrane.

Materials:

  • E804 stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.

  • Prepare serial dilutions of E804 in complete culture medium.

  • Remove the old medium and add 100 µL of the E804 dilutions. Include vehicle control, untreated control, and a maximum LDH release control (by adding lysis buffer 45 minutes before the assay endpoint).

  • Incubate for the desired exposure time.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Read the absorbance at 490 nm using a microplate reader.

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible CauseSolution
High background absorbance - Phenol red in the medium- Contamination- Use phenol red-free medium- Ensure aseptic techniques
Low signal - Low cell number- Insufficient incubation time- Optimize cell seeding density- Increase incubation time with MTT
Inconsistent results - Uneven cell seeding- Incomplete formazan solubilization- Ensure a single-cell suspension before seeding- Mix thoroughly after adding the solubilization solution
Drug interference - E804 may directly reduce MTT- Run a control with E804 in cell-free medium to check for direct reduction
LDH Assay Troubleshooting
IssuePossible CauseSolution
High background in media - LDH present in serum- Use heat-inactivated serum or reduce serum concentration
High spontaneous release - Over-seeding of cells- Rough handling of cells- Optimize cell seeding density- Handle cells gently during plating and media changes
Low signal - Low cell number- Insufficient cell lysis in positive control- Optimize cell seeding density- Ensure complete lysis with the provided buffer

Visualizations

experimental_workflow cluster_0 In Vitro Dosage Optimization start Start range_finding Range-Finding (Broad Concentration Range) start->range_finding cytotoxicity_assay_1 Cytotoxicity Assay (e.g., MTT, LDH) range_finding->cytotoxicity_assay_1 analyze_1 Analyze Data (Estimate IC50) cytotoxicity_assay_1->analyze_1 definitive_ic50 Definitive IC50 (Narrow Concentration Range) analyze_1->definitive_ic50 cytotoxicity_assay_2 Cytotoxicity Assay (Replicates) definitive_ic50->cytotoxicity_assay_2 analyze_2 Analyze Data (Calculate Final IC50) cytotoxicity_assay_2->analyze_2 optimal_dose Optimal Dose for Further Experiments analyze_2->optimal_dose

Caption: Experimental workflow for in vitro dosage optimization of E804.

vegfr2_pathway cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates E804 E804 E804->VEGFR2 Inhibits ERK ERK PLCg->ERK Leads to activation of AKT AKT PI3K->AKT Activates Src->PI3K Angiogenesis Angiogenesis (Proliferation, Migration) AKT->Angiogenesis Promotes ERK->Angiogenesis Promotes

Caption: E804 inhibits the VEGFR-2 signaling pathway.

stat3_pathway cluster_stat3 STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates Src Src Src->STAT3_inactive Phosphorylates E804 E804 E804->Src Inhibits STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Gene_Expression Gene Expression (Anti-apoptotic proteins, Cell proliferation) STAT3_active->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition of leads to

Caption: E804 inhibits the STAT3 signaling pathway via Src kinase.

References

Overcoming resistance to Indirubin Derivative E804 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the Indirubin Derivative E804 in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multi-kinase inhibitor. Its primary mechanism of action involves the direct inhibition of the Src kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] This inhibition leads to the downstream suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][4][5] By blocking Src and VEGFR-2, E804 reduces the phosphorylation of STAT3, preventing its activation and translocation to the nucleus. This, in turn, downregulates the expression of anti-apoptotic proteins like Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells.[1][4]

Q2: How does E804 help in overcoming resistance to other cancer therapies?

A2: E804 has been shown to resensitize cancer cells that have developed resistance to other treatments. It achieves this by inhibiting the STAT1, STAT3, and STAT5 signaling pathways and abolishing the expression of the anti-apoptotic protein survivin, even at subtoxic concentrations.[4][5] By targeting these critical survival pathways, E804 can restore sensitivity to conventional anticancer agents.

Q3: What are the known cellular effects of E804 beyond Src-STAT3 inhibition?

A3: In addition to its effects on the Src-STAT3 pathway, E804 is a potent inhibitor of angiogenesis, the formation of new blood vessels that tumors need to grow.[2][5] It directly inhibits VEGFR-2 kinase activity, which is crucial for angiogenesis.[2] This leads to a decrease in the proliferation, migration, and tube formation of endothelial cells.[2] Furthermore, E804 has been shown to inhibit Cyclin-Dependent Kinases (CDKs), which can lead to cell cycle arrest.[3]

Q4: What is the IC50 value of E804 for its key targets?

A4: The half-maximal inhibitory concentration (IC50) of E804 has been determined for its primary kinase targets.

Target KinaseIC50 Value
c-Src0.43 µM[1][3]
VEGFR-20.95 µM[1]

Troubleshooting Guide

Issue 1: Cancer cells are showing reduced sensitivity or acquired resistance to E804.

  • Potential Cause 1: Alterations in the drug target.

    • Explanation: Mutations in the kinase domain of Src, VEGFR-2, or other target kinases can prevent E804 from binding effectively, thereby reducing its inhibitory activity.

    • Troubleshooting Steps:

      • Sequence the target kinases: Perform DNA sequencing of Src, VEGFR-2, and other potential target kinases in the resistant cell lines to identify any mutations.

      • Utilize alternative inhibitors: If a mutation is identified, consider using a different kinase inhibitor that binds to a distinct site on the target protein or an inhibitor that is effective against the specific mutation.

  • Potential Cause 2: Upregulation of bypass signaling pathways.

    • Explanation: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of the Src-STAT3 and VEGFR-2 pathways. For example, increased activity of the PI3K/Akt or MAPK/ERK pathways can promote cell survival and proliferation.

    • Troubleshooting Steps:

      • Perform pathway analysis: Use techniques like Western blotting or phospho-kinase arrays to assess the activation status of key survival pathways (e.g., PI3K/Akt, MAPK/ERK) in resistant cells compared to sensitive cells.

      • Implement combination therapy: If a bypass pathway is identified as being upregulated, consider a combination therapy approach. For example, combine E804 with a PI3K inhibitor (e.g., Wortmannin) or a MEK inhibitor (e.g., U0126) to simultaneously block both pathways.

  • Potential Cause 3: Increased drug efflux.

    • Explanation: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of E804 from the cancer cells, reducing its intracellular concentration and efficacy.

    • Troubleshooting Steps:

      • Measure intracellular drug concentration: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular levels of E804 in sensitive and resistant cells.

      • Use ABC transporter inhibitors: If reduced intracellular concentration is observed, co-administer E804 with known inhibitors of ABC transporters, such as verapamil or cyclosporin A, to see if sensitivity can be restored.

Issue 2: Inconsistent or unexpected results in angiogenesis assays with E804.

  • Potential Cause 1: Suboptimal concentration of E804.

    • Explanation: The anti-angiogenic effects of E804 are dose-dependent. Using a concentration that is too low may not yield a significant effect, while a concentration that is too high could be cytotoxic to the endothelial cells, confounding the results.

    • Troubleshooting Steps:

      • Perform a dose-response curve: Conduct a thorough dose-response experiment to determine the optimal concentration range of E804 for inhibiting endothelial cell proliferation, migration, and tube formation without causing significant cytotoxicity.

      • Assess cell viability: Always perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed anti-angiogenic effects are not due to cell death.

  • Potential Cause 2: Variability in endothelial cell response.

    • Explanation: Primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), can exhibit variability between different donors and passages.

    • Troubleshooting Steps:

      • Use low-passage cells: Whenever possible, use HUVECs at a low passage number to maintain their physiological relevance and reduce variability.

      • Pool cells from multiple donors: To average out donor-to-donor variability, consider pooling HUVECs from multiple donors for your experiments.

      • Include proper controls: Always include both positive (e.g., VEGF-treated) and negative (e.g., vehicle-treated) controls in every experiment to ensure the assay is performing as expected.

Experimental Protocols

1. In Vitro Src Kinase Assay

  • Objective: To determine the direct inhibitory effect of E804 on Src kinase activity.

  • Methodology:

    • Prepare a reaction mixture containing recombinant Src kinase, a specific Src substrate (e.g., a peptide with a tyrosine phosphorylation site), and a kinase buffer.

    • Add varying concentrations of E804 or a vehicle control (e.g., DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

      • ELISA: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based assay: Using a system that measures ATP consumption (e.g., Kinase-Glo®).

    • Calculate the percentage of inhibition for each E804 concentration and determine the IC50 value.

2. STAT3 DNA Binding Activity Assay

  • Objective: To assess the effect of E804 on the DNA binding activity of STAT3.

  • Methodology:

    • Treat cancer cells with E804 or a vehicle control for a specified time.

    • Prepare nuclear extracts from the treated cells.

    • Use a commercially available STAT3 transcription factor assay kit (e.g., an ELISA-based kit).

    • Incubate the nuclear extracts in wells coated with an oligonucleotide containing the STAT3 consensus binding site.

    • Add a primary antibody specific for activated STAT3, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Add a colorimetric or chemiluminescent substrate and measure the signal.

    • A decrease in signal in the E804-treated samples compared to the control indicates reduced STAT3 DNA binding activity.

3. Endothelial Cell Tube Formation Assay

  • Objective: To evaluate the effect of E804 on the in vitro angiogenesis.

  • Methodology:

    • Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).

    • Seed endothelial cells (e.g., HUVECs) onto the coated wells.

    • Treat the cells with varying concentrations of E804, a vehicle control, and a positive control (e.g., VEGF).

    • Incubate the plate for several hours (e.g., 4-18 hours) to allow for the formation of tube-like structures.

    • Visualize the tube formation using a microscope and capture images.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

    • A reduction in these parameters in the E804-treated wells indicates an anti-angiogenic effect.

Visualizations

E804_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Src Src VEGFR2->Src Activates STAT3 STAT3 Src->STAT3 Phosphorylates P_STAT3 p-STAT3 STAT3->P_STAT3 P_STAT3_dimer p-STAT3 Dimer P_STAT3->P_STAT3_dimer Dimerizes & Translocates Apoptosis_Proteins Anti-apoptotic Proteins (Mcl-1, Survivin) Gene_Expression Gene Expression P_STAT3_dimer->Gene_Expression Promotes Gene_Expression->Apoptosis_Proteins Upregulates E804 Indirubin E804 E804->VEGFR2 Inhibits E804->Src Inhibits

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow_Resistance start Start: Cancer cells show resistance to E804 cause1 Potential Cause 1: Target Alteration start->cause1 cause2 Potential Cause 2: Bypass Pathway Activation start->cause2 cause3 Potential Cause 3: Increased Drug Efflux start->cause3 step1a Sequence Target Genes (Src, VEGFR-2) cause1->step1a step2a Pathway Analysis (Western Blot, Phospho-Array) cause2->step2a step3a Measure Intracellular Drug Concentration (LC-MS) cause3->step3a step1b Use Alternative Inhibitor step1a->step1b step2b Combination Therapy (e.g., + PI3K/MEK inhibitor) step2a->step2b step3b Co-administer with Efflux Pump Inhibitor step3a->step3b

Caption: Troubleshooting workflow for E804 resistance.

References

Technical Support Center: E804 Metabolism by CYP1A1 and CYP1B1 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of novel compounds, exemplified by the hypothetical molecule E804, by the cytochrome P450 enzymes CYP1A1 and CYP1B1.

Getting Started: Preliminary Assessment of E804 Metabolism

Before initiating extensive in vitro experiments, a preliminary assessment can provide valuable insights into the potential interaction of your compound of interest, such as E804, with CYP1A1 and CYP1B1.

Initial Steps:

  • In Silico Analysis: Utilize computational models to predict the likelihood of E804 being a substrate or inhibitor of CYP1A1 and CYP1B1. These models often assess structural similarities to known substrates and inhibitors. Planar molecules are often good substrates for these enzymes.[1]

  • Literature Review: Investigate compounds with similar chemical scaffolds to E804 to determine if their metabolism by CYP1A1 or CYP1B1 has been characterized.

  • Control Experiments: In your initial in vitro assays, include known CYP1A1 and CYP1B1 substrates and inhibitors as positive and negative controls, respectively. This will help validate your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in substrate specificity between CYP1A1 and CYP1B1?

A1: Both CYP1A1 and CYP1B1 are extrahepatic enzymes involved in the metabolism of xenobiotics, including pro-carcinogens.[2] While their substrate specificities can overlap, some key distinctions have been observed:

  • CYP1A1: Tends to prefer linear planar molecules.[1] It is primarily found in extrahepatic tissues, with low expression in the liver.[1]

  • CYP1B1: Shows a preference for oxidizing different positions on a molecule compared to CYP1A1. For instance, with 17β-estradiol, CYP1B1 preferably oxidizes the 4-position, whereas CYP1A1 favors the 2-position.[1]

Q2: What are typical kinetic parameters (Km and Vmax) for CYP1A1 and CYP1B1 substrates?

A2: The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are crucial for characterizing enzyme kinetics.[3] These parameters can vary widely depending on the specific substrate and experimental conditions. However, understanding these values helps in predicting the pharmacokinetic properties of a drug.[3] For example, a low Km value generally indicates a high affinity of the enzyme for the substrate.

Q3: Which in vitro system is most appropriate for studying E804 metabolism?

A3: The choice of the in vitro system is critical and depends on the specific research question:

  • Recombinant Enzymes: Ideal for studying the contribution of a single CYP isoform (e.g., CYP1A1 or CYP1B1) to the metabolism of E804 without interference from other enzymes.

  • Human Liver Microsomes (HLM): A common choice for initial screening as they contain a mixture of CYP enzymes.[4] However, CYP1A1 expression is low in the liver.[1]

  • Hepatocytes: Provide a more physiologically relevant system as they contain both Phase I and Phase II enzymes, as well as transporters. However, maintaining their in vivo-like characteristics in culture can be challenging.[5]

Q4: What are some common probe substrates and inhibitors for CYP1A1 and CYP1B1?

A4: Using well-characterized probe substrates and inhibitors is essential for reaction phenotyping studies.

Enzyme Probe Substrate Inhibitor
CYP1A1 7-Ethoxyresorufinα-Naphthoflavone, Acacetin[6]
CYP1B1 7-EthoxyresorufinHomoeriodictyol[6], Acacetin[6]

Q5: How does the Aryl Hydrocarbon Receptor (AhR) influence CYP1A1 and CYP1B1 activity?

A5: The expression of both CYP1A1 and CYP1B1 is regulated by the aryl hydrocarbon receptor (AhR).[7][8] When a ligand, such as a polycyclic aromatic hydrocarbon, binds to AhR, it can lead to the induction of CYP1A1 and CYP1B1 expression.[7][8] This is an important consideration, as co-exposure to AhR ligands could alter the metabolism of E804.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Q: My replicate experiments for E804 metabolism show high variability. What could be the cause?

A: High variability can stem from several factors:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for enzymes and substrates.

  • Incubation Conditions: Inconsistent incubation times or temperatures can significantly impact enzyme activity. Use a calibrated incubator and a precise timer.

  • Reagent Stability: Ensure that co-factors like NADPH are fresh and that the enzyme preparations have not undergone multiple freeze-thaw cycles.

  • Compound Solubility: If E804 has poor solubility in the assay media, it can lead to inconsistent concentrations. Confirm the solubility and consider using a suitable solvent.[9]

Issue 2: Low or No Metabolic Turnover of E804

Q: I am not observing any significant metabolism of E804. What steps can I take?

A: A lack of metabolism could be due to several reasons:

  • E804 is not a substrate: E804 may not be metabolized by CYP1A1 or CYP1B1. Consider using a broader range of CYP isoforms in your screening.

  • Low Enzyme Activity: Verify the activity of your enzyme preparation using a known probe substrate.

  • Inappropriate Assay Conditions: The substrate concentration may be too low, or the incubation time too short to detect metabolism.[10] Try increasing the E804 concentration and extending the incubation time.

  • Slow Metabolism: For compounds with low clearance, standard in vitro assays may not be sensitive enough.[11] Consider specialized techniques like the hepatocyte relay method for low-clearance compounds.[11]

Issue 3: Difficulty in Determining Kinetic Parameters (Non-Michaelis-Menten Kinetics)

Q: The kinetic data for E804 metabolism does not fit the standard Michaelis-Menten model. Why might this be?

A: Atypical kinetics are not uncommon for CYP enzymes.[4]

  • Allosteric Effects: Some CYPs, like CYP3A4, exhibit cooperativity where the binding of one substrate molecule influences the binding of subsequent molecules.[12]

  • Substrate Inhibition: At very high concentrations, the substrate itself may inhibit enzyme activity.

  • Multiple Binding Sites: The enzyme may have more than one binding site for the substrate, leading to complex kinetic profiles.[4]

In such cases, alternative kinetic models may be necessary to accurately describe the data.

Experimental Protocols

Protocol 1: Determining Km and Vmax for E804 Metabolism

This protocol outlines the steps to determine the kinetic parameters for the metabolism of E804 by recombinant CYP1A1 or CYP1B1.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), recombinant CYP enzyme, and a range of E804 concentrations (e.g., 7.5–150 µM).[13]

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.[13]

  • Initiation of Reaction: Initiate the reaction by adding NADPH (1 mM final concentration).[13]

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 0–40 minutes), ensuring the reaction is in the linear range.[13]

  • Termination of Reaction: Stop the reaction by adding a suitable quenching solvent (e.g., acetonitrile).

  • Sample Analysis: Analyze the samples for the depletion of E804 or the formation of its metabolite using a validated LC-MS/MS method.

  • Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: CYP450 Inhibition Assay (IC50 Determination)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of E804 against CYP1A1 or CYP1B1.

  • Incubation Setup: Incubate the isoform-specific probe substrate with human liver microsomes or recombinant CYP enzyme in the presence of a range of E804 concentrations.[14]

  • Reaction Initiation and Incubation: Initiate the reaction with NADPH and incubate at 37°C.

  • Reaction Termination: Stop the reaction at a specific time point.

  • Metabolite Quantification: Monitor the formation of the probe substrate's metabolite using LC-MS/MS.[14]

  • IC50 Calculation: Calculate the percent inhibition of metabolite formation at each E804 concentration compared to a vehicle control. The IC50 value is the concentration of E804 that causes 50% inhibition.[14]

Data Presentation

Table 1: Known Substrates of CYP1A1 and CYP1B1

SubstrateEnzymeKm (µM)Vmax (pmol/min/pmol CYP)Reference
7-EthoxyresorufinCYP1A1ValueValue[15]
7-EthoxyresorufinCYP1B1ValueValue[15]
17β-EstradiolCYP1A1ValueValue[1]
17β-EstradiolCYP1B1ValueValue[1]
DiosmetinCYP1A1/B1ValueValue[15]

Note: Specific Km and Vmax values are highly dependent on the experimental conditions and should be determined empirically for each new compound.

Table 2: Known Inhibitors of CYP1A1 and CYP1B1

InhibitorEnzymeIC50 (µM)Reference
AcacetinCYP1A1/B1Value[6][15]
ChrysinCYP1A1/B1Value[15]
QuercetinCYP1B1Value[15]
HomoeriodictyolCYP1B10.24[6]

Note: IC50 values are dependent on the specific substrate and its concentration used in the assay.

Visualizations

metabolic_activation cluster_pathway Metabolic Activation of a Pro-Carcinogen ProCarcinogen Pro-Carcinogen (e.g., Benzo[a]pyrene) ReactiveIntermediate Reactive Intermediate (Epoxide) ProCarcinogen->ReactiveIntermediate CYP1A1 / CYP1B1 DNA_Adduct DNA Adducts ReactiveIntermediate->DNA_Adduct Cancer Cancer Initiation DNA_Adduct->Cancer

Caption: General pathway of pro-carcinogen activation by CYP1A1/B1 enzymes.

experimental_workflow cluster_workflow Workflow for E804 Metabolic Profiling start Start: Compound E804 in_silico In Silico Prediction start->in_silico in_vitro_screen In Vitro Screening (HLM, rCYPs) in_silico->in_vitro_screen is_metabolized Is E804 Metabolized? in_vitro_screen->is_metabolized kinetics Enzyme Kinetics (Km, Vmax) is_metabolized->kinetics Yes end End: Metabolic Profile is_metabolized->end No inhibition Inhibition Assay (IC50) kinetics->inhibition metabolite_id Metabolite Identification (LC-MS/MS) inhibition->metabolite_id metabolite_id->end troubleshooting_logic cluster_troubleshooting Troubleshooting Unexpected Inhibition Results start Unexpected IC50 Value check_solubility Check E804 Solubility start->check_solubility is_soluble Is E804 Soluble? check_solubility->is_soluble optimize_solvent Optimize Solvent/Concentration is_soluble->optimize_solvent No check_stability Check E804 Stability in Assay is_soluble->check_stability Yes optimize_solvent->check_stability is_stable Is E804 Stable? check_stability->is_stable adjust_protocol Adjust Protocol (e.g., shorter incubation) is_stable->adjust_protocol No check_controls Review Positive/Negative Controls is_stable->check_controls Yes adjust_protocol->check_controls controls_ok Are Controls Valid? check_controls->controls_ok revalidate_assay Re-validate Assay with Controls controls_ok->revalidate_assay No re_evaluate Re-evaluate E804 Inhibition controls_ok->re_evaluate Yes revalidate_assay->re_evaluate

References

Technical Support Center: Enhancing E804 Efficacy with AHR Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the synergistic potential of Aryl Hydrocarbon Receptor (AHR) antagonists with E804, an experimental cancer therapy. The information provided herein is intended to facilitate experimental design, address common challenges, and offer detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for combining AHR antagonists with E804?

A: The primary rationale for combining AHR antagonists with E804, an inhibitor of the STAT3 signaling pathway and tumor angiogenesis, is to target multiple pathways that contribute to an immunosuppressive tumor microenvironment.[1] The AHR pathway, when activated by ligands such as kynurenine, can promote immune evasion by upregulating immune checkpoint proteins and fostering the development of regulatory T cells (Tregs).[1][2][3] AHR antagonists block this immunosuppressive signaling.[4][] E804, by inhibiting STAT3, can reduce tumor cell proliferation, survival, and angiogenesis.[1] The combination of these two agents, therefore, has the potential to create a more robust anti-tumor response by simultaneously inhibiting tumor growth signaling and relieving immune suppression.

Q2: What is E804 and what is its mechanism of action?

A: E804 is an indirubin derivative that has demonstrated anti-tumor effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] STAT3 is a transcription factor that, when constitutively activated in cancer cells, promotes the expression of genes involved in proliferation, survival, and angiogenesis. E804 has also been shown to inhibit the phosphorylation of VEGFR-2, a key receptor in angiogenesis.[1] By targeting these pathways, E804 can suppress tumor growth and the formation of new blood vessels that supply the tumor.[1]

Q3: Are there any known synergistic effects between AHR antagonists and STAT3 inhibitors?

A: While direct studies combining a specific AHR antagonist with E804 may be limited, there is a strong mechanistic basis for expecting synergistic effects. Both the AHR and STAT3 pathways are often constitutively active in the tumor microenvironment and contribute to immune suppression. AHR activation can lead to the production of immunosuppressive cytokines, while STAT3 signaling in tumor cells can also have immunosuppressive effects. Therefore, dual inhibition could lead to a more profound reversal of immune suppression and enhanced anti-tumor immunity.

Q4: What are the potential off-target effects to consider when using AHR antagonists?

A: While many AHR antagonists are designed for high selectivity, potential off-target effects should be considered. The AHR is involved in various physiological processes, including the metabolism of xenobiotics.[4] Therefore, researchers should assess the potential for drug-drug interactions, particularly with chemotherapeutic agents that are metabolized by cytochrome P450 enzymes, which are regulated by AHR. It is also important to note that some AHR antagonists may exhibit partial agonist activity at higher concentrations.[6]

Q5: How can I assess the efficacy of the combination therapy in vitro and in vivo?

A: In vitro, the efficacy of the combination can be assessed using co-culture systems of cancer cells and immune cells (e.g., T cells, NK cells). Key readouts would include cancer cell viability, apoptosis, and immune cell activation markers (e.g., cytokine production, granzyme B expression). In vivo, syngeneic mouse tumor models are suitable for evaluating the combination's impact on tumor growth, survival, and the tumor immune infiltrate.[1] Flow cytometry and immunohistochemistry of tumor tissue can be used to analyze changes in immune cell populations.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
High variability in in vitro assay results Inconsistent cell health or passage number. Variability in drug preparation and concentration. Edge effects in multi-well plates.Use cells within a consistent passage number range. Prepare fresh drug dilutions for each experiment and verify concentrations. Avoid using the outer wells of plates for critical measurements or fill them with media to minimize evaporation.
Lack of synergistic effect in co-culture experiments Suboptimal drug concentrations. Inappropriate timing of drug administration. Cell line may be insensitive to one or both agents.Perform dose-response matrices to identify synergistic concentrations (e.g., using Chou-Talalay method). Test different administration schedules (e.g., sequential vs. simultaneous). Screen a panel of cancer cell lines with varying AHR and STAT3 pathway activation levels.
Toxicity observed in in vivo studies Off-target effects of the drugs. Unfavorable pharmacokinetic interactions. High doses of the combination.Conduct a maximum tolerated dose (MTD) study for the combination. Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior). Consider formulation changes to improve drug delivery and reduce systemic exposure.
Inconsistent tumor growth in animal models Variability in tumor cell implantation. Differences in the immune status of the animals.Ensure consistent cell numbers and injection volumes for tumor implantation. Use age- and sex-matched animals from a reputable supplier. Acclimatize animals to the facility before starting the experiment.
Difficulty in detecting changes in the tumor immune infiltrate Insufficient number of infiltrating immune cells. Inappropriate markers for flow cytometry or IHC. Technical issues with tissue processing or staining.Analyze tumors at an earlier time point when the immune response may be more robust. Optimize antibody panels and staining protocols. Ensure proper tissue fixation and processing to preserve epitopes.

Quantitative Data Summary

Compound Class Compound Name Target IC50 / Ki Reference
AHR Antagonist GNF-351AHRIC50: 8.5 nM (human), 116 nM (mouse)[2]
AHR Antagonist SR-1AHRIC50: 127 nM[2]
AHR Antagonist KYN-101AHRIC50: 22 nM[2]
AHR Antagonist CH-223191AHRIC50: ~30 nM[7]
EP4 Antagonist RQ-15986EP4-[8]
EP4 Antagonist AH23848EP4-[9]
EP4 Antagonist L-161,982EP4-[10]

Experimental Protocols

Protocol 1: In Vitro Co-culture of Cancer Cells and T Cells

Objective: To assess the effect of AHR antagonists and E804 on cancer cell killing by T cells.

Materials:

  • Cancer cell line (e.g., MC38 colon adenocarcinoma)

  • Splenocytes from a syngeneic mouse (e.g., C57BL/6)

  • CD8+ T cell isolation kit

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol

  • AHR antagonist (e.g., CH-223191)

  • E804

  • Cell viability assay (e.g., CellTiter-Glo®)

  • Cytokine analysis kit (e.g., ELISA for IFN-γ)

Procedure:

  • T Cell Isolation: Isolate CD8+ T cells from the spleen of a syngeneic mouse using a negative selection kit according to the manufacturer's instructions.

  • Cancer Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cancer cells with a dose range of the AHR antagonist, E804, or the combination. Include a vehicle control.

  • Co-culture: Add the isolated CD8+ T cells to the cancer cells at an effector-to-target (E:T) ratio of 10:1.

  • Incubation: Co-culture the cells for 48-72 hours at 37°C and 5% CO2.

  • Endpoint Analysis:

    • Cancer Cell Viability: After incubation, remove the T cells by gentle washing and measure the viability of the remaining cancer cells using a cell viability assay.

    • Cytokine Production: Collect the supernatant from the co-culture wells and measure the concentration of IFN-γ using an ELISA kit.

Protocol 2: Syngeneic Mouse Tumor Model

Objective: To evaluate the in vivo efficacy of the combination of an AHR antagonist and E804.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Cancer cell line (e.g., MC38)

  • AHR antagonist formulated for in vivo use

  • E804 formulated for in vivo use

  • Calipers for tumor measurement

  • Flow cytometry antibodies for immune cell phenotyping

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 50-100 mm^3, randomize the mice into treatment groups (e.g., Vehicle, AHR antagonist alone, E804 alone, Combination).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Growth and Survival Monitoring: Continue to monitor tumor growth and the overall health of the mice. Record survival data.

  • Endpoint Analysis:

    • Tumor Growth Inhibition: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

    • Immunophenotyping: A subset of tumors can be harvested at an earlier time point, dissociated into single-cell suspensions, and stained with antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1) for flow cytometric analysis.

Signaling Pathways and Experimental Workflows

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand (e.g., Kynurenine) AHR_complex AHR Complex Ligand->AHR_complex Binds AHR AHR AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex AIP AIP AIP->AHR_complex SRC Src SRC->AHR_complex AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Dimerization ARNT ARNT ARNT->AHR_ARNT XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE Binds Target_Genes Target Genes (CYP1A1, IDO1, PD-L1) XRE->Target_Genes Promotes Transcription Immunosuppression Immunosuppression Target_Genes->Immunosuppression AHR_Antagonist AHR Antagonist AHR_Antagonist->AHR_complex Inhibits Ligand Binding

Caption: AHR Signaling Pathway and Point of Antagonist Intervention.

E804_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Target_Genes Target Genes (BCL-XL, Cyclin D1, VEGF) STAT3_dimer->Target_Genes Promotes Transcription Tumor_Progression Tumor Progression (Proliferation, Survival, Angiogenesis) Target_Genes->Tumor_Progression E804 E804 E804->JAK Inhibits

Caption: E804 (STAT3 Inhibitor) Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Cancer Cell Lines & Primary Immune Cells dose_response Dose-Response Assays (AHR Antagonist & E804) invitro_start->dose_response synergy_analysis Combination Index (CI) Analysis dose_response->synergy_analysis coculture Co-culture Assays (Cancer Cells + T cells/NK cells) synergy_analysis->coculture invitro_endpoints Endpoints: - Cancer Cell Viability - Immune Cell Activation - Cytokine Secretion coculture->invitro_endpoints invivo_start Syngeneic Mouse Model (e.g., MC38 in C57BL/6) invitro_endpoints->invivo_start Inform In Vivo Dosing & Schedule tumor_implantation Subcutaneous Tumor Implantation invivo_start->tumor_implantation treatment_groups Randomization into Treatment Groups tumor_implantation->treatment_groups drug_administration Drug Administration (Single agents & Combination) treatment_groups->drug_administration invivo_monitoring Tumor Growth & Survival Monitoring drug_administration->invivo_monitoring invivo_endpoints Endpoints: - Tumor Volume - Overall Survival - Immune Cell Infiltration (Flow/IHC) invivo_monitoring->invivo_endpoints

Caption: Preclinical Experimental Workflow for Combination Therapy.

References

Troubleshooting Indirubin E804 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Indirubin E804. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Indirubin E804 and to troubleshoot common issues, particularly its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Indirubin E804 and what are its primary molecular targets?

Indirubin E804 is a synthetic, cell-permeable derivative of indirubin, a natural compound used in traditional medicine. The addition of a dihydroxypropyl side chain enhances its solubility compared to the parent compound.[1] Its primary molecular targets include:

  • STAT3 Signaling: It potently blocks the STAT3 signaling pathway by directly inhibiting the upstream c-Src kinase. This leads to reduced phosphorylation and activation of STAT3.[2][3]

  • VEGFR-2 Signaling: It directly inhibits the kinase activity of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which in turn reduces the phosphorylation of downstream effectors like AKT and ERK.[4]

  • Cyclin-Dependent Kinases (CDKs): Like other indirubin derivatives, E804 inhibits CDKs, which are crucial for cell cycle progression.[2]

  • Insulin-like Growth Factor 1 Receptor (IGF1R): E804 is a potent inhibitor of IGF1R.[5]

Q2: How should I prepare a stock solution of Indirubin E804?

Indirubin E804 is sparingly soluble in aqueous solutions but can be dissolved in organic solvents. The recommended solvent is dimethyl sulfoxide (DMSO).

Experimental Protocol: Preparation of 10 mM Indirubin E804 Stock Solution

  • Reagents and Materials:

    • Indirubin E804 powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of Indirubin E804 powder.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add the calculated amount of Indirubin E804 to 1 mL of DMSO.

    • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[5]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]

Q3: My Indirubin E804 precipitated after I diluted my DMSO stock in aqueous buffer/media. What should I do?

Precipitation upon dilution of a DMSO stock in an aqueous solution is a common issue with hydrophobic compounds like Indirubin E804. Here's a troubleshooting workflow:

Troubleshooting_Precipitation start Precipitation Observed in Aqueous Solution check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Lower the final concentration of Indirubin E804. check_concentration->reduce_concentration Yes check_dmso Is the final DMSO concentration too low? check_concentration->check_dmso No reduce_concentration->check_dmso increase_dmso Increase the final DMSO concentration (typically ≤0.5% for cell-based assays). check_dmso->increase_dmso Yes prewarm_media Pre-warm the aqueous buffer/media to 37°C. check_dmso->prewarm_media No increase_dmso->prewarm_media vortex_dilution Add the stock solution dropwise to the vortexing buffer/media. prewarm_media->vortex_dilution sonicate Briefly sonicate the final solution. vortex_dilution->sonicate use_solubilizer Consider using a solubilizing agent (e.g., SBE-β-CD, Tween-80). sonicate->use_solubilizer end_solution Solution may still be a suspension. Mix well before use. use_solubilizer->end_solution

Caption: Troubleshooting workflow for Indirubin E804 precipitation.

Troubleshooting Guide

Problem: Precipitate forms immediately upon adding Indirubin E804 stock to cell culture media.

  • Cause: The high concentration of Indirubin E804 in the DMSO stock is not maintained when diluted into the aqueous media, causing it to crash out of solution.

  • Solution:

    • Pre-warm your media: Ensure your cell culture media or buffer is at 37°C before adding the stock solution.

    • Vigorous mixing: Add the stock solution dropwise to the media while vortexing or swirling to ensure rapid dispersion.

    • Lower the final concentration: If possible, work with a lower final concentration of Indirubin E804.

    • Check final DMSO concentration: Ensure the final concentration of DMSO in your media is sufficient to help with solubility, but not high enough to cause cellular toxicity (typically ≤0.5%).

Problem: The solution is cloudy or contains visible particles after dilution.

  • Cause: Even with proper technique, Indirubin E804 may not fully dissolve and can form a fine suspension.

  • Solution:

    • Sonication: Briefly sonicate the final diluted solution to help break up larger particles.

    • Use of solubilizing agents: For in vivo studies or when higher concentrations are needed, consider using co-solvents or solubilizing agents. See the data table below for a formulation that yields a clear solution.

Quantitative Data: Solubility and Formulation

FormulationIndirubin E804 ConcentrationResulting SolutionApplication
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.69 mM)Clear solutionIn vivo studies
10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mL (5.69 mM)Suspended solutionIn vivo studies

Data sourced from MedChemExpress. Note: These methods have not been independently confirmed by the source.[5]

Signaling Pathway Diagrams

Indirubin E804 Inhibition of the Src-STAT3 Pathway

Src_STAT3_Pathway Src c-Src STAT3 STAT3 Src->STAT3 phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p activation Nucleus Nucleus STAT3_p->Nucleus translocation Apoptosis_Inhibition Inhibition of Apoptosis (e.g., Mcl-1, Survivin) Nucleus->Apoptosis_Inhibition promotes transcription E804 Indirubin E804 E804->Src

Caption: Indirubin E804 inhibits c-Src, preventing STAT3 activation.

Indirubin E804 Inhibition of the VEGFR-2 Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds AKT AKT VEGFR2->AKT activates ERK ERK VEGFR2->ERK activates Angiogenesis Angiogenesis (Proliferation, Migration) AKT->Angiogenesis ERK->Angiogenesis E804 Indirubin E804 E804->VEGFR2

Caption: Indirubin E804 directly inhibits VEGFR-2 signaling.

References

Interpreting unexpected results in E804 functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in functional assays involving E804, an indirubin derivative known for its anti-angiogenic and anti-cancer properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for E804?

E804 is a cell-permeable indirubin derivative that functions primarily as an inhibitor of the VEGFR-2 signaling pathway, which is crucial for angiogenesis.[1] It has also been shown to block the STAT-3 signaling pathway and inhibit the kinase activities of Src, Cdk1/cyclin E, Cdk2/cyclin A, and Cdk1/cyclin.[1]

Q2: What are the expected outcomes of E804 treatment in common functional assays?

Based on its mechanism of action, E804 is expected to:

  • Decrease proliferation, migration, and tube formation of vascular endothelial cells (e.g., HUVECs).[1]

  • Reduce the phosphorylation of VEGFR-2, AKT, and ERK in VEGF-treated endothelial cells.[1]

  • Inhibit tumor growth in vivo.[1]

  • Decrease microvessel density (as measured by CD31 staining) and cell proliferation (Ki-67 staining) in tumors.[1][2]

  • Increase apoptosis (TUNEL assay) in tumors.[1][2]

Q3: Can E804 induce apoptosis?

Yes, studies have shown that E804 induces apoptosis in cancer cells and tumor tissues. This is evidenced by an increased apoptosis index in E804-treated tumors.[1]

Troubleshooting Unexpected Results

Scenario 1: No significant decrease in cell proliferation after E804 treatment.
Possible Cause Troubleshooting Step
Incorrect E804 Concentration Verify the final concentration of E804 used in the assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line.
Cell Line Insensitivity The cell line used may not be sensitive to E804. Consider testing a different cell line known to be responsive to VEGFR-2 or STAT-3 inhibition.
Reagent Quality Ensure the E804 compound has not degraded. Use a fresh stock of E804 for your experiments.
Assay Incubation Time The incubation time may be too short to observe a significant effect. Optimize the incubation time for your proliferation assay.[3]
High Cell Seeding Density Too many cells seeded can mask the inhibitory effect of the compound. Optimize the cell seeding density for your assay.[3]
Scenario 2: Inconsistent or "edge effects" in plate-based assays (e.g., proliferation, migration).
Possible Cause Troubleshooting Step
Evaporation Ensure proper humidification in the incubator. Consider leaving the outer wells of the plate empty and filling them with sterile water or PBS to minimize evaporation from the experimental wells.
Thermal Gradients Allow plates to rest at room temperature for a period after seeding cells and after adding reagents to allow for thermal equilibrium before placing them in the incubator.[4]
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed cells evenly across the plate.
Scenario 3: No change in phosphorylation levels of VEGFR-2, AKT, or ERK after E804 treatment in VEGF-stimulated cells.
Possible Cause Troubleshooting Step
Insufficient VEGF Stimulation Confirm that the concentration of VEGF used is sufficient to induce robust phosphorylation of the target proteins in your control cells.
Timing of E804 Treatment and VEGF Stimulation Optimize the pre-incubation time with E804 before VEGF stimulation. The inhibitor needs sufficient time to enter the cells and engage its target.
Lysate Preparation Ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation status of the proteins during sample preparation.
Antibody Quality Verify the specificity and efficacy of the primary and secondary antibodies used for Western blotting or other detection methods.

Experimental Protocols

Cell Proliferation Assay (using CellTiter 96® AQueous One Solution)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of E804 or vehicle control.

  • Incubation: Incubate for the desired period (e.g., 48-72 hours).

  • Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Data Acquisition: Record the absorbance at 490 nm using a 96-well plate reader.

In Vitro Tube Formation Assay
  • Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated plate.

  • Treatment: Treat the cells with E804 or vehicle control in the presence of a pro-angiogenic factor like VEGF.

  • Incubation: Incubate for 4-18 hours to allow for tube formation.

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Western Blotting for Phosphorylated Proteins
  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with E804 for a specified time, followed by stimulation with VEGF for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total VEGFR-2, AKT, and ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

E804_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds AKT AKT VEGFR2->AKT Activates ERK ERK VEGFR2->ERK Activates E804 E804 E804->VEGFR2 Inhibits STAT3 STAT-3 E804->STAT3 Inhibits Proliferation Cell Proliferation AKT->Proliferation Tube_Formation Tube Formation AKT->Tube_Formation Migration Cell Migration ERK->Migration ERK->Tube_Formation Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression

Caption: E804 inhibits the VEGFR-2 and STAT-3 signaling pathways.

Troubleshooting_Workflow Start Unexpected Result in E804 Functional Assay Check_Reagents Verify E804 concentration and integrity Start->Check_Reagents Check_Protocol Review assay protocol: - Incubation times - Cell density - Controls Start->Check_Protocol Check_Cells Assess cell line sensitivity and health Start->Check_Cells Optimize_Assay Perform dose-response and time-course experiments Check_Reagents->Optimize_Assay Check_Protocol->Optimize_Assay Consult Consult literature for cell-specific responses Check_Cells->Consult Re_evaluate Re-evaluate hypothesis or consider alternative mechanisms Optimize_Assay->Re_evaluate Consult->Re_evaluate

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Navigating Immuno-Oncology Trials in Gastroesophageal Cancer: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the experimental controls and best practices in recent pivotal clinical trials for advanced gastroesophageal cancer. The information presented here is synthesized from publicly available data on landmark studies such as CheckMate 648 and KEYNOTE-590, offering insights into trial design, troubleshooting potential experimental issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the standard control arms in recent Phase 3 trials for first-line treatment of advanced esophageal squamous cell carcinoma (ESCC)?

In recent pivotal trials, the standard of care control arm has been chemotherapy. For example, in the CheckMate 648 study, the control group received a chemotherapy regimen consisting of fluorouracil plus cisplatin.[1] Similarly, the KEYNOTE-590 trial utilized a placebo plus chemotherapy arm as the comparator.[2][3] The selection of a chemotherapy-alone arm provides a direct comparison to the established standard of care, allowing for a clear assessment of the added benefit of investigational immunotherapy combinations.[4]

Q2: What are the key patient populations and stratification factors in these trials?

Key patient populations typically include adults with previously untreated, unresectable advanced, recurrent, or metastatic esophageal cancer.[2][5][6] A critical stratification factor in many of these trials is the Programmed Death-Ligand 1 (PD-L1) expression level.[1][2][5] For instance, in both CheckMate 648 and KEYNOTE-590, efficacy was analyzed in patient subgroups based on PD-L1 expression (e.g., Tumor Cell [TC] PD-L1 ≥1% or Combined Positive Score [CPS] ≥10).[1][2] Other stratification factors can include geographical region and performance status.[2][3]

Q3: What are the primary endpoints used to evaluate efficacy?

The primary endpoints in these trials are typically Overall Survival (OS) and Progression-Free Survival (PFS).[1][2] These endpoints are considered robust measures of clinical benefit in oncology trials. In some cases, these endpoints are first tested in the PD-L1 positive population before being evaluated in the all-randomized patient population.[5][7]

Q4: How is PD-L1 expression measured and what are the potential challenges?

PD-L1 expression is a critical biomarker and is typically assessed using immunohistochemistry (IHC) assays. Different trials may use different scoring systems, such as the Tumor Cell (TC) score or the Combined Positive Score (CPS). A common challenge is the potential for variability in PD-L1 expression within a tumor and between different tumor sites. Best practices include using validated assays, ensuring adequate and properly handled tissue samples, and employing centralized pathology review to ensure consistency in scoring.

Troubleshooting Experimental Issues

Issue 1: High variability in biomarker assay results.

  • Possible Cause: Inconsistent sample collection and handling, assay variability, or intra-tumor heterogeneity.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure strict adherence to standardized protocols for tissue biopsy, fixation, and storage.

    • Assay Validation: Use a validated and well-characterized assay. Perform regular calibration and quality control checks.

    • Centralized Testing: Whenever possible, utilize a central laboratory for all biomarker analyses to minimize inter-laboratory variability.

    • Multiple Biopsies: If feasible and ethically permissible, consider analyzing multiple tumor biopsies to account for heterogeneity.

Issue 2: Unexpectedly high placebo or control arm response rates.

  • Possible Cause: Patient selection bias, subjective endpoint assessment, or effective subsequent therapies.

  • Troubleshooting Steps:

    • Blinding: Maintain rigorous blinding of patients, investigators, and outcome assessors to the treatment allocation.[2][3]

    • Independent Central Review: Employ a blinded independent central review (BICR) for radiological assessments of tumor response to minimize bias.[1]

    • Clearly Defined Endpoints: Use objective and clearly defined endpoints to reduce subjectivity in assessment.

    • Post-Progression Therapies: Collect and analyze data on subsequent therapies received by patients in all arms of the trial, as this can influence overall survival.

Experimental Protocols and Methodologies

CheckMate 648: A Multi-Arm Study Design

The CheckMate 648 trial employed a randomized, open-label, phase 3 design to compare three treatment arms in patients with unresectable advanced, recurrent, or metastatic ESCC.[5][6]

  • Arm 1 (Experimental): Nivolumab plus chemotherapy (fluorouracil and cisplatin).[1]

  • Arm 2 (Experimental): Nivolumab plus ipilimumab.[1]

  • Arm 3 (Control): Chemotherapy alone (fluorouracil and cisplatin).[1]

Patients were randomized in a 1:1:1 ratio.[7] The primary endpoints were Overall Survival (OS) and Progression-Free Survival (PFS) as assessed by a blinded independent central review, with initial analysis focused on patients with a tumor cell PD-L1 expression of ≥1%.[1][5]

KEYNOTE-590: A Placebo-Controlled Study Design

The KEYNOTE-590 trial was a randomized, placebo-controlled, double-blind, phase 3 study.[2][3]

  • Experimental Arm: Pembrolizumab plus chemotherapy (cisplatin and 5-fluorouracil).

  • Control Arm: Placebo plus chemotherapy (cisplatin and 5-fluorouracil).[2]

Randomization was stratified by geographical region, histology (ESCC vs. adenocarcinoma), and performance status.[2][3] The primary endpoints were OS and PFS, with hierarchical testing in patients with ESCC and a PD-L1 CPS ≥10, all patients with ESCC, patients with a PD-L1 CPS ≥10, and all randomized patients.[2]

Quantitative Data Summary

TrialTreatment ArmsMedian Overall Survival (mOS) in PD-L1 Positive PopulationMedian Overall Survival (mOS) in All Randomized Patients
CheckMate 648 Nivolumab + Chemo vs. Chemo15.4 months vs. 9.1 months (in patients with tumor cell PD-L1 ≥1%)13.2 months vs. 10.7 months
Nivolumab + Ipilimumab vs. Chemo13.7 months vs. 9.1 months (in patients with tumor cell PD-L1 ≥1%)12.8 months vs. 10.7 months
KEYNOTE-590 Pembrolizumab + Chemo vs. Placebo + Chemo13.9 months vs. 8.8 months (in patients with ESCC and PD-L1 CPS ≥10)12.4 months vs. 9.8 months

Note: The specific PD-L1 scoring systems and cutoffs differ between trials. Data is based on primary analyses and may be updated with longer follow-up.

Visualizing Experimental Design and Logic

experimental_workflow Logical Flow of a Modern Immuno-Oncology Trial cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis cluster_endpoints Primary Endpoints Patient Untreated Advanced Gastroesophageal Cancer Patient Biopsy Tumor Biopsy Patient->Biopsy Biomarker Biomarker Assessment (e.g., PD-L1, MSI) Biopsy->Biomarker Randomize Stratified Randomization (PD-L1 status, Region, etc.) Biomarker->Randomize ArmA Experimental Arm 1 (IO + Chemo) Randomize->ArmA ArmB Experimental Arm 2 (IO + IO) Randomize->ArmB Control Control Arm (Chemo +/- Placebo) Randomize->Control FollowUp Treatment and Follow-up ArmA->FollowUp ArmB->FollowUp Control->FollowUp TumorAssess Tumor Assessment (e.g., RECIST 1.1) FollowUp->TumorAssess Survival Survival Follow-up FollowUp->Survival PFS Progression-Free Survival TumorAssess->PFS OS Overall Survival Survival->OS

Caption: A generalized workflow for modern immuno-oncology clinical trials in gastroesophageal cancer.

signaling_pathway Simplified PD-1/PD-L1 Signaling Pathway cluster_tcell T-Cell cluster_tumor Tumor Cell cluster_inhibition Immune Inhibition cluster_blockade Therapeutic Blockade cluster_activation Restored Immunity TCell Activated T-Cell PD1 PD-1 Receptor Inhibition T-Cell Inhibition (Immune Evasion) PD1->Inhibition TumorCell Tumor Cell PDL1 PD-L1 Ligand PDL1->PD1 Binds to PDL1->Inhibition AntiPD1 Anti-PD-1 mAb (e.g., Nivolumab, Pembrolizumab) AntiPD1->PD1 Blocks Interaction Activation T-Cell Activation (Tumor Cell Killing) AntiPD1->Activation AntiPDL1 Anti-PD-L1 mAb AntiPDL1->PDL1 Blocks Interaction AntiPDL1->Activation

Caption: The PD-1/PD-L1 signaling pathway and the mechanism of checkpoint inhibitor action.

References

Minimizing variability in Indirubin Derivative E804 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the Indirubin Derivative E804.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a synthetic, cell-permeable derivative of indirubin, a natural compound used in traditional Chinese medicine.[1] E804 is a multi-target kinase inhibitor with potent anti-cancer properties. Its primary mechanisms of action include the inhibition of:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): E804 directly inhibits VEGFR-2 kinase activity, a critical step in angiogenesis, the formation of new blood vessels that tumors need to grow.[2][3] This leads to a reduction in endothelial cell proliferation, migration, and tube formation.[2][4]

  • Src Kinase and STAT3 Signaling: E804 is a potent inhibitor of the Src-Stat3 signaling pathway.[3][5] It directly inhibits c-Src kinase activity, which in turn reduces the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3).[1][6] This pathway is crucial for cancer cell proliferation, survival, and apoptosis evasion.[1][6]

  • IGF-1R (Insulin-like Growth Factor 1 Receptor): E804 is a potent inhibitor of IGF-1R, a receptor tyrosine kinase involved in cell growth and survival.[7]

2. What are the known off-target effects of this compound?

While E804 is a potent inhibitor of VEGFR-2, Src, and IGF-1R, like many kinase inhibitors, it can have off-target effects. It has been shown to inhibit other kinases, including Cyclin-Dependent Kinases (CDKs) such as CDK2/CycE.[7] Additionally, some indirubin derivatives are known to interact with the Aryl Hydrocarbon Receptor (AHR).[6] Researchers should be aware of these potential off-target effects when interpreting their data.

3. What is the solubility of E804 and how should I prepare it for my experiments?

A significant source of variability in E804 experiments is its poor aqueous solubility.[8][9] E804 is practically insoluble in water but shows high solubility in DMSO.[8]

For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 40 mM) and store it at -20°C.[3] This stock solution can then be diluted to the final working concentration in cell culture medium. It is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

For in vivo experiments, specialized formulations like self-emulsifying drug delivery systems (SEDDS) have been developed to improve bioavailability.[9] A common vehicle for subcutaneous injection is a mixture of PBS and Matrigel.[3]

4. What are the recommended storage and handling conditions for E804?

E804 powder should be stored at -20°C.[7] Stock solutions in DMSO should also be stored at -20°C in tightly sealed vials to prevent moisture absorption.[3] Some indirubin compounds are reported to be light-sensitive, so it is advisable to protect solutions from light.

Troubleshooting Guide

Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, MTS)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Solubility and Precipitation of E804 - Prepare a fresh dilution of E804 from a DMSO stock for each experiment. - Vortex the final dilution thoroughly before adding to cells. - Visually inspect the media in the wells for any signs of precipitation after adding E804. - Consider using a pre-warmed medium for dilution to aid solubility.
Inconsistent Seeding Density - Ensure a single-cell suspension before seeding. - Use a hemocytometer or automated cell counter for accurate cell counting. - Allow cells to adhere and distribute evenly overnight before adding E804.
DMSO Concentration - Maintain a consistent and low final DMSO concentration across all wells, including vehicle controls. - If high concentrations of E804 are needed, consider preparing a higher concentration DMSO stock to keep the final solvent volume low.
Incubation Time - Optimize the incubation time with E804 for your specific cell line and experimental endpoint. Cytotoxic effects can be time-dependent.
Batch-to-Batch Variation of E804 - If possible, purchase a larger batch of E804 to use across a series of experiments. - If a new batch is used, perform a pilot experiment to confirm its potency relative to the previous batch.
Issue 2: Inconsistent Results in Angiogenesis Assays (Tube Formation, Migration)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Matrigel/Extracellular Matrix Inconsistency - Thaw Matrigel on ice overnight to prevent premature gelling. - Use pre-chilled pipette tips and plates when handling Matrigel. - Ensure a uniform layer of Matrigel at the bottom of each well.
Cell Health and Passage Number - Use endothelial cells (e.g., HUVECs) at a low passage number as their angiogenic potential can decrease with extensive passaging. - Ensure cells are healthy and in the logarithmic growth phase before starting the assay.
Serum Concentration - Serum contains growth factors that can influence angiogenesis. Use a consistent and, if necessary, reduced serum concentration in your assay medium.
E804 Concentration and Incubation Time - Perform a dose-response experiment to determine the optimal concentration of E804 for inhibiting angiogenesis in your specific cell type. - Optimize the incubation time to observe a clear effect without causing excessive cell death.
Issue 3: Difficulty in Detecting Changes in Protein Phosphorylation (Western Blot)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Stimulation/Inhibition Time - Perform a time-course experiment to determine the optimal time point for observing changes in the phosphorylation of your target protein (e.g., VEGFR-2, AKT, ERK) after E804 treatment. Phosphorylation events can be transient.
Inefficient Protein Extraction - Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins. - Ensure complete cell lysis by using appropriate mechanical disruption (e.g., sonication) if necessary.
Antibody Quality - Use phospho-specific antibodies that have been validated for your application (e.g., Western Blot). - Titrate your primary antibody to determine the optimal concentration for detecting your target protein.
Loading Controls - Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. Also, show the total protein levels of the target to demonstrate that the change is in phosphorylation and not total protein amount.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Assays

Target/Assay Cell Line/System IC50 Value Reference
IGF-1R-0.65 µM[7]
CDK2/CycE-0.23 µM (EC50)[7]
Cell ProliferationHUVECs (VEGF-stimulated)Concentration-dependent reduction (0-10 µM)[2]
VEGFR-2 Kinase ActivityIn vitro0.95 µM[3]

Note: IC50 values can vary depending on the specific experimental conditions, including cell type, incubation time, and assay method.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Addition: Prepare serial dilutions of E804 from a DMSO stock in a complete culture medium. The final DMSO concentration should not exceed 0.1%. Add the E804 dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Mix gently to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.

Endothelial Tube Formation Assay
  • Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Resuspend endothelial cells (e.g., HUVECs) in assay medium containing the desired concentration of E804 or vehicle control. Seed the cells onto the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Visualization and Quantification: Visualize the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points and total tube length using imaging software.

Western Blot for Phospho-VEGFR-2
  • Cell Treatment: Culture cells to 80-90% confluency. Serum-starve the cells if necessary, then pre-treat with various concentrations of E804 for a predetermined time. Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-VEGFR-2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specific effect on phosphorylation.

Visualizations

E804_Signaling_Pathway E804 Indirubin Derivative E804 pVEGFR2 p-VEGFR-2 E804->pVEGFR2 Inhibits pSrc p-Src E804->pSrc Inhibits VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds VEGFR2->pVEGFR2 Phosphorylates AKT AKT pVEGFR2->AKT ERK ERK pVEGFR2->ERK pAKT p-AKT AKT->pAKT Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pAKT->Angiogenesis pERK p-ERK ERK->pERK pERK->Angiogenesis Src Src Src->pSrc Activates STAT3 STAT3 pSrc->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylates GeneExpression Gene Expression (Anti-apoptotic proteins) pSTAT3->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow_E804 cluster_prep Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Stock Prepare E804 Stock (e.g., 40 mM in DMSO) Working Dilute to Working Concentration in Culture Medium Stock->Working CellCulture Cell Culture (e.g., HUVECs, Cancer Cells) Treatment Treat cells with E804 (Dose-response & Time-course) CellCulture->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Migration Migration/Wound Healing Assay Treatment->Migration TubeFormation Tube Formation Assay Treatment->TubeFormation WesternBlot Western Blot (p-VEGFR-2, p-AKT, p-STAT3) Treatment->WesternBlot IC50 Calculate IC50 Values Viability->IC50 Quantification Quantify Migration & Tube Formation Migration->Quantification TubeFormation->Quantification Densitometry Densitometry Analysis of Blots WesternBlot->Densitometry Conclusion Draw Conclusions IC50->Conclusion Quantification->Conclusion Densitometry->Conclusion

Caption: General experimental workflow for in vitro studies with E804.

Troubleshooting_Logic Variability High Experimental Variability Solubility Is E804 fully dissolved? Variability->Solubility CellHealth Are cells healthy and at optimal passage? Solubility->CellHealth Yes Action_Solubility Action: - Prepare fresh dilutions - Vortex thoroughly - Check for precipitates Solubility->Action_Solubility No AssayConditions Are assay conditions consistent? CellHealth->AssayConditions Yes Action_CellHealth Action: - Use low passage cells - Ensure optimal confluency CellHealth->Action_CellHealth No Action_AssayConditions Action: - Standardize incubation times - Use consistent reagent lots - Maintain low DMSO concentration AssayConditions->Action_AssayConditions No Action_OffTarget Consider Off-Target Effects or Batch Variation AssayConditions->Action_OffTarget Yes Solubility_Yes Yes Solubility_No No CellHealth_Yes Yes CellHealth_No No AssayConditions_Yes Yes AssayConditions_No No

Caption: Logical troubleshooting workflow for E804 experiments.

References

Light sensitivity and storage conditions for E804

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the light sensitivity and proper storage conditions for E804 (Indirubin). Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of E804 due to its light sensitivity.

Problem Possible Cause Recommended Action
Unexpected experimental results (e.g., loss of activity, new peaks in analytical data) Degradation of E804 due to light exposure.1. Immediately protect the stock solution and solid compound from light. 2. Prepare a fresh solution from a new, unopened vial of E804 stored under recommended conditions. 3. Rerun the experiment using the fresh solution and compare the results. 4. If the issue persists, consider analyzing the suspect solution for known degradation products such as isatin, isatoic anhydride, and anthranilic acid.[1][2]
Visible change in color of the solid compound or solution Prolonged or intense light exposure leading to photodegradation.1. Discard the discolored compound or solution. 2. Review laboratory procedures to ensure E804 is consistently protected from light during weighing, dissolution, and experimental use. 3. Use amber-colored vials or wrap containers in aluminum foil.[3]
Precipitation or crystallization in the solution Poor solubility, which can be exacerbated by degradation.[4]1. Ensure the appropriate solvent is being used and that the concentration is within the solubility limits of E804. 2. Mild sonication may aid in dissolution, but should be performed with the vial wrapped in foil to prevent light exposure. 3. If precipitation occurs after storage, it may indicate degradation. It is recommended to prepare a fresh solution.
Inconsistent results between experimental replicates Inconsistent light exposure during the experimental setup.1. Standardize the experimental workflow to minimize light exposure at all stages. 2. Work in a dimly lit area or use a dark room for handling stock solutions and preparing experimental plates/tubes.[3][5] 3. Ensure all replicates are handled with the same level of light protection.

Frequently Asked Questions (FAQs)

1. What are the primary degradation products of E804 when exposed to light?

When exposed to light, E804 (Indirubin) can degrade into several products. The most commonly reported degradation products are isatin, isatoic anhydride, and anthranilic acid[1][2][6]. The formation of these impurities can interfere with experimental results and reduce the efficacy of the compound.

2. What are the ideal storage conditions for E804?

To ensure the stability of E804, it is crucial to adhere to the following storage conditions:

Form Temperature Light Condition Other Conditions
Solid (Powder) -20°CStore in the dark.Store under desiccating conditions.
In Solvent -20°CStore in the dark (use amber vials or foil wrapping).Ensure the container is tightly sealed to prevent solvent evaporation.

3. How should I handle E804 during my experiments to minimize light exposure?

Follow these best practices to protect E804 from light-induced degradation during experimental procedures:

  • Work in a dimly lit environment: Whenever possible, handle the solid compound and its solutions in a dark room or under low-light conditions[3][5].

  • Use appropriate containers: Store stock solutions and working solutions in amber-colored glass vials or tubes. If these are not available, wrap standard clear containers with aluminum foil to block light[3].

  • Minimize exposure time: Only expose the compound or its solutions to light for the absolute minimum time required for a procedural step.

  • Cover solutions: Keep solutions covered as much as possible during experiments[3]. For example, when using multi-well plates, keep them covered with a light-blocking lid until they are placed in a reader.

4. Can I use E804 that has changed color?

No, a visible change in the color of the solid or a solution of E804 is an indication of potential degradation. To ensure the validity of your experimental results, it is recommended to discard any discolored material and use a fresh, properly stored stock.

5. How can I test the photostability of E804 in my specific experimental setup?

You can perform a forced degradation study. This involves intentionally exposing a sample of your E804 solution to a controlled light source while keeping a control sample in the dark. The International Council for Harmonisation (ICH) provides guidelines for photostability testing[7][8]. A general protocol is outlined in the section below.

Experimental Protocols

General Protocol for Assessing Photostability of E804

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing[7][8].

Objective: To evaluate the impact of light on the stability of E804 in a specific solvent and concentration.

Materials:

  • E804 (Indirubin)

  • Appropriate solvent

  • Transparent and light-protected (amber or foil-wrapped) containers

  • A calibrated light source capable of emitting both visible and near-UV light

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Dark control sample wrapped in aluminum foil

Procedure:

  • Sample Preparation: Prepare a solution of E804 in the desired solvent at a relevant concentration. Aliquot the solution into at least two transparent containers and one light-protected container (dark control).

  • Exposure: Place the transparent containers in a photostability chamber. The dark control should be placed in the same chamber to experience the same temperature conditions[9]. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[7][10].

  • Sample Analysis: At predetermined time points, withdraw aliquots from both the exposed and dark control samples. Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC) to determine the concentration of E804 and detect the presence of any degradation products.

  • Data Evaluation: Compare the analytical profiles of the light-exposed samples to the dark control. A significant decrease in the concentration of E804 or the appearance of new peaks in the chromatogram of the exposed sample indicates photodegradation.

Visualizations

E804_Troubleshooting_Workflow E804 Stability Troubleshooting Workflow start Unexpected Experimental Results (e.g., loss of activity, new peaks) check_light Was E804 protected from light during storage and handling? start->check_light check_color Is there a visible color change in the solid or solution? check_light->check_color Yes prepare_fresh Prepare fresh solution from a new, properly stored vial. check_light->prepare_fresh No check_color->prepare_fresh No discard_solution Discard suspect solution and solid. Review handling procedures. check_color->discard_solution Yes rerun_experiment Rerun experiment with fresh solution. prepare_fresh->rerun_experiment issue_resolved Issue Resolved rerun_experiment->issue_resolved Success analyze_degradation Consider analysis for degradation products (e.g., isatin, anthranilic acid). rerun_experiment->analyze_degradation Failure review_protocol Review and enforce strict light protection protocols. discard_solution->review_protocol review_protocol->prepare_fresh

Caption: Troubleshooting workflow for suspected E804 degradation.

References

Impact of serum concentration on E804 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on E804 activity.

Frequently Asked Questions (FAQs)

Q1: What is E804 and what is its primary mechanism of action?

E804 is a derivative of indirubin, an active component of a traditional Chinese medicine formula. It functions as a potent anti-angiogenic and anti-cancer agent.[1] Its primary mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis.[1] E804 is an ATP-competitive inhibitor of the kinase activity of VEGFR-2.[1] By blocking VEGFR-2, E804 inhibits downstream signaling pathways, including the STAT-3, ERK, and AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1]

Q2: How does serum concentration potentially affect the activity of E804 in in-vitro assays?

Serum contains a complex mixture of proteins, growth factors, and other molecules that can potentially interfere with the activity of small molecule inhibitors like E804. The primary concern is the binding of E804 to serum proteins, most notably albumin. This binding can sequester the inhibitor, reducing its effective concentration available to interact with the target kinase (VEGFR-2). Additionally, growth factors present in serum can activate parallel signaling pathways that might mask the inhibitory effect of E804.

Q3: What are the typical signs of serum interference in an E804 activity assay?

Common indicators of serum interference include:

  • Reduced Potency (Higher IC50): A higher concentration of E804 is required to achieve 50% inhibition of VEGFR-2 activity in the presence of serum compared to serum-free or low-serum conditions.

  • Poor Reproducibility: High variability in results between replicate wells or experiments.

  • Non-linear Dose-Response Curves: The sigmoidal dose-response curve may appear flattened or shifted.

  • Discrepancy between Biochemical and Cell-based Assays: A significant difference in the potency of E804 observed in a purified enzyme assay versus a cell-based assay containing serum.

Troubleshooting Guides

Issue 1: Reduced E804 Potency in the Presence of Serum
Potential Cause Recommended Solution
Serum Protein Binding: E804 may be binding to proteins in the serum, primarily albumin, reducing its bioavailable concentration.1. Reduce Serum Concentration: Titrate down the serum concentration in your assay to the lowest level that maintains cell viability and responsiveness. 2. Use Serum-Free Media: If possible, adapt your cells to grow in serum-free or low-serum media for the duration of the experiment. 3. BSA as a Substitute: In some biochemical assays, a specific concentration of Bovine Serum Albumin (BSA) can be used instead of whole serum to mimic a more controlled protein environment.
Serum Growth Factors Activating Alternative Pathways: Growth factors in the serum may activate signaling pathways that bypass the VEGFR-2 inhibition by E804, leading to a diminished overall effect.1. Use Growth Factor-Depleted Serum: If available, utilize serum that has been depleted of key growth factors. 2. Starve Cells: Prior to E804 treatment, starve the cells in low-serum or serum-free media for a few hours to reduce the baseline activation of signaling pathways.
Direct Interference with Assay Components: Serum components might directly interfere with the assay reagents (e.g., antibodies, substrates).1. Run Serum Controls: Include control wells with serum but without E804 to assess the background signal or interference from the serum itself. 2. Consult Assay Kit Manufacturer: If using a commercial kit, check the manufacturer's recommendations regarding serum compatibility.
Issue 2: High Variability in E804 Assay Results
Potential Cause Recommended Solution
Inconsistent Serum Lots: Different lots of serum can have varying compositions of proteins and growth factors, leading to variability in experimental outcomes.1. Lot Testing and Reservation: Test multiple lots of serum and reserve a large quantity of a single, qualified lot for the entire set of experiments. 2. Detailed Record Keeping: Meticulously document the lot number of the serum used in each experiment.
Pipetting Errors with Viscous Serum: The viscosity of serum can lead to inaccuracies in pipetting small volumes.1. Use Reverse Pipetting Technique: This technique is more accurate for viscous liquids. 2. Equilibrate Serum to Room Temperature: Pipetting serum at a consistent temperature can improve accuracy.
Uneven Cell Seeding or Health: Variations in cell number or viability across the assay plate can lead to inconsistent results.1. Ensure Homogeneous Cell Suspension: Gently and thoroughly mix the cell suspension before plating. 2. Check Cell Viability: Perform a viability check (e.g., trypan blue exclusion) before seeding.

Experimental Protocols

Protocol 1: Determining the Impact of Serum Concentration on E804 IC50

This protocol outlines a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of E804 on VEGFR-2 phosphorylation in the presence of varying serum concentrations.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (with and without serum)

  • Fetal Bovine Serum (FBS)

  • E804

  • VEGF-A

  • Phosphate Buffered Saline (PBS)

  • Cell Lysis Buffer

  • Phospho-VEGFR-2 (Tyr1175) ELISA Kit

Procedure:

  • Cell Seeding: Seed HUVECs in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with basal medium containing 0.5% FBS and incubate for 4 hours.

  • Preparation of Serum Conditions: Prepare separate media containing a range of FBS concentrations (e.g., 0%, 1%, 2.5%, 5%, 10%).

  • E804 Treatment: Prepare serial dilutions of E804 in each of the prepared serum-containing media. Remove the starvation medium from the cells and add the E804 dilutions. Incubate for 1 hour.

  • VEGF Stimulation: Add VEGF-A to each well to a final concentration of 50 ng/mL to stimulate VEGFR-2 phosphorylation. Incubate for 10 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the lysis buffer protocol.

  • ELISA: Perform the Phospho-VEGFR-2 (Tyr1175) ELISA according to the manufacturer's instructions to quantify the level of phosphorylated VEGFR-2.

  • Data Analysis: Plot the percentage of VEGFR-2 phosphorylation inhibition against the log of E804 concentration for each serum condition. Calculate the IC50 value for each serum concentration using non-linear regression analysis.

Data Presentation:

Serum Concentration (%)E804 IC50 (µM)
0Hypothetical Value
1Hypothetical Value
2.5Hypothetical Value
5Hypothetical Value
10Hypothetical Value
Protocol 2: Troubleshooting Serum Interference using a Dilution Series

This protocol helps to identify if serum is causing a matrix effect or interference in the assay.

Procedure:

  • Prepare a sample with a known high concentration of E804 in 10% FBS-containing medium that yields approximately 80-90% inhibition.

  • Create a serial dilution of this sample (e.g., 1:2, 1:4, 1:8, 1:16) using the same 10% FBS-containing medium as the diluent.

  • Assay these dilutions for their inhibitory activity.

  • Analysis: If there is no interference from the serum matrix, the measured inhibition should decrease proportionally with the dilution factor. A non-linear relationship suggests a matrix effect.

Signaling Pathway and Workflow Diagrams

E804_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates STAT3 STAT3 VEGFR2->STAT3 Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates E804 E804 E804->VEGFR2 Inhibits Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Survival Cell Survival PLCg->Survival STAT3->Proliferation STAT3->Migration STAT3->Survival AKT AKT PI3K->AKT AKT->Proliferation AKT->Migration AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival

Caption: E804 inhibits VEGFR-2 signaling pathways.

Experimental_Workflow start Start: Seed HUVECs starve Serum Starve Cells (0.5% FBS) start->starve prepare_serum Prepare Media with Varying FBS Concentrations starve->prepare_serum prepare_e804 Prepare E804 Serial Dilutions in each FBS Medium prepare_serum->prepare_e804 treat Treat Cells with E804 (1 hour) prepare_e804->treat stimulate Stimulate with VEGF-A (10 min) treat->stimulate lyse Lyse Cells stimulate->lyse elisa Perform Phospho-VEGFR-2 ELISA lyse->elisa analyze Analyze Data and Calculate IC50 elisa->analyze end End: Compare IC50 Values analyze->end

References

E804 interaction with other small molecule inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

E804 Technical Support Center

Welcome to the technical support center for the small molecule inhibitor E804. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving E804 and its interactions with other small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for E804?

A1: E804, an indirubin derivative, functions as a multi-targeted kinase inhibitor. Its primary mechanisms of action include the inhibition of:

  • VEGFR-2 Signaling: E804 directly inhibits the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. This inhibition leads to a reduction in the proliferation, migration, and tube formation of endothelial cells.[1]

  • STAT3 Signaling: The inhibitor blocks the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is crucial for tumor cell growth, differentiation, and apoptosis.[2][3]

  • Src Kinase Activity: E804 has been shown to directly inhibit c-Src kinase activity.[1]

By targeting these pathways, E804 effectively suppresses tumor growth and angiogenesis.[1][2]

Caption: Simplified signaling pathway for E804's mechanism of action.

Q2: How can I determine if E804 has a synergistic, additive, or antagonistic effect when combined with another inhibitor?

A2: To assess the interaction between E804 and another inhibitor, a checkerboard assay followed by a Combination Index (CI) calculation is a standard method. Synergy occurs when the combined effect is greater than the sum of the individual effects, an additive effect is when the combined effect is equal to the sum, and antagonism is when the combined effect is less than the sum.[4]

A common method to quantify these interactions is the Chou-Talalay method, which calculates a Combination Index (CI).[5]

  • CI < 1: Synergistic effect

  • CI = 1: Additive effect

  • CI > 1: Antagonistic effect[5]

The following table provides an example of how to present the results from such an experiment.

E804 (µM) Inhibitor X (µM) Fraction Affected (Fa) Combination Index (CI) Interaction
0.500.25--
010.30--
0.510.750.78Synergy
1.000.45--
020.55--
1.020.920.65Synergy
2.000.60--
040.70--
2.040.881.15Antagonism

Experimental Workflow for Synergy Assessment:

Synergy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Prepare single-agent dose-response curves for E804 and Inhibitor X B 2. Design checkerboard dilution plate A->B C 3. Seed cells in 96-well plates B->C D 4. Treat cells with single agents and combinations C->D E 5. Incubate for 72 hours D->E F 6. Perform cell viability assay (e.g., CellTiter-Glo) E->F G 7. Measure luminescence F->G H 8. Calculate Fraction Affected (Fa) for each combination G->H I 9. Calculate Combination Index (CI) using software (e.g., CompuSyn) H->I

Caption: Experimental workflow for assessing drug synergy.

Troubleshooting Guides

Q3: We are observing inconsistent inhibition of p-ERK in our Western blots after E804 treatment. What could be the cause?

A3: Inconsistent results in phosphoprotein Western blotting are a common issue. Here are several factors to consider:

  • Sample Preparation: The phosphorylation state of proteins is transient. Ensure that you are using a lysis buffer containing a cocktail of phosphatase inhibitors to prevent dephosphorylation during sample preparation.

  • Antibody Quality: The specificity and affinity of your primary antibody for the phosphorylated epitope are critical.

    • Validation: Confirm that your phospho-specific antibody has been validated for Western blotting.[6]

    • Titer: Optimize the antibody concentration. A concentration that is too high can lead to non-specific binding, while one that is too low will result in a weak signal.

  • Loading Controls: Ensure you are normalizing to a proper loading control. For phosphorylation studies, it is best to normalize to the total protein level of the target (e.g., total ERK) rather than a housekeeping protein like GAPDH or beta-actin, as the expression of the total protein may also change with treatment.[6]

  • Blocking Agent: For phospho-specific antibodies, Bovine Serum Albumin (BSA) is often preferred over non-fat dry milk for blocking, as milk contains phosphoproteins that can increase background noise.

Troubleshooting Steps:

Problem Possible Cause Recommended Solution
No or weak p-ERK signalInefficient lysis, phosphatase activity, low antibody concentrationUse fresh lysis buffer with phosphatase inhibitors. Increase primary antibody concentration or incubation time.
High backgroundBlocking is insufficient, antibody concentration is too highBlock with 5% BSA in TBST. Reduce primary antibody concentration. Increase the number and duration of washes.
Inconsistent results between replicatesUneven protein loading, variability in incubation timesPerform a protein quantification assay (e.g., BCA) to ensure equal loading. Standardize all incubation and wash times.

Q4: We observed a synergistic effect between E804 and Inhibitor Y at lower concentrations, but this effect became antagonistic at higher concentrations. How can we investigate the mechanism behind this?

A4: This is a common phenomenon in drug combination studies and can be due to several factors, including off-target effects at higher concentrations or the activation of compensatory feedback loops.

Investigative Steps:

  • Confirm the Finding: Repeat the checkerboard assay with a finer concentration gradient around the point where the interaction shifts from synergistic to antagonistic.

  • Assess Off-Target Effects: At higher concentrations, small molecule inhibitors may bind to unintended targets.[7]

    • Kinome Profiling: Perform a kinome scan to identify other kinases that E804 or Inhibitor Y might be inhibiting at higher concentrations.

  • Investigate Feedback Loops: Inhibition of a signaling pathway can sometimes lead to the activation of a compensatory pathway.

    • Phospho-Proteomic Screen: Use a phospho-proteomic array or mass spectrometry to get a global view of changes in protein phosphorylation in response to the drug combination at both synergistic and antagonistic concentrations.

    • Western Blotting: Based on the results of the screen, use Western blotting to validate the activation of specific feedback pathways (e.g., increased phosphorylation of AKT in response to MEK inhibition).

Feedback_Loop E804 E804 (MEK Inhibitor) MEK MEK E804->MEK Inhibitor_Y Inhibitor Y (PI3K Inhibitor) PI3K PI3K Inhibitor_Y->PI3K RAS RAS RAF RAF RAS->RAF RAS->PI3K RAF->MEK ERK ERK MEK->ERK ERK->PI3K Negative Feedback Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->RAF Compensatory Activation AKT->Proliferation

Caption: Potential feedback loop causing antagonism.

Experimental Protocols

Protocol 1: Cell Viability Assay for Synergy Assessment

This protocol is for assessing cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • Cell line of interest

  • E804 and other small molecule inhibitor(s)

  • 96-well clear bottom, opaque-walled plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series for E804 and the other inhibitor in cell culture medium.

  • Treatment: Remove the overnight medium from the cells and add the media containing the single agents or the combinations according to your checkerboard layout. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium in the well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Use this data for CI analysis.

Protocol 2: Western Blotting for Phosphorylated Proteins

Materials:

  • Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation: Quantify protein concentration of cell lysates using a BCA assay. Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): To probe for total protein, the membrane can be stripped of the phospho-specific antibody and then re-probed with an antibody against the total protein. This is a crucial control for interpreting phosphorylation data.[6]

References

Addressing batch-to-batch variability of Indirubin Derivative E804

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the indirubin derivative E804.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

A1: this compound is a synthetic, water-soluble derivative of indirubin, a natural compound. It is a multi-kinase inhibitor known to target several key proteins involved in cancer cell proliferation, survival, and angiogenesis. Its primary molecular targets include:

  • Insulin-like Growth Factor 1 Receptor (IGF-1R) [1]

  • Src family kinases (e.g., c-Src)

  • Signal Transducer and Activator of Transcription 3 (STAT3) [2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [3]

  • Cyclin-dependent kinases (e.g., CDK2/CycE) [1]

Q2: What are the main applications of this compound in research?

A2: E804 is primarily used in cancer research and drug development due to its anti-proliferative, pro-apoptotic, and anti-angiogenic properties. It is often investigated for its potential to inhibit tumor growth and metastasis in various cancer models, including glioblastoma, breast cancer, and colon cancer.[2][3] Its anti-inflammatory effects are also a subject of research.[4]

Q3: How should I dissolve and store this compound?

A3: this compound is known to have poor water solubility. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] One supplier suggests that a stock solution of 10 mM can be prepared in DMSO. For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween-80 may be necessary to achieve the desired concentration and bioavailability.

  • Storage of Stock Solutions: It is recommended to aliquot the DMSO stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. One supplier suggests that stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency (Batch-to-Batch Variability)

Q: I am observing significant variability in the inhibitory effect of E804 between different batches. What could be the cause and how can I address this?

A: Batch-to-batch variability is a common issue with synthetic small molecules and can arise from several factors. Here’s a systematic approach to troubleshoot this problem:

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Purity Differences Even small amounts of impurities can interfere with the biological activity of the compound, leading to inconsistent results. These impurities can be residual starting materials, byproducts from the synthesis, or degradation products.1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch from the supplier. Compare the purity data (e.g., by HPLC or LC-MS) between batches. A typical purity for research-grade compounds should be >98%.2. Perform Independent Purity Assessment: If significant variability persists, consider having the purity of different batches independently verified by an analytical chemistry service.
Presence of Isomers E804 may exist as different isomers (e.g., cis/trans isomers around the oxime bond) which can have different biological activities. The ratio of these isomers might vary between synthesis batches.1. Check the CoA: The CoA may provide information on the isomeric ratio. 2. Consult the Supplier: Contact the supplier's technical support to inquire about their quality control procedures for ensuring consistent isomeric content.
Compound Stability and Degradation E804, like many organic molecules, can degrade over time, especially if not stored correctly. Degradation can be accelerated by exposure to light, air, or repeated freeze-thaw cycles.1. Proper Storage: Ensure the compound is stored as recommended (solid at -20°C, protected from light). Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Fresh Stock Solutions: Prepare fresh stock solutions from the solid compound, especially if you have been using an older stock solution.
Solubility Issues Incomplete dissolution of the compound can lead to a lower effective concentration in your experiments. The solubility of indirubin derivatives can be problematic.1. Ensure Complete Dissolution: When preparing your stock solution in DMSO, ensure the compound is fully dissolved. Gentle warming or sonication may be required. Visually inspect the solution for any precipitate. 2. Solubility in Media: When diluting the DMSO stock into aqueous cell culture media, be mindful of potential precipitation. Avoid high final DMSO concentrations (typically <0.5%).

Experimental Workflow for Investigating Batch-to-Batch Variability:

G cluster_0 Initial Observation cluster_1 Quality Control cluster_2 Experimental Verification cluster_3 Resolution A Inconsistent Results with New Batch of E804 B Obtain and Compare CoAs for Old and New Batches A->B C Check Purity, Isomeric Ratio, and Date of Manufacture B->C D Prepare Fresh Stock Solutions of Both Batches C->D E Perform a Side-by-Side Comparison in a Key Assay (e.g., Cell Viability) D->E F Generate Dose-Response Curves and Compare IC50 Values E->F G If Discrepancy Confirmed, Contact Supplier with Data F->G Discrepancy Observed H If Results are Consistent, Re-evaluate Experimental Protocol F->H No Discrepancy

A logical workflow for troubleshooting batch-to-batch variability of E804.
Issue 2: Difficulty in Achieving Complete Dissolution or Precipitation in Media

Q: My E804 stock solution in DMSO appears clear, but I see precipitation when I add it to my cell culture medium. How can I solve this?

A: This is a common problem with hydrophobic compounds. Here are some steps to mitigate this:

  • Lower the Final Concentration: You may be exceeding the solubility limit of E804 in the aqueous medium. Try using a lower final concentration if your experimental design allows.

  • Optimize Dilution Method:

    • Pre-warm the medium: Having the medium at 37°C can sometimes help.

    • Vortex while adding: Add the E804 stock solution dropwise to the medium while vortexing or swirling to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the medium.

  • Use a Carrier Protein: For some applications, including a small amount of serum (if compatible with your experiment) or bovine serum albumin (BSA) in the medium can help to keep hydrophobic compounds in solution.

  • Consider Alternative Formulations: For in vivo or some specialized in vitro systems, you might need to explore formulations with solubilizing agents like those mentioned in the storage section (e.g., PEG300, Tween-80), but be aware that these can have their own biological effects.

Issue 3: Inconsistent Results in Cell-Based Assays

Q: I am getting variable results in my cell proliferation/viability assays with E804. What should I check?

A: Besides the batch-to-batch variability issues mentioned above, consider these experimental factors:

Factor Explanation Recommendation
Cell Health and Passage Number Cells that are unhealthy, have been in culture for too long (high passage number), or are too confluent can respond differently to drug treatment.Use cells at a consistent and low passage number. Ensure cells are in the logarithmic growth phase and are seeded at a consistent density.
Incubation Time The effect of E804 is time-dependent. Inconsistent incubation times will lead to variable results.Use a precise and consistent incubation time for all experiments. For initial characterization, it may be useful to perform a time-course experiment (e.g., 24, 48, 72 hours).
Assay Type Different viability/cytotoxicity assays measure different cellular parameters (e.g., metabolic activity for MTT/MTS, membrane integrity for LDH). The choice of assay can influence the results.Be consistent with the assay you use. Understand what your chosen assay is measuring and whether it is appropriate for the expected mechanism of action of E804 (e.g., apoptosis vs. necrosis).
DMSO Concentration High concentrations of DMSO can be toxic to cells and can affect the results.Keep the final DMSO concentration consistent across all wells, including the vehicle control, and as low as possible (ideally ≤ 0.5%).

Data Presentation

Table 1: Inhibitory Activity of this compound
TargetAssay TypeIC50 / EC50Cell Line / SystemReference
IGF-1RKinase Assay0.65 µMIn Vitro[1]
VEGFR-2Kinase Assay0.95 µMIn Vitro[3]
SrcKinase Assay0.43 µMIn Vitro
CDK2/CycECell-based0.23 µM-[1]
Table 2: Effects of E804 on Angiogenesis and Cell Viability
EffectAssayConcentration RangeCell LineObservationsReference
Inhibition of ProliferationMTS Assay0 - 10 µMHUVECsDose-dependent reduction in VEGF-stimulated proliferation.[3]
Inhibition of Tube FormationMatrigel Assay0.5 - 10 µMHUVECsSignificant reduction in capillary-like structure formation.[3]
Induction of Apoptosis-10 µMGlioblastoma cellsAssociated with activation of Caspase 3.[2]
Inhibition of Cell Growth--U251 & U87 GlioblastomaSignificant inhibition of cell growth.[2]

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of E804 or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay: Add the MTS/MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated Protein Levels (e.g., p-STAT3)
  • Cell Treatment: Seed cells in 6-well plates or larger culture dishes. Once they reach the desired confluency, treat them with different concentrations of E804 or vehicle control for a specified time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix a consistent amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-p-STAT3) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, you can strip the membrane and re-probe it with an antibody against the total protein (e.g., anti-STAT3) and/or a loading control (e.g., anti-GAPDH or anti-β-actin).

Signaling Pathway and Experimental Workflow Diagrams

IGF-1R Signaling Pathway

IGF1R_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS1 IRS-1 IGF1R->IRS1 Shc Shc IGF1R->Shc PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation) ERK->GeneExpression E804 Indirubin E804 E804->IGF1R Inhibits

Simplified IGF-1R signaling pathway and the inhibitory action of E804.
Src-STAT3 Signaling Pathway

Src_STAT3_Pathway GrowthFactor Growth Factor/ Cytokine Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Src Src Receptor->Src JAK JAK Receptor->JAK STAT3 STAT3 Src->STAT3 Phosphorylates JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to TargetGenes Target Gene Expression (e.g., Mcl-1, Survivin) Nucleus->TargetGenes Regulates E804 Indirubin E804 E804->Src Inhibits VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Raf Raf PKC->Raf Proliferation Cell Proliferation & Survival Akt->Proliferation Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation E804 Indirubin E804 E804->VEGFR2 Inhibits

References

Validation & Comparative

A Comparative Analysis of STAT3 Inhibitors: E804 vs. STATTIC and Other Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology and inflammatory diseases due to its critical role in tumor progression and immune regulation. A plethora of small molecule inhibitors have been developed to target this transcription factor, each with distinct mechanisms and efficacy. This guide provides an objective comparison of the indirubin derivative E804 with the well-characterized inhibitor STATTIC and other notable STAT3-targeting compounds, supported by experimental data to inform research and development decisions.

Mechanism of Action: A Tale of Two Strategies

The primary distinction between E804 and STATTIC lies in their mechanism of STAT3 inhibition. STATTIC is a direct inhibitor, binding to the SH2 domain of STAT3, thereby preventing its dimerization and subsequent downstream signaling. In contrast, E804 primarily acts as an indirect inhibitor, targeting upstream kinases that are essential for STAT3 activation.

E804 , an indirubin derivative, has been shown to potently inhibit Src kinase, a key upstream activator of STAT3, with an IC50 of 0.43 µM in in vitro kinase assays.[1][2] By inhibiting Src, E804 effectively reduces the tyrosyl phosphorylation of STAT3, a critical step for its activation and DNA binding activity.[1][2] This indirect approach offers a broader impact on signaling cascades dependent on Src.

STATTIC , on the other hand, directly interferes with the STAT3 protein itself. It selectively inhibits the function of the STAT3 SH2 domain, preventing the binding of phosphotyrosine-containing peptides and thus blocking STAT3 activation, dimerization, and nuclear translocation.[3] Its direct-binding mechanism provides a more targeted approach to STAT3 inhibition. However, some studies suggest that STATTIC may also exert STAT3-independent effects, such as the reduction of histone acetylation.[4]

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cluster_E804 E804 Pathway cluster_STATTIC STATTIC Pathway Src Kinase Src Kinase STAT3 (inactive) STAT3 (inactive) Src Kinase->STAT3 (inactive) Phosphorylates p-STAT3 (active) p-STAT3 (active) STAT3 (inactive)->p-STAT3 (active) E804 E804 E804->Src Kinase Inhibits (IC50=0.43µM) STAT3 (inactive)2 STAT3 (inactive) p-STAT3 Dimer p-STAT3 Dimer STAT3 (inactive)2->p-STAT3 Dimer Dimerization STATTIC STATTIC STATTIC->STAT3 (inactive)2 Binds to SH2 domain Upstream Kinases Upstream Kinases Upstream Kinases->STAT3 (inactive)2 Phosphorylates

Caption: Mechanisms of STAT3 inhibition by E804 and STATTIC.

Performance Data: A Quantitative Comparison

The efficacy of STAT3 inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in various assays, including cell-free biochemical assays and cell-based viability assays. The following tables summarize the available quantitative data for E804 and STATTIC.

Table 1: Biochemical Assay Data

InhibitorTargetAssay TypeIC50Reference(s)
E804 Src KinaseIn vitro Kinase Assay0.43 µM[1][2]
STATTIC STAT3 SH2 DomainFluorescence Polarization5.1 µM[5][6][7]

Table 2: Cell Viability (IC50) Data in Various Cancer Cell Lines

InhibitorCell LineCancer TypeIC50Reference(s)
E804 U251, U87GlioblastomaNot explicitly reported, but significant growth inhibition observed[7]
STATTIC UM-SCC-17BHead and Neck Squamous Cell Carcinoma2.562 ± 0.409 µM[1][4]
OSC-19Head and Neck Squamous Cell Carcinoma3.481 ± 0.953 µM[1][4]
Cal33Head and Neck Squamous Cell Carcinoma2.282 ± 0.423 µM[1][4]
UM-SCC-22BHead and Neck Squamous Cell Carcinoma2.648 ± 0.542 µM[1][4]
Hep G2Hepatocellular Carcinoma2.94 µM[8]
Bel-7402Hepatocellular Carcinoma2.5 µM[8]
SMMC-7721Hepatocellular Carcinoma5.1 µM[8]
CCRF-CEMT-cell Acute Lymphoblastic Leukemia3.188 µM[9][10]
JurkatT-cell Acute Lymphoblastic Leukemia4.89 µM[9][10]
Eca109Esophageal Squamous Cell Carcinoma5.532 µM[11]
Kyse30Esophageal Squamous Cell Carcinoma8.785 µM[11]
U87-MGGlioblastoma4.23 µM[9]
T98GGlioblastoma5.442 µM[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize E804 and STATTIC.

In Vitro Src Kinase Assay (for E804)

This assay measures the ability of a compound to inhibit the enzymatic activity of Src kinase.

  • Immunoprecipitation of Src Kinase: c-Src is immunoprecipitated from cell lysates using a specific antibody.

  • Kinase Reaction: The immunoprecipitated Src kinase is incubated with a reaction mixture containing an exogenous substrate (e.g., enolase), ATP (often radiolabeled with γ-³²P), and the test compound (E804) at various concentrations.

  • Detection of Substrate Phosphorylation: The reaction products are resolved by SDS-PAGE. The phosphorylation of the substrate is detected by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.

  • IC50 Determination: The intensity of the phosphorylated substrate band is quantified, and the IC50 value is calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.[12][13]

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Caption: Workflow for an in vitro Src kinase assay.

STAT3 SH2 Domain Binding Assay (for STATTIC)

This fluorescence polarization assay quantifies the binding of an inhibitor to the STAT3 SH2 domain.

  • Reaction Mixture Preparation: Recombinant STAT3 protein is incubated with a fluorescently labeled phosphopeptide probe that has a high affinity for the STAT3 SH2 domain.

  • Addition of Inhibitor: The test compound (STATTIC) is added to the mixture at various concentrations.

  • Fluorescence Polarization Measurement: The fluorescence polarization of the mixture is measured. When the fluorescent probe is bound to the larger STAT3 protein, it tumbles slower in solution, resulting in a high polarization value. If the inhibitor displaces the probe, the smaller, faster-tumbling free probe will have a low polarization value.

  • IC50 Determination: The change in fluorescence polarization is used to determine the concentration of the inhibitor required to displace 50% of the bound probe, which corresponds to the IC50 value.[6]

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Caption: Workflow for a STAT3 SH2 domain binding assay.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

EMSA is used to assess the ability of activated STAT3 to bind to its DNA consensus sequence.

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from cells treated with or without an inhibitor.

  • Binding Reaction: The nuclear extract is incubated with a radiolabeled or fluorescently labeled DNA probe containing the STAT3 binding site.

  • Gel Electrophoresis: The protein-DNA complexes are separated from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged using a fluorescence scanner. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. A reduction in the shifted band in the presence of an inhibitor indicates inhibition of DNA binding.[3]

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Nuclear Extract Nuclear Extract Binding Reaction Binding Reaction Nuclear Extract->Binding Reaction Native PAGE Native PAGE Binding Reaction->Native PAGE Labeled DNA Probe Labeled DNA Probe Labeled DNA Probe->Binding Reaction Detection Detection Native PAGE->Detection Autoradiography/ Fluorescence Scan

Caption: Workflow for an Electrophoretic Mobility Shift Assay.

Conclusion and Future Directions

E804 and STATTIC represent two distinct and valuable strategies for targeting the STAT3 signaling pathway. E804's indirect mechanism through Src inhibition may offer advantages in cancers where Src is a key driver, potentially leading to a broader anti-tumor effect. Its lower sub-micromolar IC50 against Src kinase is noteworthy. However, the lack of comprehensive cell viability data for E804 across a wide range of cancer cell lines makes a direct comparison of its cellular potency with STATTIC challenging.

STATTIC, with its direct and selective inhibition of the STAT3 SH2 domain, provides a more focused approach. The wealth of available IC50 data for STATTIC across numerous cell lines facilitates its comparison with other direct STAT3 inhibitors. However, researchers should be mindful of its potential off-target effects.

For drug development professionals, the choice between an indirect and a direct inhibitor will depend on the specific cancer context and the desired therapeutic outcome. Further head-to-head studies comparing E804 and STATTIC in various cancer models, including in vivo studies, are warranted to fully elucidate their relative therapeutic potential. Additionally, a deeper investigation into the direct binding potential of E804 to STAT3, even if weak, would provide a more complete picture of its mechanism of action. The development of more specific and potent STAT3 inhibitors with improved pharmacokinetic properties remains a critical goal in the field.

References

E804 vs. Sunitinib: A Comparative Guide to Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between anti-angiogenic agents is critical for advancing cancer therapy. This guide provides a detailed, objective comparison of two such agents: E804, an indirubin derivative, and Sunitinib, a multi-targeted tyrosine kinase inhibitor. We delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays.

Mechanism of Action: Targeting Angiogenesis Pathways

Both E804 and Sunitinib impede angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. However, they achieve this through distinct molecular interactions.

E804 primarily functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By directly targeting the kinase activity of VEGFR-2, E804 blocks the downstream signaling cascades initiated by VEGF, a key promoter of angiogenesis. This inhibition curtails endothelial cell proliferation, migration, and the formation of new vascular tubes.

Sunitinib exhibits a broader spectrum of activity, targeting multiple receptor tyrosine kinases (RTKs) implicated in angiogenesis and tumor cell proliferation. Its primary targets include VEGFRs (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFRs). By inhibiting both VEGFRs on endothelial cells and PDGFRs on pericytes, Sunitinib disrupts the intricate signaling required for new blood vessel formation and maturation. Additionally, Sunitinib inhibits other RTKs such as c-KIT, FLT3, and RET, contributing to its anti-tumor effects.

Signaling Pathway Diagrams

E804_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K E804 E804 E804->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival

Figure 1: E804 Signaling Pathway Inhibition.

Sunitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFRs VEGF->VEGFR PDGF PDGF PDGFR PDGFRs PDGF->PDGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K PDGFR->PI3K Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival

Figure 2: Sunitinib's Multi-Targeted Inhibition.

Quantitative Performance Comparison

The following tables summarize the quantitative data on the anti-angiogenic performance of E804 and Sunitinib from various in vitro and in vivo studies.

In Vitro Efficacy
ParameterE804SunitinibReference
VEGFR-2 Kinase Inhibition (IC50) 0.95 µM80 nM[1]
HUVEC Proliferation Inhibition (IC50) Not explicitly defined as IC50, significant inhibition at 0.5-10 µM40 nM (VEGF-induced)[2][3]
HUVEC Tube Formation Significant reduction at 0.5-10 µMIC50 = 33.1 nM[1][4]
In Vivo Efficacy
ParameterE804SunitinibReference
Tumor Growth Inhibition ~50% reduction in tumor volume (CT-26 model)Significant inhibition in various xenograft models[1]
Microvessel Density (MVD) Reduction ~62% reduction (CT-26 model)~74% reduction (U87MG GBM model)[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity.

Protocol:

  • Recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., poly(Glu, Tyr) 4:1) in a kinase reaction buffer.

  • The compound (E804 or Sunitinib) is added at various concentrations.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using an ELISA-based method with a phosphotyrosine-specific antibody.

  • The IC50 value is calculated from the dose-response curve.[6]

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

Objective: To assess the effect of the compound on the proliferation of endothelial cells.

Protocol:

  • HUVECs are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the compound (E804 or Sunitinib) in the presence of a pro-angiogenic stimulus, typically VEGF.

  • After an incubation period (e.g., 48-72 hours), cell proliferation is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQuant.

  • The absorbance or fluorescence is measured, and the percentage of proliferation inhibition is calculated relative to the vehicle-treated control.[7][8]

HUVEC Tube Formation Assay

Objective: To evaluate the compound's ability to inhibit the formation of capillary-like structures by endothelial cells.

Protocol:

  • A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel).

  • HUVECs are seeded onto the matrix in the presence of various concentrations of the compound (E804 or Sunitinib).

  • The plate is incubated for a period (e.g., 6-18 hours) to allow for the formation of tube-like structures.

  • The formation of these structures is visualized and quantified by microscopy. Parameters such as the number of branch points and total tube length are measured using image analysis software.[9][10]

In Vivo Tumor Angiogenesis Model (Mouse Xenograft)

Objective: To assess the anti-angiogenic and anti-tumor efficacy of the compound in a living organism.

Protocol:

  • Human tumor cells (e.g., CT-26 colon carcinoma or U87MG glioblastoma) are subcutaneously or orthotopically implanted into immunodeficient mice.

  • Once tumors are established, mice are treated with the compound (E804 or Sunitinib) or a vehicle control, typically via oral gavage or intraperitoneal injection, on a defined schedule.

  • Tumor volume is measured regularly throughout the study.

  • At the end of the study, tumors are excised, and microvessel density is quantified by immunohistochemical staining for endothelial cell markers such as CD31.[1][5]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cluster_endpoints Endpoints Kinase_Assay VEGFR-2 Kinase Assay IC50 IC50 Determination Kinase_Assay->IC50 Proliferation_Assay HUVEC Proliferation Assay Proliferation_Inhibition Proliferation Inhibition (%) Proliferation_Assay->Proliferation_Inhibition Tube_Formation_Assay HUVEC Tube Formation Assay Tube_Inhibition Tube Formation Inhibition (%) Tube_Formation_Assay->Tube_Inhibition Tumor_Model Mouse Xenograft Model Tumor_Growth Tumor Growth Inhibition Tumor_Model->Tumor_Growth MVD Microvessel Density Tumor_Model->MVD

Figure 3: General experimental workflow for assessing anti-angiogenic compounds.

Conclusion

Both E804 and Sunitinib demonstrate potent anti-angiogenic properties, albeit through mechanisms with differing specificity. Sunitinib's multi-targeted approach, inhibiting both VEGFRs and PDGFRs, offers a broader blockade of pro-angiogenic signaling. In contrast, E804's more selective inhibition of VEGFR-2 may offer a different therapeutic window and side-effect profile. The quantitative data presented herein, derived from standardized in vitro and in vivo models, provides a foundation for researchers to make informed decisions in the development of novel anti-cancer therapies targeting angiogenesis. The detailed protocols and workflow diagrams serve as a resource to guide future comparative studies in this critical area of oncology research.

References

A Head-to-Head Comparison of Indirubin Derivatives: E804, E564, and E728 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indirubin, a natural bis-indole alkaloid, has long been recognized for its therapeutic potential, leading to the synthesis of numerous derivatives with enhanced potency and specificity.[1][2] Among these, E804, E564, and E728 have emerged as significant inhibitors of critical oncogenic signaling pathways. This guide provides a detailed head-to-head comparison of these three indirubin derivatives, supported by available experimental data, to aid researchers in selecting the appropriate compound for their studies in cancer biology and drug development.

Quantitative Performance Data

Table 1: Inhibitory Activity (IC50) of Indirubin Derivatives against Oncogenic Kinases

Target KinaseE804E564E728
Src Kinase 0.43 µM[3]Data not availablePotent inhibitor (IC50 not specified)[1]
CDK1/cyclin B 1.65 µM[3]Data not availableData not available
CDK2/cyclin A 0.54 µM[3]Data not availableData not available
CDK2/cyclin E 0.21 µM[3]Data not availableData not available
IGF1R 0.65 µM[4]Data not availableData not available

Table 2: Overview of Biological Activity

Biological EffectE804E564E728
STAT3 Signaling Inhibition Potent inhibitor[3]Potent inhibitor[3]Potent inhibitor[3]
Induction of Apoptosis Yes[3]Yes[1]Yes[1]
Inhibition of Cell Proliferation YesYesYes
Downregulation of Anti-Apoptotic Proteins (Mcl-1, Survivin) Yes[3]Yes[1]Yes[1]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the process of evaluation for these indirubin derivatives, the following diagrams are provided.

G cluster_0 Upstream Activation cluster_1 Kinase Cascade cluster_2 STAT3 Activation and Nuclear Translocation cluster_3 Gene Transcription and Cellular Effects cluster_4 Points of Inhibition by Indirubin Derivatives Growth Factors / Cytokines Growth Factors / Cytokines Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors / Cytokines->Receptor Tyrosine Kinases Src Src Receptor Tyrosine Kinases->Src JAK JAK Receptor Tyrosine Kinases->JAK STAT3 STAT3 Src->STAT3 phosphorylates JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3 Dimer pSTAT3 Dimer pSTAT3->pSTAT3 Dimer Nucleus Nucleus pSTAT3 Dimer->Nucleus translocates to Target Genes (e.g., c-Myc, Cyclin D1, Survivin, Mcl-1) Target Genes (e.g., c-Myc, Cyclin D1, Survivin, Mcl-1) Nucleus->Target Genes (e.g., c-Myc, Cyclin D1, Survivin, Mcl-1) activates transcription of Cell Proliferation Cell Proliferation Target Genes (e.g., c-Myc, Cyclin D1, Survivin, Mcl-1)->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Target Genes (e.g., c-Myc, Cyclin D1, Survivin, Mcl-1)->Apoptosis Inhibition E804 E804 E804->Src inhibits E564_E728 E564, E728, E804 E564_E728->STAT3 inhibit signaling

Caption: Src-STAT3 Signaling Pathway and Inhibition by Indirubin Derivatives.

G cluster_0 Phase 1: In Vitro Kinase Inhibition cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Data Analysis and Comparison start Select Indirubin Derivatives (E804, E564, E728) kinase_assay In Vitro Kinase Assay (Src, CDKs, etc.) start->kinase_assay ic50 Determine IC50 Values kinase_assay->ic50 cell_culture Treat Cancer Cell Lines ic50->cell_culture mtt_assay Cell Proliferation Assay (MTT) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V) cell_culture->apoptosis_assay western_blot Western Blot for Downstream Targets (pSTAT3, Mcl-1, Survivin) mtt_assay->western_blot apoptosis_assay->western_blot emsa EMSA for STAT3 DNA Binding Activity western_blot->emsa end Head-to-Head Comparison of Efficacy and Potency emsa->end

Caption: Experimental Workflow for Evaluating Indirubin Derivatives.

G cluster_E804 E804 cluster_E564_E728 E564 & E728 Indirubin Derivatives Indirubin Derivatives E804_Src Src Kinase Inhibition Indirubin Derivatives->E804_Src E804_CDK CDK Inhibition Indirubin Derivatives->E804_CDK E804_STAT3 STAT3 Signaling Inhibition Indirubin Derivatives->E804_STAT3 E564_E728_STAT3 STAT3 Signaling Inhibition Indirubin Derivatives->E564_E728_STAT3 Inhibition of STAT3 Phosphorylation Inhibition of STAT3 Phosphorylation E804_Src->Inhibition of STAT3 Phosphorylation Cell Cycle Arrest Cell Cycle Arrest E804_CDK->Cell Cycle Arrest Apoptosis Apoptosis E804_STAT3->Apoptosis E564_E728_STAT3->Apoptosis

Caption: Logical Relationship of Inhibitory Actions.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these indirubin derivatives.

In Vitro Kinase Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the indirubin derivatives against purified kinases.

Materials:

  • Purified recombinant kinases (e.g., c-Src, CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E)

  • Kinase-specific substrate (e.g., enolase for Src)

  • Indirubin derivatives (E804, E564, E728) dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM Hepes, pH 7.5/10 mM MgCl2/5 mM MnCl2/10 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the indirubin derivatives in the kinase reaction buffer. A DMSO control should be included.

  • In a microcentrifuge tube, combine the purified kinase and its specific substrate.

  • Add the diluted indirubin derivative or DMSO control to the kinase/substrate mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to the mixture.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the paper with acetone and allow it to air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-468 breast cancer, DU145 prostate cancer)

  • Complete cell culture medium

  • Indirubin derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the indirubin derivatives or a DMSO vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the DMSO control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Indirubin derivatives dissolved in DMSO

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and treat with the indirubin derivatives or DMSO control for the desired time.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Conclusion

The indirubin derivatives E804, E564, and E728 are potent inhibitors of STAT3 signaling, a key pathway in cancer cell proliferation and survival. E804 has been further characterized as a direct inhibitor of Src kinase and various cyclin-dependent kinases. While a complete head-to-head comparison of their inhibitory potency is limited by the lack of comprehensive and directly comparative IC50 data for E564 and E728, the available information suggests that these compounds are valuable tools for investigating STAT3-mediated oncogenesis. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the specific activities and therapeutic potential of these promising indirubin derivatives.

References

A Comparative Guide to the Anti-Angiogenic Targets of Indirubin E804

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-angiogenic properties of Indirubin E804 with other established anti-angiogenic agents. The information presented herein is intended to validate the anti-angiogenic targets of Indirubin E804 and to offer a comparative perspective for researchers in the field of angiogenesis and cancer therapeutics.

Executive Summary

Indirubin E804 is a derivative of the natural compound Indirubin and has demonstrated significant anti-angiogenic activity. Its primary mechanism of action involves the inhibition of key signaling pathways crucial for new blood vessel formation, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src kinase, and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This multi-targeted approach distinguishes it from some other anti-angiogenic agents and suggests its potential as a potent therapeutic candidate. This guide will delve into a detailed comparison of Indirubin E804 with Sunitinib, Sorafenib, and Bevacizumab, focusing on their mechanisms of action, and performance in key anti-angiogenic assays.

Comparative Data on Anti-Angiogenic Activity

The following tables summarize the available quantitative data for Indirubin E804 and its comparators. It is important to note that the data presented is compiled from various studies, and a direct head-to-head comparison in the same experimental setup is not always available. This limitation should be considered when interpreting the results.

Table 1: In Vitro Inhibition of Endothelial Cell Functions

CompoundTarget(s)HUVEC Proliferation IC50HUVEC Migration InhibitionHUVEC Tube Formation Inhibition
Indirubin E804 VEGFR-2, Src, STAT3~1-10 µM[1]Significant inhibition at 0.5-10 µM[1]Significant reduction at 0.5-10 µM[1]
Sunitinib VEGFRs, PDGFRs, c-KIT~40 nM (VEGF-induced)[3]Potent inhibition (as low as 10 nM)[4]Dose-dependent inhibition[3]
Sorafenib VEGFRs, PDGFR, Raf kinasesIC50 values in the low µM range for various cancer cell linesEffective inhibitorEffective inhibitor
Bevacizumab VEGF-AInhibits VEGF-stimulated proliferation[5]Inhibits VEGF-stimulated chemotaxis[5]Inhibits VEGF-induced tube formation

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity

CompoundAnimal ModelTumor TypeKey Findings
Indirubin E804 Balb/c miceCT-26 colon cancer allograftInhibited tumor growth, decreased microvessel density (CD31), and reduced Ki-67 proliferative index.[1][2]
Sunitinib Athymic miceU87MG glioblastomaImproved median survival, reduced microvessel density.[4]
Sorafenib Nude miceVarious human tumor xenograftsShowed varying degrees of tumor growth inhibition depending on the xenograft model.
Bevacizumab VariousVariousInhibits tumor growth in various preclinical models.[6]

Signaling Pathways and Mechanisms of Action

Indirubin E804 exerts its anti-angiogenic effects by targeting multiple critical points in the angiogenic signaling cascade. It directly inhibits the kinase activity of VEGFR-2, the primary receptor for VEGF-A, a potent pro-angiogenic factor.[1] This inhibition blocks the downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are essential for endothelial cell proliferation, migration, and survival.[1] Furthermore, Indirubin E804 inhibits Src kinase and the phosphorylation of STAT3, a transcription factor that regulates the expression of genes involved in angiogenesis and cell survival.[1][2]

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Src Src STAT3 STAT3 Src->STAT3 Nucleus Nucleus STAT3->Nucleus Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Proliferation Nucleus->Proliferation Migration Migration Nucleus->Migration IndirubinE804 Indirubin E804 IndirubinE804->VEGFR2 IndirubinE804->Src IndirubinE804->STAT3

Indirubin E804 Signaling Pathway

Sunitinib and Sorafenib are multi-kinase inhibitors that target several receptor tyrosine kinases, including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs). By inhibiting these receptors, they block the signaling pathways that drive both angiogenesis and tumor cell proliferation.

Bevacizumab , in contrast, is a monoclonal antibody that specifically targets and neutralizes VEGF-A, preventing it from binding to its receptors on endothelial cells.[5] This effectively blocks the initiation of the angiogenic signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
  • Cell Seeding: HUVECs are seeded in 96-well plates at a density of 5 x 103 cells per well in complete endothelial growth medium.

  • Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Indirubin E804, Sunitinib, Sorafenib) or a vehicle control.

  • Incubation: The plates are incubated for 48-72 hours.

  • Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

HUVEC Migration (Wound Healing) Assay
  • Cell Culture: HUVECs are grown to a confluent monolayer in 6-well plates.

  • Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

  • Treatment: The cells are washed to remove detached cells, and fresh medium containing the test compounds or vehicle is added.

  • Image Acquisition: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.

  • Data Analysis: The area of the wound is measured using image analysis software. The percentage of wound closure is calculated to determine the effect of the compounds on cell migration.

HUVEC Tube Formation Assay
  • Matrigel Coating: 96-well plates are coated with Matrigel, a basement membrane extract, and allowed to solidify at 37°C.

  • Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compounds or vehicle.

  • Incubation: The plates are incubated for 4-18 hours to allow for the formation of capillary-like structures (tubes).

  • Visualization and Quantification: The formation of tube networks is observed and photographed using a microscope. The total tube length and the number of branch points are quantified using image analysis software.

Start Start Seed_HUVEC Seed HUVECs in 96-well plate Start->Seed_HUVEC Add_Compound Add Test Compound (e.g., Indirubin E804) Seed_HUVEC->Add_Compound Incubate Incubate (48-72h) Add_Compound->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

HUVEC Proliferation Assay Workflow
Rat Aortic Ring Assay

  • Aorta Excision: Thoracic aortas are excised from rats and cleaned of periadventitial fibroareolar tissue.

  • Ring Preparation: The aortas are cross-sectioned into 1-2 mm thick rings.

  • Embedding: The aortic rings are embedded in a collagen or Matrigel matrix in a 48-well plate.

  • Treatment: The rings are cultured in endothelial cell growth medium supplemented with or without the test compounds.

  • Observation and Quantification: The outgrowth of microvessels from the aortic rings is monitored and photographed over several days. The extent of sprouting is quantified by measuring the area or length of the outgrowths.

In Vivo Tumor Allograft Model (CT-26)
  • Cell Implantation: CT-26 colon carcinoma cells are injected subcutaneously into the flank of Balb/c mice.[1][2]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with Indirubin E804 (e.g., via intraperitoneal injection) or a vehicle control for a specified period.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining, immunohistochemistry for CD31 to assess microvessel density and Ki-67 for proliferation).

Conclusion

Indirubin E804 demonstrates potent anti-angiogenic activity through a multi-targeted mechanism involving the inhibition of VEGFR-2, Src, and STAT3 signaling pathways. The available data suggests that it is effective at inhibiting key steps in the angiogenic process, including endothelial cell proliferation, migration, and tube formation, at micromolar concentrations. While direct comparative data with other anti-angiogenic agents is limited, the evidence presented in this guide supports the validation of its anti-angiogenic targets and underscores its potential as a valuable candidate for further preclinical and clinical investigation in the context of cancer therapy. Further head-to-head studies are warranted to definitively establish its comparative efficacy.

References

Unveiling the Kinase Cross-Reactivity Profile of Indirubin Derivative E804

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the indirubin derivative E804 reveals a multi-targeted kinase inhibition profile, with significant activity against key regulators of cell cycle progression and oncogenic signaling. This guide provides a detailed comparison of E804's cross-reactivity with other kinases, supported by quantitative data and experimental protocols, to inform researchers, scientists, and drug development professionals.

Quantitative Kinase Inhibition Profile of E804

The inhibitory activity of E804 has been quantified against a panel of kinases, revealing a potent and varied spectrum of engagement. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized in the table below, offering a clear comparison of its potency against different kinase targets.

Kinase TargetIC50 / EC50 (µM)Primary Signaling PathwayReference
c-Src 0.43Cell Proliferation, Survival, Angiogenesis[1]
CDK2/cyclin A 0.54Cell Cycle Regulation (S phase)[1]
CDK1/cyclin E 0.21Cell Cycle Regulation (G1/S transition)[1]
CDK1/cyclin B 1.65Cell Cycle Regulation (G2/M transition)[1]
IGF-1R 0.65Growth and Proliferation
CDK2/CycE 0.23 (EC50)Cell Cycle Regulation (G1/S transition)
STAT3 Inhibition ObservedCell Survival, Proliferation, Angiogenesis[1]
VEGFR-2 Inhibition ObservedAngiogenesis
GSK-3β Inhibition ObservedMultiple Cellular Processes

Key Signaling Pathways Targeted by E804

E804 exerts its biological effects by interfering with critical signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary pathways affected by E804's inhibitory action.

Src_Signaling_Pathway Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src STAT3 STAT3 Src->STAT3 PI3K/Akt PI3K/Akt Src->PI3K/Akt Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Src->Ras/Raf/MEK/ERK Cell Proliferation Cell Proliferation STAT3->Cell Proliferation Survival Survival PI3K/Akt->Survival Angiogenesis Angiogenesis Ras/Raf/MEK/ERK->Angiogenesis E804 E804 E804->Src

Src Kinase Signaling Pathway

STAT3_Signaling_Pathway Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT3 STAT3 JAK->STAT3 P STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer Nucleus Nucleus STAT3 Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription E804 E804 E804->STAT3 Inhibits Phosphorylation

STAT3 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K/Akt PI3K/Akt VEGFR-2->PI3K/Akt Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK VEGFR-2->Ras/Raf/MEK/ERK Migration Migration PLCγ->Migration Survival Survival PI3K/Akt->Survival Endothelial Cell Proliferation Endothelial Cell Proliferation Ras/Raf/MEK/ERK->Endothelial Cell Proliferation E804 E804 E804->VEGFR-2

VEGFR-2 Signaling Pathway

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, detailed experimental methodologies for the key kinase inhibition assays are provided below.

In Vitro c-Src Kinase Assay

The inhibitory effect of E804 on c-Src kinase activity was determined using a standard in vitro kinase assay.[1]

Workflow Diagram:

c_Src_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant c-Src Recombinant c-Src Incubation Incubation Recombinant c-Src->Incubation Peptide Substrate Peptide Substrate Peptide Substrate->Incubation E804 Dilutions E804 Dilutions E804 Dilutions->Incubation ATP Solution ATP Solution ATP Solution->Incubation Measurement Measurement Incubation->Measurement Data Analysis Data Analysis Measurement->Data Analysis

c-Src Kinase Assay Workflow

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing recombinant c-Src enzyme, a specific peptide substrate, and varying concentrations of E804 in a suitable kinase buffer is prepared.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (typically 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped by the addition of a termination solution, often containing EDTA to chelate magnesium ions required for kinase activity.

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP, or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ATP consumption.

  • Data Analysis: The percentage of kinase inhibition at each E804 concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

In Vitro Cyclin-Dependent Kinase (CDK) Assays

The inhibitory activity of E804 against CDK1/cyclin B, CDK2/cyclin A, and CDK1/cyclin E complexes was assessed using a similar in vitro kinase assay methodology.[1]

Protocol:

  • Reaction Setup: Purified active CDK/cyclin complexes are incubated with a histone H1 substrate in a kinase assay buffer.

  • Inhibitor Addition: Serial dilutions of E804 are added to the reaction mixtures.

  • Reaction Initiation and Incubation: The reaction is started by the addition of [γ-³²P]ATP and incubated at 30°C.

  • Detection and Analysis: The phosphorylated histone H1 is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter. The IC50 values are calculated from the resulting dose-response curves.

Conclusion

The this compound demonstrates a potent multi-kinase inhibitory profile, targeting key players in cancer cell proliferation, survival, and angiogenesis. Its significant activity against c-Src, various CDKs, and its observed inhibition of STAT3 and VEGFR-2 signaling highlight its potential as a multi-faceted anti-cancer agent. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and comparison of E804 with other kinase inhibitors.

References

Navigating Sunitinib Resistance: A Comparative Guide to Second-Line Therapies in Advanced Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like sunitinib presents a significant clinical challenge. This guide provides a comparative overview of therapeutic strategies for sunitinib-resistant cancers, offering a framework for evaluating novel compounds, such as the hypothetical E804, against established second-line treatments. The content is based on preclinical and clinical data in various sunitinib-resistant cancer models.

Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor (TKI), has been a first-line treatment for metastatic renal cell carcinoma (mRCC) and a second-line option for gastrointestinal stromal tumors (GIST).[1][2][3] It primarily targets VEGFR, PDGFR, c-KIT, and other kinases, thereby inhibiting angiogenesis and tumor cell proliferation.[1][4][5] However, a majority of patients who initially respond to sunitinib eventually develop resistance through various mechanisms, including activation of alternative signaling pathways, metabolic reprogramming, and alterations in the tumor microenvironment.[2][4][6]

The Landscape of Sunitinib Resistance and Alternative Therapies

The development of resistance necessitates a switch to subsequent lines of therapy. Several agents with different mechanisms of action have shown efficacy in patients with sunitinib-refractory disease. This guide compares key alternatives, providing a benchmark for the evaluation of new therapeutic candidates.

Comparative Efficacy of Post-Sunitinib Therapies

The following table summarizes the clinical performance of prominent second-line therapies following sunitinib failure, with a placeholder for the hypothetical compound E804.

Therapeutic AgentMechanism of ActionOverall Response Rate (ORR)Median Progression-Free Survival (mPFS)Key Clinical Trials
Axitinib Potent and selective VEGFR inhibitor20% - 40%4.8 - 8.3 monthsAXIS, CheckMate 025
Cabozantinib Inhibitor of MET, AXL, and VEGFR17% - 21%7.2 - 9.1 monthsMETEOR, CABOSUN[7]
Nivolumab + Ipilimumab PD-1 and CTLA-4 immune checkpoint inhibitors~42%~11.6 monthsCheckMate-214[7]
Regorafenib Multi-kinase inhibitor (VEGFR, KIT, PDGFR, etc.)-4.8 monthsGRID[8]
Sorafenib Multi-kinase inhibitor (VEGFR, PDGFR, RAF)-5.2 - 6.4 monthsPhase II trials[8]
E804 (Hypothetical) [Insert Mechanism of Action][Insert Data][Insert Data][Insert Trial Name]

Unraveling the Mechanisms of Sunitinib Resistance

Understanding the molecular pathways that drive sunitinib resistance is crucial for the development of effective next-generation therapies. Resistance can be intrinsic or acquired and involves a complex interplay of factors.

Key Signaling Pathways in Sunitinib Resistance

Sunitinib_Resistance_Pathways cluster_sunitinib Sunitinib Action cluster_tumor_cell Tumor Cell cluster_downstream Downstream Signaling cluster_resistance Resistance Mechanisms Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR PDGFR PDGFR Sunitinib->PDGFR cKIT c-KIT Sunitinib->cKIT PI3K_Akt PI3K/Akt/mTOR VEGFR->PI3K_Akt RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK VEGFR->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_Akt PDGFR->RAS_RAF_MEK_ERK cKIT->PI3K_Akt cKIT->RAS_RAF_MEK_ERK Proliferation Proliferation PI3K_Akt->Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis->Proliferation MET_AXL MET/AXL Upregulation MET_AXL->PI3K_Akt Bypass MET_AXL->RAS_RAF_MEK_ERK Bypass FGFR FGFR Signaling FGFR->PI3K_Akt Bypass FGFR->RAS_RAF_MEK_ERK Bypass EMT Epithelial-Mesenchymal Transition (EMT) EMT->Proliferation Promotes Invasion Lysosomal_Sequestration Lysosomal Sequestration Lysosomal_Sequestration->Sunitinib Reduces Bioavailability

Caption: Key signaling pathways targeted by sunitinib and mechanisms of resistance.

Experimental Protocols for Evaluating Novel Compounds in Sunitinib-Resistant Models

To assess the efficacy of a new agent like E804, a series of preclinical experiments in sunitinib-resistant models are essential.

Development of Sunitinib-Resistant Cell Lines
  • Cell Line Selection: Begin with sunitinib-sensitive cancer cell lines relevant to the intended clinical indication (e.g., 786-O or A498 for ccRCC).[9]

  • Dose Escalation: Continuously expose parental cell lines to gradually increasing concentrations of sunitinib over several months (e.g., starting from the IC50 and escalating up to 5-10 µM).[10][11]

  • Resistance Confirmation: Regularly assess the IC50 of sunitinib in the treated cells using cell viability assays (e.g., MTT or CellTiter-Glo) to confirm the development of a resistant phenotype.[9][10]

  • Characterization: Analyze the resistant cell lines for molecular changes associated with resistance, such as upregulation of bypass signaling pathways (e.g., MET, AXL) via immunoblotting or RNA sequencing.[9]

In Vivo Xenograft Models
  • Model Establishment: Subcutaneously implant sunitinib-resistant cells into immunocompromised mice (e.g., athymic nude mice).

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer the investigational drug (e.g., E804), a positive control (e.g., cabozantinib), and a vehicle control.

  • Efficacy Assessment: Monitor tumor volume regularly. At the end of the study, excise tumors and measure their weight.[12]

  • Pharmacodynamic Studies: Analyze tumor tissue for target engagement and downstream signaling modulation to confirm the mechanism of action of the investigational drug.

Experimental_Workflow start Start: Sunitinib-Sensitive Cancer Cell Line dose_escalation Continuous Exposure to Increasing Sunitinib Doses start->dose_escalation resistance_confirmation Confirm Resistance (IC50 Shift) dose_escalation->resistance_confirmation characterization Molecular Characterization of Resistant Cells resistance_confirmation->characterization Resistant xenograft Establish Xenograft Model in Mice characterization->xenograft treatment Treat with E804 vs. Controls xenograft->treatment efficacy_assessment Assess Tumor Growth and Weight treatment->efficacy_assessment pd_studies Pharmacodynamic Analysis of Tumors efficacy_assessment->pd_studies end End: Efficacy Data for E804 pd_studies->end

Caption: Workflow for evaluating a novel compound in sunitinib-resistant models.

Logical Framework for Second-Line Therapy Selection

The choice of a second-line agent after sunitinib failure depends on various factors, including the patient's performance status, comorbidities, and the specific molecular drivers of resistance, if known.

Treatment_Decision_Tree cluster_options Second-Line Treatment Options start Patient Progresses on Sunitinib biomarker_analysis Biomarker Analysis (if available) start->biomarker_analysis t_cell_inflamed Tumor Microenvironment: T-cell Inflamed biomarker_analysis->t_cell_inflamed Identifies Driver met_axl_high MET/AXL Upregulation biomarker_analysis->met_axl_high Identifies Driver angiogenesis_driven Continued VEGF-driven Angiogenesis biomarker_analysis->angiogenesis_driven Identifies Driver ICI Immune Checkpoint Inhibitor (e.g., Nivolumab) t_cell_inflamed->ICI Consider Met_Axl_Inhibitor MET/AXL Inhibitor (e.g., Cabozantinib) met_axl_high->Met_Axl_Inhibitor Consider Potent_VEGF_Inhibitor Potent VEGFR Inhibitor (e.g., Axitinib) angiogenesis_driven->Potent_VEGF_Inhibitor Consider

Caption: Decision logic for selecting second-line therapy after sunitinib failure.

References

A Comparative Analysis of E804 and Other Leading VEGFR Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Shanghai, China – November 11, 2025 – In the rapidly evolving landscape of oncology drug development, Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors remain a cornerstone of anti-angiogenic therapy. This guide provides a comprehensive comparative analysis of the novel indirubin derivative E804 against a panel of established VEGFR inhibitors: Axitinib, Cabozantinib, Lenvatinib, Pazopanib, Regorafenib, Sorafenib, and Sunitinib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, in vitro potency, in vivo efficacy, and clinical toxicity profiles, supported by experimental data and methodologies.

Mechanism of Action: Targeting the Engine of Tumor Angiogenesis

VEGFR inhibitors primarily exert their anti-cancer effects by blocking the signaling pathways that lead to the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis. These small molecule inhibitors typically compete with ATP for binding to the catalytic domain of VEGFR tyrosine kinases, thereby inhibiting receptor phosphorylation and downstream signaling.

E804, a derivative of indirubin, has been identified as a potent inhibitor of VEGFR-2, the primary mediator of the angiogenic signal.[2] By directly inhibiting VEGFR-2 kinase activity, E804 effectively suppresses downstream signaling through the ERK and AKT pathways.[2] The other inhibitors in this comparison are multi-targeted kinase inhibitors with varying degrees of selectivity for VEGFRs and other receptor tyrosine kinases involved in tumor progression, such as Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), c-KIT, MET, RET, and RAF kinases.[3][4][5][6][7][8][9][10][11]

digraph "VEGFR Signaling Pathway" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="VEGFR Signaling Pathway and Inhibition"];
  node [shape=box, style="filled", fontname="Arial", fontsize=10];
  edge [arrowhead=vee, fontname="Arial", fontsize=9];

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nMigration, Permeability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitors [label="VEGFR Inhibitors\n(E804, Sunitinib, etc.)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> PLCg; VEGFR -> PI3K; PLCg -> PKC; PKC -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; PI3K -> AKT; AKT -> Survival; Inhibitors -> VEGFR [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; }

Caption: A typical workflow for an in vitro VEGFR2 kinase inhibition assay.

Endothelial Cell Proliferation Assay

Objective: To assess the effect of a test compound on the proliferation of endothelial cells.

Methodology:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to attach.

  • Cells are serum-starved to synchronize their cell cycle.

  • The cells are then treated with a pro-angiogenic growth factor (e.g., VEGF) in the presence or absence of various concentrations of the test compound.

  • After a defined incubation period (e.g., 72 hours), cell proliferation is measured using assays such as MTT, which measures metabolic activity, or by direct cell counting.

  • The percentage of proliferation inhibition is calculated relative to the VEGF-treated control.

  • The IC50 value for the inhibition of cell proliferation is determined.

In Vivo Tumor Xenograft/Allograft Model

Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.

Methodology:

  • Cancer cells (e.g., human colon cancer cells for a xenograft or murine colon cancer cells like CT-26 for an allograft) are injected subcutaneously or orthotopically into immunocompromised (for xenografts) or syngeneic (for allografts) mice.

  • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

  • The test compound is administered to the treatment group according to a specific dose and schedule (e.g., daily oral gavage). The control group receives a vehicle.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for microvessel density (CD31) and proliferation (Ki-67)).

  • The anti-tumor efficacy is evaluated by comparing the tumor growth rates and final tumor weights between the treatment and control groups.

```dot digraph "Xenograft Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="In Vivo Tumor Model Workflow"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inject [label="Inject cancer cells\ninto mice", fillcolor="#F1F3F4", fontcolor="#202124"]; TumorGrowth [label="Allow tumors to grow\nto palpable size", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomize [label="Randomize mice into\ncontrol & treatment groups", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Administer vehicle or\ntest inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure tumor volume\nperiodically", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze tumor growth\nand endpoint data", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Inject; Inject -> TumorGrowth; TumorGrowth -> Randomize; Randomize -> Treat; Treat -> Measure [label="Repeatedly"]; Measure -> Analyze; Analyze -> End; }

References

Indirubin E804: An In Vitro and In Vivo Correlation of Activity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the anti-cancer and anti-angiogenic efficacy of Indirubin E804 with alternative therapies, supported by experimental data and detailed protocols.

Indirubin E804, a synthetic derivative of the natural compound indirubin, has emerged as a promising multi-kinase inhibitor with potent anti-tumor and anti-angiogenic activities. This guide provides an objective comparison of Indirubin E804's performance against other therapeutic alternatives, focusing on its in vitro and in vivo efficacy. Detailed experimental data, protocols, and visual representations of its mechanism of action are presented to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Performance Comparison: Indirubin E804 vs. Alternative Kinase Inhibitors

Indirubin E804 exerts its therapeutic effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Its primary mechanisms of action include the inhibition of Src kinase, Signal Transducer and Activator of Transcription 3 (STAT3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following tables provide a comparative summary of the in vitro potency and in vivo efficacy of Indirubin E804 against other inhibitors targeting these pathways.

In Vitro Potency: A Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data below summarizes the IC50 values of Indirubin E804 and other selected inhibitors against their respective targets.

CompoundTarget(s)IC50 (µM)Cell Line/Assay ConditionsReference(s)
Indirubin E804 Src Kinase 0.43 In vitro kinase assay[1][2]
Indirubin E804 VEGFR-2 0.95 HTScan® VEGFR-2 kinase assay kit[3]
Indirubin E804 IGF1R 0.65 In vitro kinase assay
Indirubin E804 CDK2/CycE 0.23 In vitro kinase assay
S3I-201STAT3~5-10Varies by cell line (e.g., MDA-MB-231, PANC-1)[4]
StatticSTAT3~5-20Varies by cell line[5]
LLL12STAT30.16 - 3.09MDA-MB-231, SK-BR-3, PANC-1, HPAC, U87, U373 cell lines[4]
WP1066JAK2/STAT3>5Varies by cell line[4]
SorafenibVEGFR-2, PDGFR, Raf0.09Kinase assay[6]
SunitinibVEGFR-2, PDGFR, Kit0.01Kinase assay[6]
RamucirumabVEGFR-20.0008 - 0.001Binds to extracellular domain of human VEGFR2[7]
ApatinibVEGFR-2, c-Kit, Ret0.001 (VEGFR-2)Kinase assay[8]
In Vivo Efficacy: A Head-to-Head Look at Anti-Tumor Activity

The ultimate measure of an anti-cancer agent's effectiveness is its ability to inhibit tumor growth in vivo. This table summarizes the in vivo efficacy of Indirubin E804 and comparable agents in preclinical cancer models.

Compound/TherapyCancer ModelDosing & AdministrationKey OutcomesReference(s)
Indirubin E804 CT-26 colon carcinoma (mouse xenograft) Intratumoral injection Significant inhibition of tumor growth [9][10]
DC101 (anti-murine VEGFR2 antibody)Ewing's sarcoma, synovial sarcoma, neuroblastoma, DSRCT (mouse xenografts)Intraperitoneal injectionTumor growth delay; stable disease and partial regressions with chemotherapy[11]
S3I-201Head and Neck Squamous Cell Carcinoma (HNSCC) (mouse xenograft)Intraperitoneal injectionSignificantly delayed tumorigenesis; enhanced anti-tumor effect with chemotherapy[12]
VandetanibLewis Lung Carcinoma and B16.F10 melanoma (mouse models)80 mg/kg daily, oral84% and 82% inhibition of tumor growth, respectively[13]
RamucirumabGastric, colorectal, non-small cell lung cancer (clinical trials)Intravenous infusionImproved overall survival in combination with chemotherapy[7]

Signaling Pathways and Experimental Workflows

To fully understand the therapeutic potential of Indirubin E804, it is crucial to visualize its mechanism of action within the relevant biological pathways and the experimental procedures used for its evaluation.

Src-STAT3 Signaling Pathway Inhibition

Indirubin E804 directly inhibits the kinase activity of Src, a non-receptor tyrosine kinase that plays a pivotal role in activating the STAT3 signaling pathway.[1][2] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and immune evasion. By blocking Src, Indirubin E804 prevents the phosphorylation and subsequent activation of STAT3, leading to the downregulation of its target genes, such as the anti-apoptotic proteins Mcl-1 and Survivin.[10]

Src_STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors / Cytokines RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Src Src RTK->Src STAT3_inactive STAT3 (inactive) Src->STAT3_inactive P STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Target_Genes Target Genes (Mcl-1, Survivin, etc.) Nucleus->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation E804 Indirubin E804 E804->Src

Caption: Indirubin E804 inhibits the Src-STAT3 signaling pathway.

VEGFR-2 Signaling Pathway and Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key driver of this process, and its binding to VEGFR-2 on endothelial cells initiates a signaling cascade that promotes cell proliferation, migration, and survival. Indirubin E804 has been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling and suppressing angiogenesis.[3][9]

VEGFR2_Pathway cluster_endothelial_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Akt Akt PI3K->Akt Endothelial_Responses Endothelial Cell Proliferation, Migration, Survival Akt->Endothelial_Responses PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Endothelial_Responses Angiogenesis Angiogenesis Endothelial_Responses->Angiogenesis E804 Indirubin E804 E804->VEGFR2

Caption: Indirubin E804 blocks angiogenesis by inhibiting VEGFR-2 signaling.

Experimental Workflow for In Vitro and In Vivo Evaluation

The preclinical evaluation of anti-cancer drugs like Indirubin E804 follows a structured workflow, progressing from in vitro assays to in vivo animal models. This systematic approach allows for the comprehensive assessment of a compound's efficacy and mechanism of action.

Experimental_Workflow start Start: Compound Synthesis (Indirubin E804) in_vitro In Vitro Assays start->in_vitro kinase_assay Kinase Activity Assays (Src, VEGFR-2) in_vitro->kinase_assay cell_proliferation Cell Proliferation Assays (MTT, etc.) in_vitro->cell_proliferation cell_migration Cell Migration Assays (Wound Healing) in_vitro->cell_migration tube_formation HUVEC Tube Formation Assay in_vitro->tube_formation western_blot Western Blotting (p-STAT3, etc.) in_vitro->western_blot in_vivo In Vivo Models in_vitro->in_vivo xenograft Tumor Xenograft Models (e.g., CT-26 in mice) in_vivo->xenograft toxicity Toxicity Studies in_vivo->toxicity efficacy_studies Efficacy Studies (Tumor Growth Inhibition) xenograft->efficacy_studies end Data Analysis & Correlation efficacy_studies->end toxicity->end

Caption: Preclinical evaluation workflow for Indirubin E804.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

Src Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Src kinase.

Materials:

  • Recombinant active Src kinase

  • Src-specific peptide substrate (e.g., cdc2 (6-20))

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • Indirubin E804 or other test compounds

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of Indirubin E804 in kinase reaction buffer.

  • In a 96-well plate, add the Src kinase, peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

HUVEC Tube Formation Assay

This assay assesses the anti-angiogenic potential of a compound by measuring its effect on the ability of Human Umbilical Vein Endothelial Cells (HUVECs) to form capillary-like structures.

Materials:

  • HUVECs

  • Endothelial cell growth medium (e.g., EGM-2)

  • Matrigel® Basement Membrane Matrix

  • 96-well plates

  • Indirubin E804 or other test compounds

  • Calcein AM (for visualization)

Procedure:

  • Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in a basal medium containing the test compound at various concentrations.

  • Seed the HUVECs onto the Matrigel®-coated wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualize the tube formation using a microscope. For quantitative analysis, stain the cells with Calcein AM and capture images.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

STAT3 Phosphorylation Western Blot

This method is used to determine the effect of a compound on the phosphorylation status of STAT3 in cancer cells.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-468)

  • Cell culture medium and supplements

  • Indirubin E804 or other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Culture the cancer cells to 70-80% confluency.

  • Treat the cells with various concentrations of Indirubin E804 for a specified time (e.g., 4 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total STAT3 and the loading control to ensure equal protein loading.

Murine Xenograft Tumor Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., CT-26 murine colon carcinoma)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Indirubin E804 or other test compounds formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells and resuspend them in PBS or a suitable vehicle.

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer Indirubin E804 or the vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., intratumoral, intraperitoneal, oral).

  • Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

References

E804 Target Engagement and Validation in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of E804's performance in live-cell target engagement and validation against other alternatives. Supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows are presented to aid in the evaluation of this indirubin derivative.

Executive Summary

E804 is a multi-targeted kinase inhibitor demonstrating significant anti-cancer and anti-angiogenic properties. Its primary molecular targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Signal Transducer and Activator of Transcription 3 (STAT3). By inhibiting these key signaling nodes, E804 effectively disrupts processes crucial for tumor growth, proliferation, and angiogenesis. This guide focuses on methods to quantify the engagement of E804 with its targets in a cellular context and compares its activity with other known inhibitors of the VEGFR-2 and STAT3 pathways.

Comparative Analysis of Target Engagement

The following tables summarize the available quantitative data for E804 and its alternatives, focusing on their ability to engage and inhibit their respective targets in live cells. It is important to note that direct head-to-head comparative studies using identical assays and conditions are limited. Therefore, the data presented is a compilation from various studies, and direct comparison of absolute values should be approached with caution.

VEGFR-2 Target Engagement and Inhibition

VEGFR-2 is a key mediator of angiogenesis. Its inhibition is a well-established anti-cancer strategy. E804 has been shown to directly inhibit VEGFR-2 kinase activity.

Table 1: Comparison of VEGFR-2 Inhibitors

CompoundAssay TypeCell LineEndpointIC50/EC50
E804 VEGFR-2 Kinase Assay (in vitro)N/AInhibition of purified VEGFR-2 kinase activityNot explicitly quantified in provided search results
VEGFR-2 Phosphorylation AssayHUVECsInhibition of VEGF-induced VEGFR-2 phosphorylationNot explicitly quantified in provided search results
Sorafenib VEGFR-2 Kinase Assay (in vitro)N/AInhibition of VEGFR-2 kinase activity90 nM[1]
Cellular AssayMultiple Cancer Cell LinesInhibition of cell proliferationVaries by cell line[2]
Sunitinib VEGFR-2 Kinase Assay (in vitro)N/AInhibition of VEGFR-2 kinase activity80 nM
NanoBRET Target EngagementCell LysatesBinding to VEGFR2-NanoLucNot explicitly quantified in provided search results[3]
STAT3 Target Engagement and Inhibition

STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. E804 has been shown to block STAT3 signaling.

Table 2: Comparison of STAT3 Inhibitors

CompoundAssay TypeCell LineEndpointIC50/EC50
E804 STAT3 Signaling AssayHuman breast and prostate cancer cellsReduction of STAT3 phosphorylationNot explicitly quantified in provided search results
Stattic STAT3 SH2 Domain Binding AssayN/AInhibition of phosphopeptide binding5.1 µM[4]
Cell Viability AssayT-cell acute lymphoblastic leukemia cellsInhibition of cell viability3.188 - 4.89 µM[5]
C188-9 Cell Viability AssayNSCLC cell linesInhibition of anchorage-dependent growth3.06 - 52.44 µM[6]
Cell Viability AssayHNSCC cell lineInhibition of cell viability11.27 µM[7]

Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols are generalized and may require optimization for specific cell lines and compounds.

VEGFR-2 Phosphorylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit the VEGF-induced phosphorylation of VEGFR-2 in live cells.

  • Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate growth medium and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 16-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., E804, Sorafenib) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total VEGFR-2 as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pVEGFR-2 signal to the total VEGFR-2 signal. Calculate the IC50 value of the compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in live cells by measuring the thermal stabilization of a target protein upon ligand binding.

  • Cell Culture and Treatment:

    • Culture the desired cell line to a high density.

    • Treat the cells with the test compound or vehicle control at the desired concentration and for the appropriate duration.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A temperature gradient from 40°C to 70°C is common.

    • Include an unheated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Supernatant Analysis:

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of the target protein (e.g., STAT3) in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

NanoBRET™ Target Engagement Intracellular Assay

The NanoBRET™ assay is a proximity-based assay that measures compound binding to a target protein in live cells in real-time.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector expressing the target protein (e.g., VEGFR-2 or STAT3) fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well assay plate.

  • Assay Setup:

    • Prepare a solution of the NanoBRET™ tracer, which is a fluorescently labeled ligand that binds to the target protein.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • To the cells, add the NanoBRET™ tracer and the test compound at various concentrations.

    • Add the Nano-Glo® Substrate to initiate the luminescence reaction.

    • Incubate for a period to allow the binding to reach equilibrium.

  • Measurement:

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader capable of filtered luminescence measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • The test compound will compete with the tracer for binding to the target protein, resulting in a decrease in the BRET signal.

    • Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in live cells.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

E804_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival E804 E804 E804->VEGFR2 Inhibits

Caption: E804 inhibits the VEGFR-2 signaling pathway.

E804_STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocation E804 E804 E804->JAK Inhibits DNA DNA pSTAT3_nuc->DNA GeneExp Gene Expression (Proliferation, Survival) DNA->GeneExp

Caption: E804 blocks the JAK/STAT3 signaling pathway.

CETSA_Workflow start Live Cells treat Treat with Compound or Vehicle start->treat heat Apply Heat Gradient treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant analyze Analyze Target Protein (e.g., Western Blot) supernatant->analyze end Determine Thermal Stabilization analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Validation_Logic hypothesis Hypothesis: E804 engages Target X in live cells target_engagement Direct Target Engagement Assays (CETSA, NanoBRET) hypothesis->target_engagement confirms direct binding downstream_effects Downstream Pathway Modulation (Phosphorylation Assays) target_engagement->downstream_effects leads to phenotypic_outcome Cellular Phenotypic Assays (Proliferation, Migration, Apoptosis) downstream_effects->phenotypic_outcome results in validation Target Validated phenotypic_outcome->validation validates

Caption: Logical framework for E804 target validation in live cells.

References

A Comparative Guide to E804 and 7-Bromoindirubin-3'-oxime (7BIO): Two Indirubin Derivatives with Distinct Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, indirubin derivatives have emerged as a promising class of compounds with diverse therapeutic potential. This guide provides a side-by-side comparison of two such derivatives, E804 and 7-Bromoindirubin-3'-oxime (7BIO), for researchers, scientists, and drug development professionals. While both molecules share a common structural scaffold, their primary biological targets and functional outcomes differ significantly, positioning them for distinct research and therapeutic applications.

At a Glance: Key Differences

FeatureE8047-Bromoindirubin-3'-oxime (7BIO)
Primary Target(s) VEGFR-2, STAT3, SrcCDK5, GSK3β, FLT3, DYRK1A/2, Aurora B/C
Primary Biological Effect Anti-angiogenesis, Anti-cancerNeuroprotection, Induction of non-apoptotic cell death
Mechanism of Action Inhibition of VEGFR-2 and STAT3 signaling pathways.Inhibition of multiple kinases involved in neurodegeneration and cell cycle control.
Cellular Outcome Inhibition of endothelial cell proliferation, migration, and tube formation; induction of apoptosis in cancer cells.Attenuation of Aβ oligomer-induced neurotoxicity; induction of caspase-independent cell death.

Quantitative Performance Data

A direct quantitative comparison of E804 and 7BIO is challenging due to the absence of side-by-side studies. The available data, presented below, is derived from independent research.

E804: Inhibition of Angiogenesis and Cancer Cell Growth

Quantitative data on the direct enzymatic inhibition (IC50) of E804 against its primary targets is not consistently reported in publicly available literature. Its activity is often described in terms of cellular effects at specific concentrations.

  • Cellular Assays: In human umbilical vein endothelial cells (HUVECs), E804 has been shown to inhibit VEGF-induced proliferation and tube formation at low micromolar concentrations. In various human cancer cell lines, it inhibits proliferation and induces apoptosis. For instance, in MDA-MB-468 human breast cancer cells, E804 has been observed to reduce the phosphorylation levels of Src, JAK1, and STAT-3.[1]

7-Bromoindirubin-3'-oxime (7BIO): Kinase Inhibitory Profile

7BIO has been profiled against a panel of kinases, revealing a distinct inhibitory spectrum.

Kinase TargetIC50 (µM)Reference
FLT30.34[2]
Aurora C0.7[2]
DYRK21.3[2]
DYRK1A1.9[2]
Aurora B4.6[2]
CDK122
GSK3β32
CDK533

Note: IC50 values can vary depending on the assay conditions.

Signaling Pathways

The distinct biological activities of E804 and 7BIO stem from their differential engagement of intracellular signaling pathways.

E804: Targeting Angiogenesis and STAT3 Signaling

E804 primarily exerts its anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1] This pathway is critical for endothelial cell proliferation, migration, and survival, which are key processes in the formation of new blood vessels. Additionally, E804 is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[1][3]

E804_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K E804_VEGFR2 E804 E804_VEGFR2->VEGFR2 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival ERK->Proliferation ERK->Migration ERK->Survival Cytokine Cytokine JAK JAK Cytokine->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization E804_STAT3 E804 E804_STAT3->JAK Inhibits Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene Gene Transcription (Survival, Proliferation) Nucleus->Gene Comparison_Workflow Start Start: Define Research Question (e.g., Anti-cancer vs. Neuroprotection) Target_Selection Target Selection & Kinase Profiling (VEGFR-2, STAT3 for E804; CDK5, GSK3β, etc. for 7BIO) Start->Target_Selection Cell_Based_Assays Cell-Based Assays Target_Selection->Cell_Based_Assays Angiogenesis_Assay Angiogenesis Assays (Tube Formation, Migration) Cell_Based_Assays->Angiogenesis_Assay If Anti-cancer Neuroprotection_Assay Neuroprotection Assays (Aβ toxicity, Tau phosphorylation) Cell_Based_Assays->Neuroprotection_Assay If Neurodegenerative Cell_Death_Assay Cell Death Mechanism Assay (Apoptosis vs. Necroptosis) Cell_Based_Assays->Cell_Death_Assay Data_Analysis Data Analysis & Comparison (IC50, EC50, Cellular Effects) Angiogenesis_Assay->Data_Analysis Neuroprotection_Assay->Data_Analysis Cell_Death_Assay->Data_Analysis Conclusion Conclusion: Determine Relative Efficacy and Potential Applications Data_Analysis->Conclusion

References

Selectivity profile of Indirubin Derivative E804 against a kinase panel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of E804's Kinase Selectivity and Supporting Experimental Data.

The indirubin derivative E804 has emerged as a molecule of interest in cancer research due to its anti-proliferative and anti-angiogenic properties. This guide provides a comprehensive overview of the kinase selectivity profile of E804, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways and workflows. This information is intended to aid researchers in evaluating E804's potential applications and in the design of future studies.

Data Presentation: Kinase Inhibition Profile

Kinase TargetInhibitorIC50 (μM)
c-SrcE804 0.43[1]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)E804 0.95
Insulin-like Growth Factor 1 Receptor (IGF1R)E804 0.65
Cyclin-dependent kinase 1 (CDK1)Indirubin9.0
Cyclin-dependent kinase 5 (CDK5)Indirubin5.5
Glycogen synthase kinase 3β (GSK-3β)Indirubin0.6

This data indicates that E804 is a potent inhibitor of the non-receptor tyrosine kinase c-Src and the receptor tyrosine kinases VEGFR-2 and IGF1R. The parent compound, Indirubin, also demonstrates activity against CDKs and GSK-3β.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the kinase inhibition profile of E804.

In Vitro Kinase Assay (General Protocol for c-Src and VEGFR-2)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a purified kinase.

Objective: To determine the concentration of E804 required to inhibit 50% of the kinase activity (IC50) of c-Src or VEGFR-2.

Materials:

  • Purified recombinant human c-Src or VEGFR-2 enzyme

  • Specific peptide substrate for the respective kinase

  • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled for luminescence-based assays

  • Assay buffer (typically contains Tris-HCl, MgCl₂, and other components to ensure optimal kinase activity)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, the specific peptide substrate, and varying concentrations of E804. Include a control with no inhibitor.

  • Enzyme Addition: Add the purified kinase (c-Src or VEGFR-2) to each well to initiate the reaction.

  • ATP Addition: Start the phosphorylation reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assays).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. The amount of radioactivity remaining on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

    • Luminescence-based Assay (e.g., Kinase-Glo®): Add a reagent that depletes the remaining ATP and then converts the generated ADP back to ATP, which is used by a luciferase to produce a light signal. The luminescence is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each E804 concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the E804 concentration and fitting the data to a sigmoidal dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This assay is a widely used in vitro model to assess the effect of compounds on angiogenesis.

Objective: To evaluate the ability of E804 to inhibit the formation of capillary-like structures by HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel® or a similar basement membrane extract

  • 96-well plates

  • This compound

  • Vascular Endothelial Growth Factor (VEGF) as a pro-angiogenic stimulus

  • Microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel®-coated wells in a low-serum medium.

  • Treatment: Treat the cells with different concentrations of E804 in the presence of a pro-angiogenic stimulus like VEGF. Include a vehicle control (e.g., DMSO) and a positive control (VEGF alone).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period of 4-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures under a microscope. Capture images of the wells. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using image analysis software.

  • Data Analysis: Compare the quantitative parameters of tube formation in E804-treated wells to the control wells to determine the inhibitory effect of E804 on angiogenesis in vitro.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways targeted by E804 and a general workflow for assessing kinase inhibitor selectivity.

experimental_workflow cluster_screening Kinase Panel Screening cluster_validation Hit Validation and Profiling cluster_cellular Cellular Assays start Compound Library (including E804) panel Broad Kinase Panel Assay (e.g., Radiometric or Luminescence-based) start->panel data Primary Screen Data (% Inhibition at a fixed concentration) panel->data ic50 IC50 Determination (Dose-Response Curves) data->ic50 selectivity Selectivity Profiling (Comparison of IC50 values) ic50->selectivity cell_based Cell-based Assays (e.g., HUVEC Tube Formation, Western Blot for Phospho-proteins) selectivity->cell_based

Experimental workflow for kinase inhibitor profiling.

Src_STAT3_pathway E804 Indirubin E804 Src c-Src E804->Src Inhibition STAT3 STAT3 Src->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Gene Target Gene Expression (e.g., Mcl-1, Survivin) Nucleus->Gene Apoptosis ↓ Apoptosis

Inhibition of the Src-STAT3 signaling pathway by E804.

VEGFR2_pathway E804 Indirubin E804 VEGFR2 VEGFR-2 E804->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2 pVEGFR2 p-VEGFR-2 PI3K PI3K pVEGFR2->PI3K RAS RAS pVEGFR2->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Endothelial Cell Proliferation, Migration, and Tube Formation pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation Angiogenesis ↓ Angiogenesis

Inhibition of the VEGFR-2 signaling pathway by E804.

References

Benchmarking E804: A Comparative Analysis Against Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel anti-inflammatory compound E804 against established drugs: Ibuprofen, Celecoxib, and Dexamethasone. The information is intended for researchers, scientists, and professionals in drug development to understand the potential of E804 in the context of existing anti-inflammatory therapies. This document summarizes the mechanisms of action, available performance data, and detailed experimental protocols for key assays.

Introduction to E804 and Comparator Drugs

E804 is a synthetic indirubin derivative identified as a potent anti-inflammatory agent. Its mechanism of action is distinct from traditional anti-inflammatory drugs. It functions primarily through the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling, which is achieved by directly inhibiting c-Src kinase activity.[1] E804 has also been shown to inhibit the expression of key inflammatory mediators such as inducible nitric oxide synthase (iNOS), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2).[1]

Our comparative analysis benchmarks E804 against three widely used anti-inflammatory drugs, each representing a different class:

  • Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.

  • Celecoxib: A selective COX-2 inhibitor, another type of NSAID, designed to reduce gastrointestinal side effects associated with non-selective COX inhibitors.

  • Dexamethasone: A potent synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor and modulating the expression of a wide range of inflammatory genes.

Mechanism of Action

The anti-inflammatory effects of E804 and the comparator drugs are initiated by distinct molecular interactions within inflammatory signaling cascades.

E804 Signaling Pathway

E804's primary mechanism involves the inhibition of the c-Src/STAT3 signaling pathway, a critical regulator of inflammatory gene expression.

E804_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor c-Src c-Src Receptor->c-Src Activates STAT3 STAT3 c-Src->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Inflammatory_Genes Inflammatory Gene Expression (iNOS, IL-6, COX-2) p-STAT3->Inflammatory_Genes Promotes Transcription E804 E804 E804->c-Src Inhibits

E804 Mechanism of Action.
Established Anti-Inflammatory Drug Signaling Pathways

Ibuprofen and Celecoxib target the cyclooxygenase (COX) pathway to inhibit the production of prostaglandins, key mediators of inflammation. Dexamethasone acts on the glucocorticoid receptor to suppress the transcription of pro-inflammatory genes.

Established_Mechanisms cluster_prostaglandin Prostaglandin Synthesis Pathway cluster_glucocorticoid Glucocorticoid Receptor Pathway Arachidonic_Acid Arachidonic_Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Promotes Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Promotes Inflammation_PG Inflammation Prostaglandins->Inflammation_PG Promotes Ibuprofen Ibuprofen Ibuprofen->COX1_COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX1_COX2 Selectively Inhibits COX-2 Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR Binds to GRE Glucocorticoid Response Elements GR->GRE Translocates to Nucleus and binds to Pro_Inflammatory_Genes Pro-Inflammatory Gene Expression GR->Pro_Inflammatory_Genes Inhibits Transcription Factors Anti_Inflammatory_Genes Anti-Inflammatory Gene Expression GRE->Anti_Inflammatory_Genes Activates

Mechanisms of Ibuprofen, Celecoxib, and Dexamethasone.

Comparative Performance Data

Disclaimer: The following tables summarize available quantitative data for E804 and the comparator drugs. It is critical to note that this data is compiled from different studies and not from direct head-to-head comparisons. Experimental conditions, such as cell lines, stimulus concentrations, and incubation times, may vary between studies, affecting the absolute values. Therefore, this data should be interpreted with caution as an indirect comparison.

In Vitro Efficacy: Inhibition of Inflammatory Mediators
DrugTargetAssay SystemIC50 / EffectReference
E804 c-Src KinaseIn vitro kinase assay0.43 µM[2]
VEGFR-2 KinaseIn vitro kinase assay0.95 µM[3]
IL-6 ExpressionLPS-stimulated RAW264.7 macrophagesInhibition observed[1]
iNOS ExpressionLPS-stimulated RAW264.7 macrophagesInhibition observed[1]
COX-2 ExpressionLPS-stimulated RAW264.7 macrophagesInhibition observed[1]
Ibuprofen COX-1/COX-2VariousVaries by assay[4]
Nitric Oxide (NO)LPS-stimulated RAW264.7 cellsSignificant reduction at 200-400 µM[5]
IL-6 RNA ExpressionLPS-stimulated RAW264.7 cellsSignificant reduction at 200-400 µM[5]
Celecoxib COX-2Human Whole Blood Assay0.53 µM[4]
COX-1Human Whole Blood Assay>15 µM[4]
Dexamethasone IL-1β Gene ExpressionLPS-stimulated RAW264.7 cellsDose-dependent inhibition[6]
TNF-α SecretionLPS-stimulated RAW264.7 cellsSignificant suppression at 1-10 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays relevant to the evaluation of anti-inflammatory compounds.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This protocol describes a common method for assessing the anti-inflammatory effects of a compound on RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

Experimental_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Pre-treatment Pre-treat with E804 or comparator drug Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Cell_Lysate Prepare cell lysates Incubation->Cell_Lysate Cytokine_Analysis Measure TNF-α and IL-6 (ELISA) Supernatant_Collection->Cytokine_Analysis NO_Analysis Measure Nitric Oxide (Griess Assay) Supernatant_Collection->NO_Analysis End End Cytokine_Analysis->End NO_Analysis->End Western_Blot Western Blot for iNOS, COX-2, p-STAT3 Cell_Lysate->Western_Blot Western_Blot->End

Workflow for In Vitro Anti-Inflammatory Assay.

Protocol Steps:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[8]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[9]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., E804) or established drugs (Ibuprofen, Celecoxib, Dexamethasone). Cells are typically pre-incubated with the compound for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for a further 18-24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[8]

    • Cytokine Production (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]

    • Protein Expression (iNOS, COX-2, p-STAT3): Cell lysates are prepared, and the expression levels of iNOS, COX-2, and phosphorylated STAT3 are determined by Western blotting.[11]

c-Src Kinase Inhibition Assay

This assay determines the ability of a compound to directly inhibit the enzymatic activity of c-Src kinase.

Protocol Steps:

  • Reaction Mixture Preparation: A reaction buffer containing purified recombinant c-Src enzyme, a specific peptide substrate, and ATP is prepared.

  • Compound Addition: The test compound (e.g., E804) at various concentrations is added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the c-Src kinase activity (IC50) is calculated from a dose-response curve.

COX-2 Inhibition Assay

This assay measures the selective inhibition of COX-2 enzyme activity by a compound.

COX2_Inhibition_Assay Start Start Prepare_Reagents Prepare Reaction Buffer, Heme, and COX-2 Enzyme Start->Prepare_Reagents Add_Inhibitor Add Test Compound (e.g., Celecoxib) Prepare_Reagents->Add_Inhibitor Pre-incubation Pre-incubate at 37°C Add_Inhibitor->Pre-incubation Initiate_Reaction Add Arachidonic Acid (Substrate) Pre-incubation->Initiate_Reaction Incubate Incubate for 2 minutes at 37°C Initiate_Reaction->Incubate Stop_Reaction Add Stannous Chloride Incubate->Stop_Reaction Measure_Product Measure Prostaglandin product (Colorimetric or Fluorometric) Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC50 Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Workflow for COX-2 Inhibition Assay.

Protocol Steps:

  • Enzyme and Reagent Preparation: Human recombinant COX-2 enzyme is diluted in a reaction buffer containing heme.[12]

  • Inhibitor Addition: The test compound (e.g., Celecoxib) is added to the reaction wells.[13]

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[12]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[12]

  • Reaction Termination: After a short incubation (e.g., 2 minutes), the reaction is stopped.[12]

  • Detection: The amount of prostaglandin produced is measured using a colorimetric or fluorometric method.[13][14]

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Conclusion

E804 presents a novel mechanism of action for an anti-inflammatory agent, targeting the c-Src/STAT3 signaling pathway. This is distinct from the COX inhibition of NSAIDs and the broad genomic effects of corticosteroids. The available in vitro data suggests that E804 is a potent inhibitor of its target kinase and can suppress the expression of key inflammatory mediators.

However, a direct quantitative comparison of the anti-inflammatory potency of E804 with established drugs like Ibuprofen, Celecoxib, and Dexamethasone is currently limited by the lack of head-to-head studies. Further research with direct comparative assays is necessary to definitively benchmark the performance of E804 against these and other anti-inflammatory agents. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. The unique mechanism of E804 warrants further investigation to explore its potential therapeutic advantages and specific applications in inflammatory diseases.

References

Reproducibility Review: Unpacking the Anti-Cancer Promise of Indirubin Derivative E804

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the published findings on Indirubin Derivative E804, a synthetic analog of a natural compound with potent anti-cancer properties. We delve into its reported mechanisms of action, compare its efficacy with alternative compounds, and provide detailed experimental protocols to aid in the reproducibility of these key findings.

This compound has emerged as a multi-faceted inhibitor of key signaling pathways implicated in cancer progression. Primarily recognized for its potent inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling, E804 also demonstrates significant activity against Src kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4] These inhibitory actions underpin its observed anti-proliferative, anti-angiogenic, and pro-apoptotic effects across various cancer models.

Comparative Efficacy: E804 Versus Other Kinase Inhibitors

Published literature provides valuable data points for comparing the efficacy of E804 against other indirubin derivatives and established kinase inhibitors.

CompoundTarget(s)IC50 / Effective ConcentrationKey Findings
This compound IGF1R 0.65 µM [1]Potent inhibitor of Insulin-like Growth Factor 1 Receptor.
c-Src Kinase 0.43 µM [5]Directly inhibits c-Src kinase activity.
CDK2/CycE EC50 of 0.23 µM [1]Inhibits Cyclin-Dependent Kinase 2/Cyclin E complex.
VEGFR-2 Phosphorylation 1-10 µM [4]Blocks VEGFR-2 phosphorylation at a lower concentration than the parent compound, indirubin.
IndirubinVEGFR-2 Phosphorylation25-100 µM[4]The parent compound, indirubin, requires a higher concentration to achieve the same effect as E804.
Indirubin-3'-monoximeHUVEC Proliferation, Migration, Tube Formation2.5-20 µM[4]Another indirubin derivative with anti-angiogenic properties.
STATTICSTAT3Not specified in direct comparisonA known STAT3 inhibitor; a study compared the anti-inflammatory properties of E804 and STATTIC in macrophages.[3]

Delving into the Mechanism: Key Signaling Pathways

E804 exerts its anti-cancer effects by modulating critical signaling cascades. The following diagrams illustrate the key pathways identified in the literature.

E804_Src_STAT3_Pathway E804 Indirubin Derivative E804 Src c-Src Kinase E804->Src Apoptosis Apoptosis E804->Apoptosis Promotes STAT3 STAT3 Src->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Mcl1_Survivin Mcl-1, Survivin (Anti-apoptotic proteins) Nucleus->Mcl1_Survivin Upregulates transcription Mcl1_Survivin->Apoptosis

E804 inhibits the Src-STAT3 signaling pathway, leading to apoptosis.

E804_VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation E804 Indirubin Derivative E804 E804->pVEGFR2 Inhibits Angiogenesis Angiogenesis E804->Angiogenesis Inhibits AKT AKT pVEGFR2->AKT ERK ERK pVEGFR2->ERK pAKT p-AKT AKT->pAKT pERK p-ERK ERK->pERK Proliferation Endothelial Cell Proliferation pAKT->Proliferation Migration Endothelial Cell Migration pERK->Migration Tube_Formation Tube Formation pERK->Tube_Formation Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

E804 disrupts the VEGFR-2 signaling cascade, inhibiting angiogenesis.

Experimental Protocols for Reproducibility

To facilitate the validation and further exploration of E804's activities, detailed methodologies from the cited literature are summarized below.

In Vitro Kinase Assay for c-Src Inhibition
  • Objective: To determine the direct inhibitory effect of E804 on c-Src kinase activity.

  • Methodology:

    • Immunoprecipitate c-Src from cell lysates using a specific antibody.

    • Incubate the immunoprecipitated c-Src with varying concentrations of E804.

    • Add an exogenous substrate, such as enolase, and ATP to initiate the kinase reaction.

    • Measure the phosphorylation of the substrate using methods like autoradiography or ELISA.

    • Calculate the IC50 value, which represents the concentration of E804 required to inhibit 50% of the c-Src kinase activity.[6]

Cell-Based Assays for Anti-Angiogenic Effects
  • Objective: To assess the impact of E804 on endothelial cell functions crucial for angiogenesis.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Assays:

    • Proliferation Assay: Treat HUVECs with various concentrations of E804 in the presence of VEGF and measure cell viability using assays like MTT or WST-1.

    • Migration Assay (Wound Healing): Create a "scratch" in a confluent monolayer of HUVECs, treat with E804 and VEGF, and monitor the closure of the wound over time.

    • Tube Formation Assay: Plate HUVECs on a basement membrane matrix (e.g., Matrigel) in the presence of E804 and VEGF and quantify the formation of capillary-like structures.[7]

Western Blot Analysis of Signaling Pathway Components
  • Objective: To quantify the effect of E804 on the phosphorylation status of key signaling proteins.

  • Methodology:

    • Treat cancer cells or endothelial cells with E804 for a specified duration.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-STAT3, STAT3, p-VEGFR-2, VEGFR-2, p-AKT, AKT, p-ERK, ERK).

    • Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.[7]

In Vivo Tumor Growth Inhibition Studies
  • Objective: To evaluate the anti-tumor efficacy of E804 in a living organism.

  • Animal Model: Balb/c mice subcutaneously transplanted with cancer cells (e.g., CT-26 colon cancer cells).

  • Methodology:

    • Once tumors are established, administer E804 or a vehicle control to the mice (e.g., via intratumoral injection).

    • Monitor tumor volume and mouse body weight regularly.

    • At the end of the study, excise the tumors and perform immunohistochemistry to analyze markers for proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).[7]

This guide provides a consolidated overview of the published data on this compound, offering a foundation for researchers to build upon. The provided experimental frameworks are intended to support the reproducibility of these findings and encourage further investigation into the therapeutic potential of this promising anti-cancer agent.

References

Indirubin Derivative E804: A Preclinical Meta-Analysis of its Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide provides a comprehensive meta-analysis of preclinical studies on the indirubin derivative E804, a promising small molecule inhibitor with demonstrated anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of E804.

Abstract

This compound has emerged as a potent anti-cancer agent in multiple preclinical studies. This guide synthesizes the available quantitative data on its efficacy, details the experimental protocols used to evaluate its activity, and visualizes its mechanism of action and experimental workflows. E804 exhibits significant inhibitory activity against key signaling pathways involved in tumor growth and angiogenesis, primarily through the suppression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling. The presented data underscores the potential of E804 as a candidate for further clinical investigation.

Data Presentation

In Vitro Kinase Inhibitory Activity of E804

The following table summarizes the half-maximal inhibitory concentration (IC50) values of E804 against various kinases, demonstrating its potency and selectivity.

Target KinaseIC50 (µM)Reference
VEGFR-20.95[1]
Src0.43[1]
Cdk1/cyclin ENot specified[1]
Cdk2/cyclin ANot specified[1]
Cdk1/cyclin BNot specified[1]

Note: While specific IC50 values for Cdk1/cyclin E, Cdk2/cyclin A, and Cdk1/cyclin B were not explicitly stated in the reviewed literature, E804 is described as a potent, reversible, and ATP-competitive inhibitor of these kinase activities.[1]

In Vivo Anti-Tumor Efficacy of E804

The anti-tumor activity of E804 was evaluated in a murine colon carcinoma xenograft model. The table below outlines the significant reduction in tumor growth observed with E804 treatment.

Tumor ModelTreatment RegimenTumor Volume ReductionTumor Weight ReductionReference
CT-26 AllograftIntratumor injections49.4%46.8%[1]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of E804 Action

The following diagram illustrates the key signaling pathways inhibited by E804, leading to its anti-angiogenic and anti-cancer effects.

E804_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects VEGFR2 VEGFR-2 AKT AKT VEGFR2->AKT ERK ERK VEGFR2->ERK Angiogenesis Angiogenesis VEGFR2->Angiogenesis E804 E804 E804->VEGFR2 Inhibits Src Src E804->Src Inhibits STAT3 STAT3 Src->STAT3 JAK1 JAK1 JAK1->STAT3 STAT3_P p-STAT3 STAT3->STAT3_P Phosphorylation Proliferation Cell Proliferation AKT->Proliferation ERK->Proliferation Gene_Expression Gene Expression (e.g., Mcl-1, Survivin) STAT3_P->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: E804 inhibits VEGFR-2 and Src, leading to reduced downstream signaling and anti-cancer effects.

Experimental Workflow: In Vitro Cell Viability (MTS Assay)

This diagram outlines the typical workflow for assessing the effect of E804 on cancer cell viability using an MTS assay.

MTS_Assay_Workflow start Start plate_cells Plate cancer cells in 96-well plate start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 treat_e804 Treat with varying concentrations of E804 incubate1->treat_e804 incubate2 Incubate (48-72h) treat_e804->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate (1-4h) add_mts->incubate3 read_absorbance Read absorbance at 490nm incubate3->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability after E804 treatment using an MTS assay.

Experimental Workflow: In Vivo Xenograft Study

The following diagram illustrates the key steps in an in vivo xenograft study to evaluate the anti-tumor efficacy of E804.

Xenograft_Workflow start Start implant_cells Subcutaneously implant CT-26 cells into mice start->implant_cells tumor_growth Allow tumors to reach palpable size implant_cells->tumor_growth randomize Randomize mice into control and treatment groups tumor_growth->randomize treatment Administer E804 or vehicle (control) randomize->treatment monitor_tumor Monitor tumor volume and body weight treatment->monitor_tumor euthanize Euthanize mice at study endpoint monitor_tumor->euthanize excise_tumors Excise and weigh tumors euthanize->excise_tumors analysis Analyze tumor growth inhibition and perform IHC excise_tumors->analysis end End analysis->end

Caption: Workflow for an in vivo xenograft study to assess the anti-tumor efficacy of E804.

Experimental Protocols

Cell Viability MTS Assay

This protocol is adapted from standard methodologies for assessing cell viability in response to a test compound.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of E804 in culture medium. Replace the medium in the wells with 100 µL of the E804 dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the E804 concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phosphorylated Proteins

This protocol is a generalized procedure for detecting changes in protein phosphorylation in response to E804 treatment.

  • Cell Lysis: Treat cells with E804 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-VEGFR-2, VEGFR-2, p-STAT3, STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Murine Colon Carcinoma Xenograft Model

This protocol describes a typical subcutaneous xenograft model used to evaluate the anti-tumor efficacy of E804.

  • Cell Preparation: Culture CT-26 murine colon carcinoma cells to 80-90% confluency. Harvest the cells and resuspend them in a sterile solution of PBS or a mixture of PBS and Matrigel.

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 CT-26 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer E804 via the desired route (e.g., intratumoral, intraperitoneal, oral) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Data Collection: Measure the tumor volume using calipers and the body weight of the mice regularly (e.g., 2-3 times per week).

  • Study Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at a specified time point.

  • Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (TUNEL).

HUVEC Tube Formation Assay

This assay is used to assess the anti-angiogenic potential of E804 in vitro.

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in endothelial cell growth medium.

  • Treatment: Add different concentrations of E804 to the wells.

  • Incubation: Incubate the plate for 4-18 hours at 37°C to allow for the formation of tube-like structures.

  • Visualization and Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring the total tube length, number of junctions, and number of loops using imaging software.

Conclusion

The preclinical data for this compound strongly support its potential as an anti-cancer therapeutic. Its mechanism of action, involving the dual inhibition of VEGFR-2 and STAT3 signaling, provides a strong rationale for its anti-angiogenic and anti-proliferative effects. The in vitro and in vivo studies consistently demonstrate its efficacy in inhibiting key processes of cancer progression. Further investigation, including pharmacokinetic and toxicology studies, is warranted to advance E804 towards clinical development.

References

Safety Operating Guide

Safeguarding Research: Comprehensive Handling and Disposal of Indirubin Derivative E804

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel handling Indirubin Derivative E804. Adherence to these protocols is mandatory to ensure personal safety and environmental protection. This guide furnishes a detailed operational plan, personal protective equipment (PPE) requirements, and disposal procedures to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

This compound is a potent laboratory chemical identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to its hazardous nature, stringent safety protocols are required during handling and disposal.

Hazard and Safety Summary

A comprehensive understanding of the hazards associated with this compound is fundamental to its safe handling. The following tables summarize the known hazards and the recommended personal protective equipment.

Table 1: Hazard Identification for this compound

Hazard ClassificationDescription
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]
Acute Aquatic Toxicity Category 1: Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity Category 1: Very toxic to aquatic life with long lasting effects.[1]

Table 2: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired EquipmentSpecification
Eye Protection Safety GogglesMust be equipped with side-shields.[1]
Hand Protection Protective GlovesChemical-resistant gloves are mandatory.
Body Protection Impervious ClothingA lab coat or other protective clothing to minimize skin contact.[1]
Respiratory Protection Suitable RespiratorRequired when handling the powder form or if dust/aerosol formation is possible.[1]

Operational Plan: Step-by-Step Handling and Disposal

This operational plan provides a procedural workflow for the safe handling and disposal of this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[1]

  • Emergency Equipment: Ensure an accessible safety shower and eyewash station are available and in good working order before commencing any work.[1]

  • Gather Materials: Assemble all necessary equipment and reagents, including the appropriate PPE, before handling the compound.

Handling the Compound
  • Donning PPE: Before handling, put on all required PPE as specified in Table 2.

  • Weighing: If weighing the solid compound, do so within a chemical fume hood to avoid inhalation of dust.

  • Dissolving: For in vitro studies, this compound is often dissolved in Dimethyl sulfoxide (DMSO). When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Avoiding Contact: Avoid all direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the designated handling area.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[1]

Spill Management
  • Evacuate: In case of a spill, immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing full PPE, contain the spill using appropriate absorbent materials.

  • Cleanup: Carefully collect the spilled material and place it in a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution.

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be segregated as cytotoxic waste.

  • Containerization: Place all cytotoxic waste in clearly labeled, sealed, and leak-proof containers. Sharps should be placed in a designated sharps container.

  • Disposal Route: Dispose of all waste containing this compound through an approved hazardous waste disposal facility.[1] Do not dispose of this compound down the drain or in regular trash.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_contingency Contingency cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_ppe Assemble PPE check_safety->gather_ppe don_ppe Don PPE gather_ppe->don_ppe handle_compound Weigh/Dissolve Compound don_ppe->handle_compound storage Store Properly handle_compound->storage spill Spill Occurs handle_compound->spill segregate_waste Segregate Cytotoxic Waste handle_compound->segregate_waste spill_response Follow Spill Management Protocol spill->spill_response spill_response->segregate_waste dispose_waste Dispose via Approved Hazardous Waste Facility segregate_waste->dispose_waste

Safe handling workflow for this compound.

Experimental Protocols Cited

While specific, detailed experimental protocols for the general handling of this compound are not widely published, its use in research provides context for its handling. For instance, in studies investigating its biological activity, E804 is typically dissolved in DMSO to create stock solutions for treating cell cultures. These procedures are always conducted under sterile conditions within a biological safety cabinet, which provides an additional layer of containment. Researchers should adapt these specific experimental contexts to the general handling principles outlined in this document.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.